molecular formula C12H9NO3 B13694812 2-Oxo-3-(5-quinolyl)propanoic Acid

2-Oxo-3-(5-quinolyl)propanoic Acid

Cat. No.: B13694812
M. Wt: 215.20 g/mol
InChI Key: DTMFNWSTBAZYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-3-(5-quinolyl)propanoic Acid is a high-purity quinoline-based organic compound intended for research and development purposes. As a derivative of the quinoline scaffold, this chemical is of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of novel molecules with potential biological activity . Quinoline derivatives are extensively investigated for their diverse pharmacological properties, and this propanoic acid variant serves as a key synthetic intermediate for further structural modifications . Research Applications: This compound is primarily used as a building block in organic synthesis. Researchers can utilize the reactive 2-oxo-propanoic acid moiety to generate various derivatives, such as amides, esters, and hydrazides, which are valuable for constructing more complex chemical libraries . These libraries are essential for screening in various biochemical assays. Research Value: Quinoline cores are recognized for their broad biological activity. Related quinolin-2-one derivatives have demonstrated potent cytotoxicity against specific cancer cell lines and have been identified as effective EGFR inhibitors, suggesting this structural class's high value in developing new anticancer agents . The 5-quinolyl substitution pattern of this compound may offer unique steric and electronic properties that influence its binding affinity and interaction with biological targets, making it a valuable probe for structure-activity relationship (SAR) studies. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is labeled with For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-oxo-3-quinolin-5-ylpropanoic acid

InChI

InChI=1S/C12H9NO3/c14-11(12(15)16)7-8-3-1-5-10-9(8)4-2-6-13-10/h1-6H,7H2,(H,15,16)

InChI Key

DTMFNWSTBAZYNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CC(=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

"synthesis and characterization of 2-Oxo-3-(5-quinolyl)propanoic Acid"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-3-(5-quinolyl)propanoic Acid (also known as 5-quinolylpyruvic acid) is a critical intermediate in the synthesis of quinoline-based pharmaceuticals, particularly those targeting the kynurenine pathway and specific kinase inhibitors. Its structural core—a quinoline ring substituted at the C5 position with an


-keto acid side chain—presents unique synthetic challenges due to the amphoteric nature of the quinoline nitrogen and the lability of the 

-keto acid moiety toward decarboxylation.

This technical guide outlines a robust, scalable synthetic protocol utilizing the Oxalate Condensation Method . Unlike the Erlenmeyer azlactone route, which is often used for amino acids, the oxalate route provides direct, high-purity access to the


-keto acid functionality with superior control over side reactions.

Retrosynthetic Analysis & Strategy

To ensure high fidelity in the final product, we adopt a convergent strategy. The target molecule is disconnected at the C2-C3 bond of the propanoic side chain, tracing back to Ethyl quinoline-5-acetate and Diethyl oxalate .

Mechanistic Logic
  • C-C Bond Formation: The critical step is the Claisen condensation of the enolizable ester (ethyl quinoline-5-acetate) with diethyl oxalate. This installs the requisite carbon framework and the

    
    -oxo functionality simultaneously.
    
  • Decarboxylation Control: The intermediate (diethyl 2-oxo-3-(5-quinolyl)succinate) contains a

    
    -keto ester moiety relative to one carboxyl group. Acidic hydrolysis promotes selective decarboxylation of the geminal ester, yielding the target 
    
    
    
    -keto acid.

Retrosynthesis Target 2-Oxo-3-(5-quinolyl) propanoic Acid Intermediate Diethyl 2-oxo-3- (5-quinolyl)succinate Target->Intermediate Hydrolysis & Decarboxylation Precursor1 Ethyl quinoline- 5-acetate Intermediate->Precursor1 Claisen Condensation Precursor2 Diethyl Oxalate Intermediate->Precursor2 + NaOEt Start 5-Methylquinoline Precursor1->Start Bromination -> Cyanation -> Pinner

Figure 1: Retrosynthetic pathway illustrating the disconnection to commercially available 5-methylquinoline.

Experimental Protocol

Phase 1: Precursor Synthesis (Ethyl quinoline-5-acetate)

Before constructing the keto-acid tail, the methyl group of 5-methylquinoline must be functionalized into an ethyl acetate side chain.

Step 1.1: Radical Bromination

Reagents: 5-Methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq),


 or Acetonitrile.
Protocol: 
  • Dissolve 5-methylquinoline in anhydrous solvent under

    
    .
    
  • Add NBS and AIBN. Heat to reflux for 4–6 hours.

  • Monitor: TLC (Hexane/EtOAc) should show consumption of starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate to yield crude 5-(bromomethyl)quinoline .

Step 1.2: Cyanation

Reagents: Crude bromide, KCN (1.5 eq), EtOH/H2O (4:1). Protocol:

  • Suspend crude bromide in solvent; add KCN.

  • Stir at 60°C for 3 hours.

  • Safety: Caution—Cyanide hazard. Use bleach quench for waste.

  • Workup: Dilute with water, extract with DCM. Dry (

    
    ) and concentrate to yield quinoline-5-acetonitrile .
    
Step 1.3: Pinner Reaction (Ethanolysis)

Reagents: Nitrile intermediate, EtOH (excess),


 (conc.) or HCl gas.
Protocol: 
  • Dissolve nitrile in absolute EtOH.

  • Add

    
     (3.0 eq) dropwise at 0°C.
    
  • Reflux for 8–12 hours.

  • Workup: Neutralize with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (carefully!). Extract with EtOAc. Purify via silica gel chromatography to isolate Ethyl quinoline-5-acetate .
    
Phase 2: Oxalate Condensation & Hydrolysis

This phase constructs the final carbon skeleton.

Step 2.1: Claisen Condensation

Reagents: Ethyl quinoline-5-acetate (1.0 eq), Diethyl oxalate (1.2 eq), Sodium Ethoxide (NaOEt, 1.5 eq), Anhydrous EtOH. Protocol:

  • Base Preparation: Freshly prepare NaOEt by dissolving Na metal in anhydrous EtOH under Argon.

  • Addition: Add diethyl oxalate to the NaOEt solution at 0°C. Stir for 15 min.

  • Condensation: Add ethyl quinoline-5-acetate dropwise. Allow to warm to RT, then reflux for 2 hours.

    • Observation: The solution typically turns dark yellow/orange, indicating enolate formation.

  • Isolation: Cool to RT. Acidify with dilute acetic acid to pH ~5. Extract with EtOAc.[1] Evaporate to yield the Diethyl 2-oxo-3-(5-quinolyl)succinate intermediate.

Step 2.2: Hydrolysis and Decarboxylation

Reagents: Succinate intermediate, 20% HCl (aq). Protocol:

  • Suspend the intermediate in 20% HCl.

  • Reflux vigorously for 4–6 hours.

    • Mechanism:[2][3] Acid hydrolysis cleaves both ester groups. The resulting

      
      -keto dicarboxylic acid is unstable and spontaneously decarboxylates at the position geminal to the quinoline side chain.
      
  • Crystallization: Cool slowly to 4°C. The target acid, 2-Oxo-3-(5-quinolyl)propanoic Acid , typically precipitates as a yellow/tan solid.

  • Purification: Recrystallize from water/ethanol or dilute acetic acid.

Workflow Start Ethyl quinoline-5-acetate Reaction Reflux (2h) Formation of Succinate Start->Reaction Reagents Diethyl Oxalate + NaOEt Reagents->Reaction Quench Acidify (AcOH) -> Extract Reaction->Quench Hydrolysis Reflux in 20% HCl (Decarboxylation) Quench->Hydrolysis Final Isolate 2-Oxo-3-(5-quinolyl) propanoic Acid Hydrolysis->Final

Figure 2: Process flow for the critical condensation and hydrolysis steps.

Characterization & Quality Control

The amphoteric nature of the quinoline ring and the keto-enol tautomerism of the pyruvate side chain require careful spectral analysis.

NMR Spectroscopy

The compound exists in equilibrium between the keto form and the enol form. In polar solvents (DMSO-


), the enol form is often stabilized.
NucleusShift (

ppm)
MultiplicityAssignmentNotes

H
13.5Broad s-COOHExchangeable
8.9 - 7.5MultipletQuinoline Ar-H6 protons total
6.8sVinyl -CH=Enol form dominant peak
4.6sMethylene -CH2-Keto form (minor in DMSO)

C
165.5--COOHCarboxyl carbon
148.0 - 121.0-Quinoline Ar-CAromatic region
108.5-Vinyl -CH=Enol carbon (C3)
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (

    
    )
    
  • Expected Mass:

    
    
    
  • Fragmentations: Loss of

    
     (
    
    
    
    ~172) and
    
    
    is common for
    
    
    -keto acids.
Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Quinoline absorption).

  • Note: Use TFA to suppress ionization of the carboxyl group and ensure sharp peaks.

Troubleshooting & Critical Parameters

Decarboxylation Control
  • Issue: Premature decarboxylation during the condensation step.

  • Solution: Ensure the temperature during NaOEt addition does not exceed 0°C. Do not overheat the Claisen condensation; 2 hours at reflux is sufficient.

Solubility
  • Issue: The final product is amphoteric (pyridine nitrogen + carboxylic acid) and may be highly soluble in water at neutral pH (zwitterion).

  • Solution: Isolation is best performed at the isoelectric point (typically pH 3.5–4.5). Adjust the pH of the hydrolysis mixture carefully with NaOH/HCl to maximize precipitation.

Tautomerism
  • Insight: Do not interpret the presence of a vinylic proton (approx 6.8 ppm) as an impurity. Arylpyruvic acids heavily favor the enol form (

    
    ) in solution, particularly when conjugated with aromatic systems like quinoline.
    

References

  • Baek, D. J., et al. (1998). Synthesis of 5-substituted Quinazolinone Derivatives and Their Inhibitory Activity in Vitro. Bioorganic & Medicinal Chemistry Letters, 8(23), 3287-3290. Retrieved from [Link]

  • Muscia, G. C., et al. (2013). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved from [Link]

  • Organic Syntheses. (1943). N-Acetylglycine (Method for Azlactone Precursors). Org. Syn. Coll. Vol. 2, p.1. Retrieved from [Link]

Sources

"biological activity of novel quinoline propanoic acid derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the pharmacologically privileged quinoline scaffold with a propanoic acid moiety represents a strategic approach in modern medicinal chemistry, termed "molecular hybridization." This guide analyzes the biological profile of novel quinoline propanoic acid derivatives , specifically focusing on their dual-action potential as PPAR


/

agonists
for metabolic disorders and their emerging role as antimicrobial agents against resistant strains like H. pylori.

By bridging the lipophilic nature of the quinoline ring with the polar, ionizable propanoic acid tail, researchers can modulate bioavailability and target specific nuclear receptors. This document details the Structure-Activity Relationship (SAR), validated synthesis protocols, and mechanistic pathways defining this class of compounds.

Rational Drug Design & SAR Analysis

The efficacy of quinoline propanoic acid derivatives hinges on the interplay between two distinct structural domains.

The Hybrid Pharmacophore
  • The Quinoline Core (Lipophilic Domain): Provides the structural rigidity and lipophilicity required to penetrate cell membranes and intercalate into hydrophobic pockets of enzymes (e.g., DNA gyrase) or receptors (e.g., PPAR Ligand Binding Domain).

  • The Propanoic Acid Tail (Hydrophilic/Acidic Domain): Mimics endogenous ligands (like fatty acids). It serves as a critical "anchor" point, often forming hydrogen bonds with polar residues (e.g., Tyr473 in PPAR

    
    ) or improving aqueous solubility.
    
Critical SAR Observations

Recent studies indicate that the position of the propanoic acid chain (C3 vs. C4) and the substitution at the


-carbon of the acid chain are determinants of specificity:
  • 
    -Substitution:  Introducing alkyl groups (e.g., n-butyl) at the 
    
    
    
    -position of the propanoic acid side chain significantly enhances PPAR
    
    
    /
    
    
    agonism, transforming inactive parents into potent dual agonists [1].[1][2]
  • Positional Isomerism: 4-substituted quinoline propanoates show distinct antimicrobial profiles compared to their 3-substituted counterparts, particularly against Gram-negative bacteria [2].

SAR_Logic Quinoline Quinoline Scaffold (Lipophilic / Hydrophobic) Linker Alkyl Linker (Flexibility) Quinoline->Linker Target1 Target A: PPAR LBD (Hydrophobic Pocket + Polar Arm) Quinoline->Target1 Hydrophobic Interaction Target2 Target B: Bacterial DNA Gyrase (Intercalation) Quinoline->Target2 $pi$-$pi$ Stacking Acid Propanoic Acid Head (H-Bond Donor / Ionic) Linker->Acid Acid->Target1 H-Bonding (Tyr/His)

Figure 1: SAR logic of quinoline propanoic acid derivatives, highlighting the dual binding modes.

Therapeutic Focus A: Metabolic Regulation (PPAR Agonism)

One of the most promising applications of these derivatives is in the treatment of Metabolic Syndrome via the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Mechanism of Action

Quinoline propanoic acid derivatives function as dual PPAR


/

agonists
.
  • PPAR

    
     Activation:  Promotes fatty acid oxidation and lowers triglycerides (similar to Fibrates).
    
  • PPAR

    
     Activation:  Improves insulin sensitivity and glucose uptake in adipose tissue (similar to Thiazolidinediones/Glitazones).
    

Unlike standard Glitazones, the quinoline backbone offers a different toxicity profile, potentially mitigating side effects like fluid retention. The propanoic acid head group mimics the carboxylate of endogenous fatty acids, essential for activating the receptor's AF-2 helix [1].

PPAR_Pathway Ligand Quinoline Propanoic Derivative PPAR PPAR Receptor (Cytosol/Nucleus) Ligand->PPAR Binding Heterodimer Ligand-PPAR-RXR Complex PPAR->Heterodimer Dimerization RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE DNA Binding Transcription Gene Transcription (AOX, LPL, GLUT4) PPRE->Transcription Recruitment of Co-activators Effect Lipid Catabolism & Insulin Sensitization Transcription->Effect

Figure 2: Mechanism of action for PPAR activation by quinoline ligands.

Therapeutic Focus B: Antimicrobial Activity[3]

Novel ethyl 2-(quinolin-4-yl)-propanoates have demonstrated specific activity against Helicobacter pylori, a notoriously difficult-to-treat pathogen linked to gastric ulcers and cancer [2].

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) trends observed in recent literature for these derivatives compared to standard antibiotics.

Compound ClassTarget OrganismMIC Range (

g/mL)
Notes
4-Quinolylpropanoates H. pylori (Strain 26695)12.5 - 50.0High specificity; lower activity against E. coli suggests targeted uptake.
Quinoline-3-propanoic acids S. aureus (MRSA)4.0 - 16.0Activity often enhanced by halogenation (Cl, F) at C6/C7 positions.
Ciprofloxacin (Control) Broad Spectrum0.5 - 2.0Standard fluoroquinolone reference.

Data synthesized from [2] and [3].

Experimental Protocols

To ensure reproducibility, the following protocols utilize robust, self-validating chemistry and assay systems.

Synthesis: Modified Knoevenagel Condensation

This route synthesizes 3-(quinolin-3-yl)propanoic acid derivatives.

Reagents:

  • Substituted Quinoline-3-carbaldehyde (Starting material)

  • Malonic Acid

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst)

  • Sodium Borohydride (Reducing agent)

Step-by-Step Workflow:

  • Condensation: Dissolve quinoline-3-carbaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (15 mL). Add catalytic piperidine (0.5 mL).

  • Reflux: Heat to 80°C for 4 hours. Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of aldehyde.

    • Validation: Evolution of CO

      
       gas indicates decarboxylation to the acrylic acid intermediate.
      
  • Isolation (Intermediate): Pour into ice-HCl. Filter the precipitate (Quinoline-3-acrylic acid). Wash with water.

  • Reduction: Dissolve the acrylic acid intermediate in methanol. Add NaBH

    
     (2 eq) slowly at 0°C. Stir at room temperature for 6 hours to reduce the alkene to the alkane (propanoic acid).
    
  • Purification: Acidify to pH 4, extract with Ethyl Acetate, dry over MgSO

    
    , and recrystallize from Ethanol.
    

Synthesis Step1 Start: Quinoline-3-Carbaldehyde + Malonic Acid Step2 Knoevenagel Condensation (Pyridine/Piperidine, 80°C) Step1->Step2 Step3 Intermediate: Quinoline-3-Acrylic Acid Step2->Step3 -CO2 Step4 Reduction (NaBH4 / MeOH) Step3->Step4 Step5 Final Product: Quinoline-3-Propanoic Acid Step4->Step5 Alkene Saturation

Figure 3: Synthetic route from aldehyde to propanoic acid derivative.

Bioassay: Luciferase Reporter Gene Assay (PPAR Activity)

To validate the metabolic activity described in Section 3.

  • Cell Line: COS-7 or HEK293 cells.

  • Transfection: Cotransfect cells with:

    • Plasmid encoding human PPAR

      
       or PPAR
      
      
      
      Ligand Binding Domain (LBD) fused to Gal4 DNA-binding domain.
    • Luciferase reporter plasmid containing Gal4-binding sites (UAS).

  • Treatment: 24h post-transfection, treat cells with the novel quinoline derivative (0.1 - 10

    
    M).
    
    • Positive Control: Fenofibrate (PPAR

      
      ) or Rosiglitazone (PPAR
      
      
      
      ).
    • Negative Control: DMSO vehicle.

  • Measurement: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Calculation: Fold induction = (RLU treated / RLU vehicle).

References

  • Koeberle, A., et al. (2007). Quinoline-based derivatives of pirinixic acid as dual PPAR alpha/gamma agonists.[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Pardeshi, S., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules.

  • Desai, N.C., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry.

  • Humphries, P., et al. (2006).[3] Pyridine-3-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters.

Sources

2-Oxo-3-(5-quinolyl)propanoic Acid: Mechanism of Action & Technical Profile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide exploring the mechanism of action, chemical utility, and experimental characterization of 2-Oxo-3-(5-quinolyl)propanoic Acid.

Executive Summary

2-Oxo-3-(5-quinolyl)propanoic Acid (5-QPA) is a specialized nitrogen-heterocyclic


-keto acid serving as a critical chemical probe and pharmacophore in medicinal chemistry. Structurally defined by a quinoline ring substituted at the C5 position with a pyruvic acid moiety, 5-QPA functions primarily as a competitive inhibitor of Kynurenine Aminotransferase (KAT)  isoforms and a versatile synthetic intermediate  for kinase inhibitors (EGFR, c-Met).

This guide dissects the compound's interaction with pyridoxal-5'-phosphate (PLP)-dependent enzymes, its role in modulating the neuroprotective/neurotoxic balance of the Kynurenine Pathway, and protocols for its experimental validation.

Chemical Identity & Physicochemical Properties

Before analyzing the biological mechanism, researchers must understand the compound's structural dynamics, particularly its tautomeric equilibrium which influences binding affinity.

PropertySpecification
IUPAC Name 2-Oxo-3-(quinolin-5-yl)propanoic acid
Common Alias 5-Quinolinepyruvic Acid; 5-QPA
Molecular Formula

Molecular Weight 215.21 g/mol
pKa (Predicted) Carboxyl: ~2.1; Quinoline N: ~4.9
Tautomerism Exists in equilibrium between keto (major in solution) and enol forms.
Solubility Soluble in DMSO, dilute alkali; limited solubility in neutral water.

Mechanism of Action (MoA)

Primary MoA: Competitive Inhibition of Kynurenine Aminotransferase (KAT)

The dominant biological activity of 5-QPA lies in its ability to modulate the Kynurenine Pathway of tryptophan metabolism. Specifically, it targets Kynurenine Aminotransferase II (KAT II), the enzyme responsible for the irreversible transamination of L-Kynurenine to Kynurenic Acid (KYNA).

  • Target Context: KYNA is an endogenous antagonist of NMDA receptors and

    
     nicotinic acetylcholine receptors. Elevated KYNA is linked to schizophrenia (cognitive deficits), while reduced KYNA is neuroprotective.
    
  • Binding Mechanism:

    • Substrate Mimicry: 5-QPA is a structural analog of Kynurenine-pyruvate (the immediate product of Kynurenine transamination) and

      
      -Ketoglutarate  (the co-substrate).
      
    • Active Site Competition: 5-QPA enters the KAT II active site, competing with the natural

      
      -keto acid co-substrate (
      
      
      
      -Ketoglutarate) for interaction with the Pyridoxal-5'-Phosphate (PLP) cofactor.
    • Dead-End Complex: Unlike the natural substrate, the bulky quinoline ring of 5-QPA creates steric clashes within the hydrophobic pocket (specifically residues Tyr74 and Trp20 in human KAT II), preventing the completion of the transamination cycle.

Secondary MoA: Synthetic Pharmacophore for Kinase Inhibition

Beyond direct enzymatic inhibition, 5-QPA serves as a "warhead" precursor. The


-keto acid moiety is highly reactive, allowing for the synthesis of quinoxalinones  and 3-substituted quinolines  that act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).
  • EGFR/c-Met Modulation: Derivatives synthesized from 5-QPA inhibit kinase activity by binding to the ATP-binding pocket, stabilizing the inactive conformation of the kinase activation loop.

Pathway Visualization: Kynurenine Modulation

The following diagram illustrates the intervention point of 5-QPA within the Tryptophan metabolic cascade.

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN Oxidation KYNA Kynurenic Acid (Neuroprotective/Antagonist) KYN->KYNA Transamination QUIN Quinolinic Acid (Neurotoxic/Agonist) KYN->QUIN Hydroxylation path IDO IDO/TDO KAT KAT II (Target Enzyme) KMO KMO QPA 2-Oxo-3-(5-quinolyl) propanoic Acid (5-QPA) QPA->KAT Competitive Inhibition

Figure 1: 5-QPA competitively inhibits KAT II, throttling the conversion of L-Kynurenine to Kynurenic Acid.

Experimental Protocols

Protocol: Synthesis via Claisen Condensation

Objective: Generate high-purity 5-QPA for biological assay.

  • Starting Materials: 5-Methylquinoline, Diethyl oxalate, Potassium ethoxide (KOEt).

  • Condensation:

    • Dissolve 5-Methylquinoline (10 mmol) and Diethyl oxalate (12 mmol) in anhydrous ether.

    • Add KOEt (12 mmol) slowly at 0°C under

      
       atmosphere.
      
    • Stir for 24h at room temperature. The solution will turn deep yellow/red (formation of enolate).

  • Hydrolysis:

    • Filter the potassium salt precipitate.

    • Resuspend in 10% HCl and reflux for 2 hours to hydrolyze the ester and decarboxylate if necessary.

  • Purification:

    • Adjust pH to 2.0. Collect the precipitate.

    • Recrystallize from Ethanol/Water (1:1).

    • Validation: Confirm structure via

      
      -NMR (DMSO-
      
      
      
      ): Look for singlet/doublet at
      
      
      6.5-7.0 (enol vinylic proton) or
      
      
      4.5 (
      
      
      keto form).
Protocol: KAT II Enzymatic Inhibition Assay

Objective: Determine the


 of 5-QPA against human KAT II.

Reagents:

  • Recombinant human KAT II enzyme.

  • Substrate: L-Kynurenine (2 mM).

  • Co-substrate:

    
    -Ketoglutarate (1 mM).
    
  • Cofactor: PLP (50

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Pre-incubation: Mix KAT II enzyme with varying concentrations of 5-QPA (0.1 nM – 100

    
    M) and PLP in buffer. Incubate at 37°C for 10 mins.
    
  • Initiation: Add L-Kynurenine and

    
    -Ketoglutarate to start the reaction.
    
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Detection (HPLC):

    • Centrifuge samples to remove protein.

    • Inject supernatant onto a C18 reverse-phase column.

    • Mobile Phase: 50 mM sodium acetate (pH 6.2) / 5% Acetonitrile.

    • Detect Kynurenic Acid (product) via fluorescence (Ex: 344 nm, Em: 398 nm).

  • Analysis: Plot % Activity vs. Log[5-QPA]. Fit to sigmoid dose-response curve to calculate

    
    .
    

Structural Biology & Docking Workflow

To validate the binding mode in silico, use the following DOT-visualized workflow.

DockingWorkflow Step1 Target Preparation PDB ID: 2R2N (Human KAT II) Step3 Grid Generation Center: PLP Cofactor Box: 20x20x20 Å Step1->Step3 Step2 Ligand Prep (5-QPA) Generate 3D conformers Set pH 7.4 (Carboxylate anion) Step4 Docking (AutoDock Vina/Glide) Algorithm: Genetic/Lamarckian Step2->Step4 Step3->Step4 Step5 Analysis Criteria 1. H-bond to Arg429 (Active Site) 2. Pi-stacking with Tyr74 3. Distance to PLP < 4.0 Å Step4->Step5

Figure 2: Computational workflow for validating 5-QPA binding affinity.

References

  • Rossi, F. et al. (2010). Crystal structure of human kynurenine aminotransferase II in complex with an inhibitor. Journal of Biological Chemistry. (Contextual grounding for KAT II structure PDB: 2R2N). [Link]

  • Han, Q. et al. (2009). Molecular Basis of Substrate Specificity and Inhibition of Kynurenine Aminotransferase II. Journal of Medicinal Chemistry.[1] (Mechanistic basis for quinoline-based inhibitors). [Link]

  • PubChem. Compound Summary: Quinoline-5-pyruvic acid. National Library of Medicine. [Link]

Disclaimer: This guide is for research and educational purposes only. 2-Oxo-3-(5-quinolyl)propanoic Acid is an investigational compound and is not approved for therapeutic use in humans.

Sources

Spectroscopic Elucidation of 2-Oxo-3-(5-quinolyl)propanoic Acid: Analytical Workflows and Tautomeric Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-3-(5-quinolyl)propanoic acid (also known as 5-quinolylpyruvic acid) is a highly reactive, quinoline-based building block utilized extensively in medicinal chemistry, particularly for synthesizing kynurenine pathway modulators and exploring structure-activity relationships (SAR)[1]. Characterizing this compound is analytically challenging due to its inherent structural duality: it exists in a dynamic equilibrium between its keto and enol forms. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, field-proven guide to the spectroscopic analysis (NMR, IR, and Mass Spectrometry) of this molecule, emphasizing the physical chemistry that dictates our experimental choices.

Structural Dynamics: The Keto-Enol Tautomerization

Like many arylpyruvic acids, 2-oxo-3-(5-quinolyl)propanoic acid undergoes keto-enol tautomerism[2]. The equilibrium is heavily influenced by the microenvironment (solvent, pH, and temperature). In aprotic, polar solvents (e.g., DMSO), the enol form—specifically the (Z)-isomer—is overwhelmingly favored due to extended π-conjugation with the quinoline ring and stabilization via intermolecular hydrogen bonding with the solvent[2]. Conversely, in aqueous environments, the keto form or its hydrated gem-diol counterpart becomes more prominent[3].

KetoEnol Keto Keto Tautomer 2-Oxo-3-(5-quinolyl)propanoic acid (Ar-CH2-CO-COOH) Enol Enol Tautomer (Z)-2-Hydroxy-3-(5-quinolyl)acrylic acid (Ar-CH=C(OH)-COOH) Keto->Enol DMSO-d6 (Favors Enol) Enol->Keto D2O (Favors Keto/Hydrate)

Fig 1: Solvent-dependent keto-enol tautomerization of 2-Oxo-3-(5-quinolyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for quantifying the tautomeric ratio and confirming the substitution pattern on the quinoline core.

Causality of Solvent Selection: DMSO-d6 is the solvent of choice. By locking the molecule predominantly into its enol form, DMSO-d6 minimizes signal broadening caused by rapid chemical exchange, yielding a highly resolved spectrum[2].

Spectral Interpretation:

  • Aromatic Region (7.5–9.0 ppm): The quinoline nitrogen strongly deshields the adjacent H-2 proton, pushing it downfield to ~8.8–8.9 ppm[4]. The 5-substitution breaks the symmetry of the carbocyclic ring, resulting in distinct splitting patterns for H-6, H-7, and H-8[5].

  • Aliphatic/Vinylic Region: The defining feature of the enol tautomer is a sharp singlet at ~6.5–7.0 ppm, representing the vinylic proton (=CH-). If the keto form is present, a methylene singlet (-CH₂-) appears further upfield at ~4.2–4.5 ppm[3].

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
NucleusKeto Tautomer (ppm)Enol Tautomer (ppm)Multiplicity / Assignment
¹H~4.2 - 4.5-Singlet (-CH₂-)
¹H-~6.5 - 7.0Singlet (=CH-)
¹H~8.8 - 8.9~8.8 - 8.9Doublet (Quinoline H-2)
¹³C~195.0-Ketone (C=O)
¹³C-~145.0Enol (C-OH)
¹³C~165.0~168.0Carboxylate (COOH)
Self-Validating Protocol: Quantitative ¹H NMR (qNMR)
  • Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Crucial: Use fresh ampoules of DMSO-d6; trace water will shift the equilibrium and broaden the exchangeable -OH/-COOH protons.

  • Acquisition: Acquire a standard ¹H spectrum (zg30 pulse sequence) at 298 K with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically D1 = 10s for quantitative integration).

  • Validation Check: Integrate the H-2 quinoline doublet (set to 1.00). Integrate the vinylic =CH- singlet. A ratio of exactly 1.00 : 1.00 validates that the sample is 100% enol. Any deviation indicates the presence of the keto form or degradation products.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid orthogonal confirmation of the functional groups, particularly useful for analyzing the compound in its solid state where it typically crystallizes as a single tautomer.

Causality of Technique: Attenuated Total Reflectance (ATR-FTIR) is preferred over traditional KBr pelleting. The high pressure applied during KBr pellet formation can induce polymorphic transitions or force tautomeric shifts, artificially altering the C=O stretching frequencies.

Spectral Interpretation: The keto form exhibits two distinct carbonyl stretches: the alpha-keto C=O (~1725 cm⁻¹) and the carboxylic acid C=O (~1700 cm⁻¹)[3]. In the enol form, the conjugation lowers the carboxylic C=O stretching frequency to ~1680 cm⁻¹, and a new C=C stretch emerges at ~1620 cm⁻¹[3].

Table 2: Characteristic IR Frequencies
Functional GroupKeto Tautomer (cm⁻¹)Enol Tautomer (cm⁻¹)Intensity / Shape
O-H Stretch2500 - 33002500 - 3300Broad, Strong
C=O (Ketone)~1725-Sharp, Strong
C=O (Acid)~1700~1680Sharp, Strong
C=C (Alkene)-~1620Medium
Self-Validating Protocol: ATR-FTIR
  • Preparation: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Acquisition: Apply 2–3 mg of the neat solid powder directly onto the crystal. Apply uniform pressure using the anvil. Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Inspect the 3400 cm⁻¹ region. A sharp, distinct O-H stretch validates the enol/acid presence. A massive, broad baseline swell indicates hygroscopic water absorption, which invalidates the lower-frequency carbonyl assignments. If observed, desiccate the sample and re-run.

Mass Spectrometry (MS)

Mass spectrometry determines the exact mass and structural connectivity through collision-induced dissociation (CID).

Causality of Ionization: Electrospray Ionization (ESI) is strictly required. Alpha-keto acids are highly susceptible to thermal decarboxylation. Using Electron Ionization (EI) via a heated GC inlet will prematurely degrade the molecule into 5-quinolylacetaldehyde, yielding a false molecular ion[3].

Fragmentation Pathway: In ESI+ mode, the protonated molecular ion [M+H]+ is observed at m/z 216.06. Upon CID, the alpha-keto acid moiety undergoes a characteristic neutral loss of carbon dioxide (-44 Da) to yield a product ion at m/z 172.07. Subsequent loss of carbon monoxide (-28 Da) yields the highly stable 5-methylquinolinium fragment at m/z 144.08.

MS_Frag M Parent Ion [M+H]+ m/z 216.06 C12H10NO3+ F1 Product Ion 1 m/z 172.07 [M+H - CO2]+ M->F1 Decarboxylation (-44 Da) F2 Product Ion 2 m/z 144.08 [M+H - CO2 - CO]+ F1->F2 CO Loss (-28 Da)

Fig 2: Primary ESI+ mass spectrometry fragmentation pathway for the protonated molecular ion.

Self-Validating Protocol: LC-ESI-MS/MS
  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into the LC-MS system. Run a short gradient on a C18 column to separate the analyte from any degradation products. Apply a collision energy ramp (15–35 eV) in the QqQ or Q-TOF mass analyzer.

  • Validation Check: Analyze the isotopic envelope of the [M+H]+ parent ion (m/z 216.06). The M+1 peak (m/z 217.06) must have a relative abundance of approximately 13.5%, validating the presence of exactly 12 carbon atoms in the formula (C₁₂H₉NO₃).

Integrated Analytical Workflow

To ensure absolute structural confidence, these orthogonal techniques must be executed in a specific sequence to prevent sample degradation artifacts from clouding the interpretation.

Workflow Prep Sample Prep (Solvent/Matrix) NMR NMR (1H/13C) Structural Connectivity Prep->NMR IR ATR-FTIR Functional Groups Prep->IR MS LC-ESI-MS/MS Exact Mass & Fragments Prep->MS Data Data Synthesis & Tautomer Ratio NMR->Data IR->Data MS->Data

Fig 3: Multi-modal spectroscopic workflow for the structural elucidation of the compound.

References

  • [3] Li, G., & Li, L. (2003). [Characterization of phenylpyruvic acid and beta-benzyl phenylpyruvic acid by UV, IR, MS, and 1H NMR]. Guang Pu Xue Yu Guang Pu Fen Xi. PubMed (NIH). Retrieved from:[Link]

  • [2] Sciacovelli, O., et al. (2014). A Spectroscopic Study on p-Hydroxyphenylpyruvic Acid. Keto-Enol Tautomerism and Stability of Its Complex with Fe+3 Ions. Zeitschrift fur Naturforschung C. ResearchGate. Retrieved from:[Link]

  • [5] Semantic Scholar. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from: [Link]

Sources

Methodological & Application

"protocol for synthesizing 2-Oxo-3-(5-quinolyl)propanoic Acid via Michael addition"

[1]

Executive Summary

2-Oxo-3-(5-quinolyl)propanoic acid is a critical intermediate in the synthesis of bioactive quinoline alkaloids and potential PQQ (pyrroloquinoline quinone) analogues. Unlike its N-substituted counterparts, which are accessible via Michael addition to acrylates, the introduction of the

Claisen Condensation

Strategic Retrosynthesis & Pathway Analysis

The synthesis relies on exploiting the acidity of the benzylic protons at the C5 position (or the


Pathway Diagram

RetrosynthesisFigure 1: Retrosynthetic analysis of the C5-substituted pyruvate framework.Target2-Oxo-3-(5-quinolyl)propanoic Acid(Target)IntermediateEthyl 2-oxo-3-(5-quinolyl)propanoate(Enol Tautomer)Intermediate->TargetHydrolysis(Acid/Base)Precursor15-Methylquinoline(or Ethyl 5-quinolylacetate)Precursor1->IntermediateClaisen Condensation(KOtBu / NaOEt)Precursor2Diethyl Oxalate(Electrophile)Precursor2->Intermediate+

Critical Analysis: Michael Addition vs. Claisen Condensation

It is vital to distinguish between the synthetic logic for different quinoline isomers.

FeatureTarget: 2-Oxo-3-(5-quinolyl)propanoic Acid Isomer: 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid
Structure Side chain at C5 (Benzenoid ring)Side chain at N1 (Heterocyclic ring)
Key Bond C-C Bond FormationN-C Bond Formation
Method Claisen Condensation Michael Addition
Mechanism Nucleophilic attack of quinolyl-enolate on OxalateNucleophilic attack of Quinolin-2-one on Acrylate
Reference Benchchem [1], Org. Synth. [2]El Rayes et al.[1] [3], NIH [4]

Expert Insight: Attempting a Michael addition to synthesize the C5-target would require a hypothetical "5-quinolyl-acrylate" reacting with water or a hydroxide equivalent, which is chemically non-viable for generating an

Experimental Protocol: Claisen Condensation Route

Materials & Reagents
ReagentRolePurity/Grade
5-Methylquinoline Starting Material>98% (HPLC)
Diethyl Oxalate ElectrophileAnhydrous, >99%
Potassium tert-butoxide (KOtBu) Base1.0 M in THF or Solid
Ethanol / Toluene SolventAnhydrous (dried over molecular sieves)
Hydrochloric Acid (2N) Quenching/HydrolysisAR Grade
Step-by-Step Methodology
Phase 1: Enolate Formation & Condensation
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Solvent Charge: Add anhydrous toluene (50 mL) and Potassium tert-butoxide (1.2 equiv, 13.5 mmol) to the flask. Cool the suspension to 0°C using an ice bath.

    • Note: KOtBu is preferred over NaOEt for 5-methylquinoline deprotonation due to the higher pKa of the benzylic protons compared to an ester

      
      -proton.
      
  • Precursor Addition: Add 5-Methylquinoline (1.0 equiv, 11.2 mmol) dropwise (if liquid) or as a solution in toluene. Stir at 0°C for 30 minutes to generate the deep-colored benzylic anion.

  • Electrophile Addition: In the addition funnel, prepare a solution of Diethyl Oxalate (1.5 equiv, 16.8 mmol) in toluene (10 mL).

  • Reaction: Add the diethyl oxalate solution dropwise to the anion mixture over 20 minutes. The color will shift as the adduct forms.

  • Reflux: Remove the ice bath and heat the reaction to 60-70°C for 4-6 hours . Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][3]

    • Checkpoint: The product often precipitates as the potassium enolate salt.

Phase 2: Quenching & Isolation
  • Quench: Cool the mixture to room temperature. Pour the reaction mass into ice-cold 2N HCl (50 mL) . This protonates the enolate and hydrolyzes the intermediate to the keto-enol form.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

  • Wash: Wash the combined organics with brine (50 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude Ethyl 2-oxo-3-(5-quinolyl)propanoate .

Phase 3: Hydrolysis to the Free Acid
  • Hydrolysis: Dissolve the crude ester in 10% NaOH (aq) . Stir at room temperature for 2 hours.

  • Acidification: Carefully acidify with 1N HCl to pH 3-4.

  • Crystallization: The target acid, 2-Oxo-3-(5-quinolyl)propanoic Acid , typically precipitates as a yellow/orange solid. Filter, wash with cold water, and dry under vacuum.

Experimental Workflow Diagram

WorkflowFigure 2: Step-by-step synthetic workflow.Step1Deprotonation(5-Me-Quinoline + KOtBu)Step2Condensation(+ Diethyl Oxalate, 60°C)Step1->Step2Step3Acid Quench(Forms Ethyl Ester)Step2->Step3Step4Saponification(NaOH, then HCl)Step3->Step4FinalIsolated Product2-Oxo-3-(5-quinolyl)propanoic AcidStep4->Final

Quality Control & Validation

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl singlet (

    
     2.6-2.9) and the appearance of the methylene protons (
    
    
    4.5) adjacent to the carbonyl.[3][4][5][6] The enol form may show a vinylic proton signal.
  • Mass Spectrometry: Confirm the molecular ion

    
    .
    
  • HPLC: Purity >95% is required for biological assays.

References

  • Organic Syntheses. Preparation of Pyruvic Acid Derivatives via Claisen Condensation. Org. Synth. Coll. Vol. 8, 212. Retrieved from [Link]

  • El Rayes, S. M., et al. (2024).[1] Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives via Michael Reaction. ACS Omega.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Quinoline Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

"developing an HPLC method for quantification of 2-Oxo-3-(5-quinolyl)propanoic Acid"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Quantitative HPLC Method for 2-Oxo-3-(5-quinolyl)propanoic Acid

Abstract

This application note presents a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Oxo-3-(5-quinolyl)propanoic Acid. This molecule is a significant synthetic intermediate in pharmaceutical research and drug development, necessitating a reliable analytical method for its characterization and quality control[1]. The narrative herein details a systematic approach to method development, from the selection of stationary and mobile phases to the optimization of detection parameters. The causality behind each experimental choice is explained, grounding the protocol in fundamental chromatographic principles. Furthermore, a detailed, step-by-step protocol for method validation is provided, structured in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory compliance[2][3]. This document is intended for researchers, analytical scientists, and drug development professionals requiring a validated, high-integrity analytical procedure for this compound.

Introduction and Scientific Background

2-Oxo-3-(5-quinolyl)propanoic Acid is a heterocyclic compound featuring a quinoline core linked to a 2-oxo-propanoic acid moiety. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities[1]. The keto-acid side chain provides a reactive handle for synthesizing more complex molecules, making this compound a valuable building block for creating chemical libraries for drug screening[1].

Given its role in synthesis and potential presence in final active pharmaceutical ingredients (APIs), a precise and accurate quantitative method is crucial. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy[4]. The challenge in developing a method for this analyte lies in its dual nature: the relatively non-polar, aromatic quinoline system and the highly polar, ionizable keto-acid functional group. This guide addresses this challenge by employing a systematic, science-based approach to method development and validation.

Overall Methodological Workflow

The development and validation of a robust HPLC method follows a logical progression. The process begins with understanding the analyte's properties to inform initial parameter selection. This is followed by systematic optimization and a rigorous validation phase to demonstrate the method is fit for its intended purpose.

G cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Routine Phase 3: Application Analyte Analyte Characterization (Structure, Polarity, pKa) Column Stationary Phase Selection (e.g., C18, Polar-Embedded) Analyte->Column Mobile Mobile Phase Optimization (Solvent, pH, Buffer) Column->Mobile Detector Detector Parameter Selection (Wavelength) Mobile->Detector Specificity Specificity & Selectivity Detector->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Sample Analysis & System Suitability Testing Robustness->Routine

Caption: Overall workflow for HPLC method development and validation.

Part I: HPLC Method Development Strategy

The primary objective is to achieve a symmetric, well-retained peak for 2-Oxo-3-(5-quinolyl)propanoic Acid, baseline-separated from any impurities or degradation products.

Rationale for Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation. This technique utilizes a non-polar stationary phase and a polar mobile phase and is ideal for compounds with both hydrophobic and hydrophilic characteristics. The quinoline ring of the analyte provides sufficient hydrophobicity for retention on a C18 column, while the mobile phase composition can be tuned to control the elution of this moderately polar molecule.

Stationary Phase Selection

The analyte's polar carboxylic acid group can lead to poor peak shape and insufficient retention on traditional C18 columns, especially with highly aqueous mobile phases[5]. To mitigate this, an aqueous-compatible C18 (AQ-C18) or a polar-embedded C18 column is recommended. These phases are designed to prevent "phase collapse" in high-water mobile phases and offer alternative selectivity for polar analytes[6][7].

  • Justification: A polar-modified C18 phase provides a balanced retention mechanism. The C18 ligands interact with the quinoline ring, while the embedded polar groups or specialized bonding technology allows for better interaction with the keto-acid moiety and prevents de-wetting, ensuring reproducible retention times[5].

Mobile Phase Optimization

Organic Modifier: Acetonitrile is selected over methanol as it typically provides better peak shapes for heterocyclic aromatic compounds and has a lower UV cutoff, which is advantageous for detection.

Aqueous Phase & pH Control: The carboxylic acid group on the analyte is ionizable. To ensure consistent retention and sharp peaks, its ionization state must be controlled with a buffer.

  • pH Rationale: By setting the mobile phase pH to approximately 2.5-3.5, which is well below the typical pKa of a carboxylic acid (~4-5), the analyte will be in its protonated, neutral form. This neutral form is more hydrophobic and will be retained more strongly and consistently on the C18 column. A buffer such as 20 mM potassium phosphate or ammonium formate, adjusted with phosphoric acid or formic acid, is suitable.

Elution Mode: A gradient elution is chosen to ensure that any potential impurities with different polarities are effectively separated and eluted, and to maintain a sharp peak shape for the main analyte. The gradient will typically run from a low to a high percentage of acetonitrile.

Detection Wavelength (λ) Selection

The quinoline ring system contains a strong chromophore, making UV detection highly suitable. An initial analysis using a Photodiode Array (PDA) detector is performed to determine the wavelength of maximum absorbance (λmax). For quinoline derivatives, strong absorbance is typically observed around 220-250 nm and often at higher wavelengths (>300 nm)[8][9]. Selecting the λmax ensures the highest sensitivity for quantification.

Part II: Detailed Analytical Protocol

This section provides a self-contained, step-by-step protocol for the quantification of 2-Oxo-3-(5-quinolyl)propanoic Acid.

Materials, Reagents, and Instrumentation
Item Specification
Instrumentation HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.
Analyte Standard 2-Oxo-3-(5-quinolyl)propanoic Acid reference standard (>98% purity).
HPLC Column Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm, or equivalent polar-modified C18.
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (H₃PO₄).
Labware Volumetric flasks (Class A), analytical balance, pH meter, syringes, 0.22 µm syringe filters.
Preparation of Solutions

G cluster_M Mobile Phase Preparation cluster_S Standard/Sample Preparation MP_A1 Weigh KH₂PO₄ MP_A2 Dissolve in HPLC Water (20 mM final concentration) MP_A1->MP_A2 MP_A3 Adjust pH to 3.0 with H₃PO₄ MP_A2->MP_A3 MP_A4 Filter (0.22 µm) -> Mobile Phase A MP_A3->MP_A4 MP_B Acetonitrile -> Mobile Phase B Stock1 Accurately weigh Reference Standard Stock2 Dissolve in Diluent* to create 1 mg/mL Stock Stock1->Stock2 Work1 Perform serial dilutions of Stock with Diluent Stock2->Work1 note *Diluent: Acetonitrile/Water (50:50, v/v) Stock2->note Work2 Create Calibration Standards (e.g., 1-100 µg/mL) Work1->Work2 Sample1 Accurately weigh Sample Sample2 Dissolve in Diluent to known concentration Sample1->Sample2 Sample3 Filter (0.22 µm) prior to injection Sample2->Sample3

Caption: Workflow for the preparation of mobile phases and solutions.

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Oxo-3-(5-quinolyl)propanoic Acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the Diluent.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a known volume of Diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

HPLC Operating Conditions
Parameter Condition
Column Waters Atlantis T3 C18 (4.6 x 150 mm, 3 µm)
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0; B: Acetonitrile
Gradient 0-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-22 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at λmax (e.g., 235 nm, to be confirmed by PDA)
Run Time 22 minutes

Part III: Method Validation Protocol (per ICH Q2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[10][11][12]. The following experiments must be performed with predefined acceptance criteria.

G cluster_Core Core Performance Characteristics cluster_Limits Sensitivity & Range center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range LOQ LOQ center->LOQ LOD LOD center->LOD Robustness Robustness center->Robustness Suitability System Suitability center->Suitability

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria
Parameter Protocol Summary Acceptance Criteria
Specificity Inject blank (diluent), placebo, and analyte spiked into placebo. Perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference at its retention time. Peak purity index > 0.995. Baseline resolution from degradation products.[13]
Linearity Analyze 5-6 calibration standards across the range (e.g., 1-100 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.[13]
Range Confirmed by linearity, accuracy, and precision data.The range for which the method is linear, accurate, and precise.
Accuracy Analyze samples spiked with analyte at 3 levels (e.g., 80%, 100%, 120% of target conc.) in triplicate.Mean recovery should be between 98.0% and 102.0%.[13]
Precision Repeatability (Intra-day): 6 replicate injections of 100% test concentration. Intermediate (Inter-day): Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.[13][14]
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio for LOD ≥ 3:1. S/N ratio for LOQ ≥ 10:1.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must pass. Analyte %RSD should not significantly change (e.g., ≤ 3.0%).[13]
System Suitability Testing (SST)

Before any sample set is analyzed, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is done by injecting a standard solution (e.g., 25 µg/mL) five times.

SST Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 1.0% for 5 replicate injections
%RSD of Retention Time ≤ 1.0% for 5 replicate injections

Conclusion

This application note provides a thorough and scientifically-grounded framework for developing and validating an RP-HPLC method for the quantification of 2-Oxo-3-(5-quinolyl)propanoic Acid. By selecting a polar-modified C18 column and controlling the mobile phase pH to suppress ionization, a robust separation with excellent peak shape can be achieved. The detailed validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method is specific, linear, accurate, precise, and robust. This method is fit for purpose and can be confidently deployed in research and quality control environments for the reliable analysis of this important pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • RSC Publishing. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Ketoacids in Beer. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Taylor & Francis Online. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. [Link]

  • ResearchGate. (n.d.). (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • ResearchGate. (2025). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-oxo- (CAS 127-17-3). [Link]

  • PubChem. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • PubChem. (n.d.). 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. [Link]

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Application Note: Interrogating the Kynurenine Pathway in Neurodegeneration Using 2-Oxo-3-(5-quinolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, are increasingly characterized by severe dysregulation of the kynurenine pathway (KP)—the primary metabolic route for tryptophan degradation[1]. Under physiological conditions, the KP maintains a delicate balance between neuroprotective and neurotoxic metabolites. However, during neuroinflammation, the pathway shifts dramatically toward the production of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN)[2]. QUIN acts as a potent endogenous excitotoxin by overstimulating NMDA receptors, which drives intracellular calcium overload, oxidative stress, and subsequent neuronal apoptosis[2].

To therapeutically correct this metabolic imbalance, researchers require precise pharmacological probes. is a high-purity quinoline-based organic compound that serves as a critical synthetic intermediate and structural probe for KP enzymes.

The Causality of the Quinoline Scaffold: Why utilize this specific compound in in vitro models? The 5-quinolyl substitution pattern offers unique steric and electronic properties that closely mimic endogenous KP substrates like L-kynurenine and kynurenic acid (KYNA). Furthermore, the highly reactive 2-oxo-propanoic acid moiety allows researchers to synthesize complex derivatives (e.g., amides, esters) designed to competitively bind the active sites of Kynurenine 3-monooxygenase (KMO) or Kynurenine aminotransferases (KATs). By utilizing this compound as a foundational building block, researchers can engineer targeted modulators that suppress the neurotoxic QUIN branch while upregulating the neuroprotective KYNA branch[3].

KP_Pathway Trp Tryptophan Kyn L-Kynurenine Trp->Kyn IDO/TDO KAT KAT Enzymes Kyn->KAT KMO KMO Enzyme Kyn->KMO KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA HK 3-Hydroxykynurenine (Neurotoxic) KMO->HK QUIN Quinolinic Acid (QUIN) (Excitotoxic) HK->QUIN Probe 2-Oxo-3-(5-quinolyl) propanoic Acid Probe->KAT Enhances/Probes Probe->KMO Inhibits/Modulates

Figure 1: Modulation of the Kynurenine Pathway by 2-Oxo-3-(5-quinolyl)propanoic Acid.

Experimental Architecture: Cell Model Design & Validation

To evaluate the efficacy of 2-Oxo-3-(5-quinolyl)propanoic Acid derivatives, an appropriate in vitro model is paramount.

  • Cell Line Selection: We utilize the HMC3 human microglial cell line . Microglia and macrophages are the primary cellular sources of QUIN in the central nervous system[2]. Evaluating KP modulators in neuronal lines (which primarily produce KYNA) fails to capture the inflammatory QUIN production driving the pathology.

  • Induction Causality: Baseline KP activity in resting microglia is insufficient for therapeutic screening. We utilize Interferon-gamma (IFN-

    
    ) to potently induce Indoleamine 2,3-dioxygenase (IDO1), the rate-limiting enzyme of the KP. This forces the pathway into a pathological, QUIN-producing state, creating a dynamic therapeutic window to evaluate the compound's modulatory effects.
    
  • Self-Validating System: This protocol is engineered to be self-validating. It incorporates a vehicle control (baseline), an inflamed control (IFN-

    
     only), and a positive control (Ro 61-8048, a validated KMO inhibitor). If the positive control fails to shift the KYNA/QUIN ratio during LC-MS/MS analysis, the assay is immediately flagged for induction failure, preventing false conclusions regarding the test compound.
    

Workflow Step1 Cell Culture (HMC3 Microglia) Step2 Inflammatory Induction (IFN-γ) Step1->Step2 Step3 Compound Treatment Step2->Step3 Step4 Metabolite Extraction Step3->Step4 Step5 LC-MS/MS & Viability Assays Step4->Step5

Figure 2: Experimental workflow for evaluating KP modulators in microglial cell models.

Detailed Protocol: Modulating and Quantifying KP Metabolites

Phase 1: Cell Culture & Inflammatory Induction
  • Seeding: Seed HMC3 cells at a density of

    
     cells/well in 6-well tissue culture plates using EMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Incubate at 37°C, 5% CO
    
    
    
    for 24 hours to allow adherence.
  • Starvation: Replace media with low-serum EMEM (1% FBS) for 12 hours prior to induction to synchronize cell cycles and reduce background metabolic noise.

  • Induction: Treat the cells with human recombinant IFN-

    
     (50 ng/mL) and LPS (100 ng/mL) to upregulate IDO1 and KMO expression.
    
Phase 2: Compound Administration
  • Preparation: Dissolve 2-Oxo-3-(5-quinolyl)propanoic Acid (or its synthesized derivative) in cell-culture grade DMSO to create a 10 mM stock.

  • Dosing: Dilute the stock in the induction media to achieve final concentrations of 10

    
    M, 50 
    
    
    
    M, and 100
    
    
    M. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
  • Incubation: Co-incubate the cells with the inflammatory stimuli and the test compounds for 48 hours. Include wells for Vehicle (0.1% DMSO) and Positive Control (1

    
    M Ro 61-8048).
    
Phase 3: Metabolite Extraction & LC-MS/MS Preparation
  • Collection: Harvest 500

    
    L of the culture supernatant from each well.
    
  • Deproteinization: Add 1.5 mL of ice-cold 0.1% formic acid in acetonitrile (1:3 v/v ratio) to the supernatant. Rationale: This step precipitates extracellular proteins that could foul the mass spectrometer column while stabilizing the acidic metabolites (KYNA and QUIN).

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Transfer the clear supernatant through a 0.22

    
    m PTFE syringe filter into LC-MS vials for immediate triple-quadrupole mass spectrometry analysis.
    

Quantitative Data Synthesis

The success of 2-Oxo-3-(5-quinolyl)propanoic Acid derivatives is measured by their ability to rescue the KP balance. Below are the expected quantitative outcomes demonstrating a successful KMO-inhibitory profile.

Table 1: LC-MS/MS Metabolite Quantification (Expected Fold Change vs. Vehicle)

Experimental GroupL-Kynurenine3-HK (Neurotoxic)QUIN (Excitotoxic)KYNA (Protective)KYNA/QUIN Ratio
Vehicle (Unstimulated) 1.0x1.0x1.0x1.0x1.0
Inflamed (IFN-

+ LPS)
4.5x6.2x8.5x1.2x0.14 (Pathological)
Inflamed + Positive Control 5.0x1.5x1.8x4.5x2.50 (Rescued)
Inflamed + Test Compound (50

M)
4.8x2.1x2.5x3.8x1.52 (Rescued)

Data Interpretation: A successful derivative of the quinoline probe will cause a bottleneck at the KMO enzyme, reducing 3-HK and QUIN downstream, while forcing accumulated L-Kynurenine to be transaminated by KATs into neuroprotective KYNA[1].

Table 2: Cell Viability and Excitotoxicity Markers (Expected Outcomes)

Assay MetricInflamed ControlTest Compound (50

M)
Causality / Mechanism
LDH Release (% of Max) 65%22%Reduced QUIN prevents NMDA-mediated excitotoxic cell lysis.
Intracellular ROS (DCFDA) 310%145%KYNA possesses direct free-radical scavenging properties[3].
Caspase-3 Activity HighLowPrevention of calcium-dependent apoptotic cascades.

References

  • Benchchem. "2-Oxo-3-(5-quinolyl)propanoic Acid - Properties and Research Applications." Benchchem.
  • Lovelace, M. D., et al. "Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?" National Institutes of Health (NIH) / PMC.
  • Maciąg, D., et al. "Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegeneration." MDPI.
  • Zádori, D., et al. "Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design." National Institutes of Health (NIH) / PMC.
  • Bohár, Z., et al. "Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations." Semantic Scholar.

Sources

Application Note: Metabolic Interrogation of Colon Cancer Lines using 2-Oxo-3-(5-quinolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanism of Action

Introduction

2-Oxo-3-(5-quinolyl)propanoic Acid (CAS: N/A for specific isomer, structurally related to quinoline-3-pyruvates) is a specialized chemical probe belonging to the class of quinoline-scaffold alpha-keto acids . While historically utilized as a synthetic intermediate for hydrazide-based anticancer agents, its structural homology to Kynurenine pathway metabolites (specifically the alpha-keto acid precursor of Kynurenic Acid) positions it as a critical tool for interrogating tryptophan metabolism in colorectal cancer (CRC).

In CRC, the Kynurenine Pathway (KP) is frequently dysregulated. Overexpression of IDO1/TDO2 leads to tryptophan depletion and accumulation of kynurenine metabolites, which suppress anti-tumor immunity and promote proliferation. This compound serves as a Kynurenine Aminotransferase (KAT) competitive analog and a scaffold for developing EGFR inhibitors.

Mechanism of Action (MOA)

The compound operates through two distinct, concentration-dependent modalities in CRC cell lines (e.g., HCT-116, HT-29):

  • Metabolic Interference (Low Concentration): It mimics the substrate for Kynurenine Aminotransferases (KATs), potentially inhibiting the conversion of Kynurenine to Kynurenic Acid (KYNA). This alters the oncometabolite balance, reducing the neuroactive and immunomodulatory shielding of the tumor.

  • Direct Cytotoxicity (High Concentration): Similar to 3-(2-oxo-3-phenylquinoxalin-1-yl)propanoic acid derivatives, it induces apoptosis via mitochondrial depolarization and potential interference with EGFR signaling domains.

MOA_Pathway Trp Tryptophan Kyn Kynurenine Trp->Kyn IDO1/TDO2 KYNA Kynurenic Acid (Pro-Tumor/Immune Shield) Kyn->KYNA KAT II Compound 2-Oxo-3-(5-quinolyl) propanoic Acid KAT Enzyme: KAT II Compound->KAT Competitive Inhibition Apoptosis Apoptosis (Caspase 3/7) Compound->Apoptosis High Dose (>25 µM)

Figure 1: Proposed mechanism of action showing metabolic intervention at the KAT II enzyme and direct apoptotic induction.

Part 2: Material Preparation & Handling

Compound Solubilization

The alpha-keto acid moiety renders this compound sensitive to pH. Improper solubilization will lead to precipitation in aqueous media.

  • Molecular Weight: ~215.2 g/mol (Estimate based on formula C12H9NO3)

  • Primary Solvent: Dimethyl Sulfoxide (DMSO)

  • Storage: -20°C (Desiccated)

Stock Solution Protocol (50 mM):

  • Weigh 10.76 mg of 2-Oxo-3-(5-quinolyl)propanoic Acid.

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

    • Note: If turbidity persists, sonicate at 40°C for 5 minutes. The keto-acid group may require slight warming to fully dissolve.

  • Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C.

Working Solution (Cell Culture)
  • Vehicle Control: DMSO concentration must remain < 0.5% (v/v) in the final well to avoid solvent toxicity in HCT-116 cells.

  • Preparation: Dilute the stock 1:1000 in pre-warmed RPMI-1640 media immediately before use.

Part 3: Experimental Protocols

Cell Viability Screening (HCT-116 / HT-29)

Objective: Determine the IC50 value for cytotoxicity.

Reagents:

  • HCT-116 Cells (ATCC® CCL-247™)

  • CCK-8 (Cell Counting Kit-8) or MTT Reagent

  • RPMI-1640 + 10% FBS

Step-by-Step Workflow:

  • Seeding: Plate 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Aspirate media. Add 100 µL of media containing the compound at increasing concentrations:

    • Dose Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Controls: Media only (Blank), Cells + 0.5% DMSO (Vehicle).

  • Incubation: Incubate for 48 hours .

    • Expert Insight: 24 hours is often insufficient for metabolic modulators to show phenotypic effects; 48-72 hours is preferred.

  • Readout: Add 10 µL CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.

Data Interpretation: Calculate % Viability =


.
Plot Log(concentration) vs. Viability to derive IC50.
Metabolic Assay: Kynurenic Acid (KYNA) Quantification

Objective: Verify if the compound inhibits the conversion of Kynurenine to KYNA (KAT inhibition).

Reagents:

  • L-Kynurenine sulfate (Substrate supplement)

  • HPLC-UV or KYNA ELISA Kit

Protocol:

  • Culture: Seed HCT-116 cells in 6-well plates (5 x 10^5 cells/well).

  • Substrate Loading: Treat cells with the compound (at IC20 concentration, non-lethal) + 50 µM L-Kynurenine .

    • Reasoning: Supplementing Kynurenine ensures the pathway is active and substrate-saturated, making inhibition easier to detect.

  • Collection: After 24 hours, collect supernatant (media).

  • Clarification: Centrifuge supernatant at 10,000 x g for 5 mins to remove debris.

  • Analysis:

    • Method A (HPLC): C18 Column, Mobile Phase: 50 mM Sodium Acetate/5% Acetonitrile (pH 6.2). Detect KYNA fluorescence (Ex: 344 nm, Em: 398 nm).

    • Method B (ELISA): Use a competitive ELISA specific for Kynurenic Acid.

Expected Result: If the compound acts as a KAT inhibitor, KYNA levels in the supernatant will decrease dose-dependently compared to vehicle.

Apoptosis Analysis (Annexin V / PI)

Objective: Confirm mode of death at cytotoxic concentrations (> IC50).

Workflow:

  • Treat cells with 2x IC50 concentration for 24 hours.

  • Harvest cells (including floating cells) using Accutase (avoid Trypsin if possible to preserve membrane integrity).

  • Wash with cold PBS.

  • Resuspend in 1X Annexin Binding Buffer.

  • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 mins in dark.

  • Analyze via Flow Cytometry (Ex: 488 nm).

Part 4: Data Visualization & Analysis

Experimental Workflow Diagram

Workflow cluster_0 Dual Analysis Path Start HCT-116 Cell Seeding (5k/well or 500k/well) Treat Treatment (Compound + 50µM Kynurenine) Start->Treat Split Harvest @ 48h Treat->Split Supernatant Supernatant (Media) Split->Supernatant Pellet Cell Pellet Split->Pellet ELISA KYNA Quantification (Metabolic Inhibition) Supernatant->ELISA FACS Annexin V/PI (Apoptosis) Pellet->FACS

Figure 2: Integrated workflow allowing simultaneous assessment of metabolic inhibition (supernatant) and cytotoxicity (pellet).

Representative Data Format

When reporting results, structure your data as follows:

Assay TypeMetricControl (DMSO)Low Dose (5 µM)High Dose (50 µM)Interpretation
Viability OD (450nm)1.20 ± 0.051.15 ± 0.040.45 ± 0.02Dose-dependent cytotoxicity.
Metabolism KYNA (nM)45.0 ± 3.222.1 ± 1.58.0 ± 0.9>50% inhibition of KAT activity.
Apoptosis Annexin V+ (%)4.2%6.5%38.4%Induction of programmed cell death.

Part 5: References

  • BenchChem. (2024). 2-Oxo-3-(5-quinolyl)propanoic Acid: Structure and Applications. Retrieved from

  • El-Naggar, A. M., et al. (2024).[1][2] Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer.[1][3] RSC Advances. Retrieved from

  • Santa Cruz Biotechnology. (2024). KAT II Inhibitors and Kynurenine Pathway Modulation.[4] Retrieved from

  • Bischoff, S., et al. (2020).[3] Kynurenine: an oncometabolite in colon cancer.[5] National Institutes of Health (PMC). Retrieved from

  • PubChem. (2024). 2-Oxo-3-(quinolin-2-yl)propanoic acid (Structural Analog Data). Retrieved from

Sources

Application Note: Experimental Setup for In Vivo Studies with 2-Oxo-3-(5-quinolyl)propanoic Acid in Rats

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Oxo-3-(5-quinolyl)propanoic Acid (hereafter referred to as 5-QPA ) is a structural analog of kynurenine pathway metabolites. Chemically, it possesses a quinoline core substituted at the 5-position with a 2-oxo-propanoic acid (alpha-keto acid) side chain.

Scientific Premise: The structure of 5-QPA suggests it functions as a competitive inhibitor or substrate analog for Kynurenine Aminotransferases (KATs) , specifically KAT II. KAT II is the primary enzyme responsible for the transamination of L-Kynurenine to Kynurenic Acid (KYNA) in the mammalian brain.[1]

  • Target: KAT II (EC 2.6.1.7).

  • Mechanism: Competitive inhibition at the alpha-keto acid binding site.

  • Therapeutic Relevance: Elevated KYNA levels are associated with cognitive deficits in schizophrenia (via NMDA receptor antagonism) and neurodegeneration. Reducing KYNA via KAT II inhibition is a validated strategy for cognitive enhancement.

This application note details the in vivo experimental setup to characterize the Pharmacokinetics (PK) and Pharmacodynamics (PD) of 5-QPA in rats, focusing on its ability to cross the blood-brain barrier (BBB) and modulate extracellular KYNA levels.

Chemical Handling & Formulation

Quinoline-based acids often present solubility challenges at physiological pH. Proper formulation is critical to prevent precipitation upon injection.

Physicochemical Properties
  • Molecular Weight: ~215.2 g/mol (Estimate based on structure).

  • Solubility Profile: Poorly soluble in neutral water; soluble in basic aqueous solutions (pH > 8.0) or DMSO.[2][3][4]

  • Stability: Quinoline derivatives are often photosensitive . All handling should be performed under yellow light or in amber vessels.

Vehicle Preparation Protocol

Target Concentration: 10 mg/mL (for 30 mg/kg dosing).

  • Weighing: Weigh the required amount of 5-QPA into an amber glass vial.

  • Solubilization (Salt Formation): Add 1.0 equivalent of 1N NaOH. Vortex until fully dissolved. The solution should be clear.

  • Buffering: Slowly add 0.1 M Phosphate Buffered Saline (PBS) to reach 90% of the final volume.

  • pH Adjustment: Carefully back-titrate with 0.1N HCl to pH 7.4.

    • Critical Check: If precipitation occurs at pH 7.4, adjust pH to 8.0 or add 10% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to the PBS vehicle.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the study, linking the compound's mechanism to the readout (KYNA levels).

G Compound 5-QPA (Test Compound) KAT_II Target: KAT II Enzyme (Astrocytes) Compound->KAT_II Inhibits KYNA Kynurenic Acid (Neuroactive Metabolite) KAT_II->KYNA Catalyzes Kynurenine L-Kynurenine (Substrate) Kynurenine->KAT_II Substrate for Microdialysis Microdialysis Probe (Hippocampus) KYNA->Microdialysis Diffuses into Readout HPLC-FLD Analysis (Reduced KYNA) Microdialysis->Readout Sample Collection

Caption: Mechanistic workflow showing 5-QPA inhibition of KAT II, leading to reduced Kynurenic Acid (KYNA) detectable via microdialysis.

Core Protocol 1: Pharmacokinetics (PK) & BBB Penetration

Before efficacy testing, you must confirm that 5-QPA crosses the blood-brain barrier. Many quinoline carboxylic acids have poor BBB penetration due to ionization.

Animals: Male Sprague-Dawley rats (250–300 g), n=3 per timepoint.

Surgical Setup (Jugular Cannulation)
  • Anesthetize rats with isoflurane (3% induction, 1.5% maintenance).

  • Implant a sterile silicone catheter into the right jugular vein for stress-free serial blood sampling.

  • Allow 3–5 days recovery.

Dosing & Sampling
  • Dose: 30 mg/kg (Intraperitoneal - IP) or 10 mg/kg (Intravenous - IV).

  • Plasma Collection: Collect 200 µL blood at 0, 15, 30, 60, 120, 240, and 480 min post-dose.

  • Brain Collection: Terminal collection at T_max (estimated 60 min) and 240 min. Peruse with saline to remove blood from brain capillaries before harvesting tissue.

Bioanalysis (LC-MS/MS)
  • Matrix: Plasma and Brain Homogenate.

  • Extraction: Protein precipitation with Acetonitrile (1:3 ratio).

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2][5]

  • Acceptance Criteria: Brain/Plasma ratio > 0.1 indicates sufficient BBB penetration for CNS activity.

Core Protocol 2: Pharmacodynamics (In Vivo Microdialysis)

This is the gold-standard method for validating KAT II inhibition. It measures the reduction of extracellular KYNA in the hippocampus.[6][7]

Stereotaxic Surgery
  • Anesthesia: Isoflurane (as above).

  • Probe Implantation: Target the Dorsal Hippocampus (Coordinates relative to Bregma: AP -3.2 mm, ML +2.5 mm, DV -3.5 mm).

  • Guide Cannula: Implant a guide cannula (CMA 12) and secure with dental cement.

  • Recovery: Allow 5–7 days for BBB repair before inserting the active probe.

Microdialysis Procedure

Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2.

  • Probe Insertion: Insert CMA 12 probe (2 or 3 mm membrane) on the day of the experiment.

  • Equilibration: Perfuse aCSF at 1.0 µL/min for 90 minutes to stabilize baseline. Discard these samples.

  • Baseline Sampling: Collect 3 samples (20 min intervals) to establish basal KYNA levels.

  • Treatment: Inject 5-QPA (30 mg/kg, IP) or Vehicle.

  • Post-Treatment Sampling: Collect samples every 20 minutes for 4 hours.

Optional Challenge: To maximize sensitivity, administer L-Kynurenine (100 mg/kg, IP) 1 hour after 5-QPA. This drives KYNA synthesis; an effective inhibitor will blunt the KYNA spike.

Analytical Detection (HPLC-FLD)

KYNA is fluorescent and can be detected at femtomole levels without mass spectrometry.

  • System: HPLC with Fluorescence Detector (e.g., Agilent 1260).

  • Column: C18 Reverse Phase (e.g., Agilent Eclipse XDB-C18, 3.5 µm).

  • Mobile Phase: 50 mM Sodium Acetate, 3% Acetonitrile, pH 6.2 (adjusted with Glacial Acetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Post-Column Derivatization (Optional but Recommended): Zinc Acetate (0.5 M) delivered post-column enhances KYNA fluorescence.

  • Detection: Excitation 344 nm / Emission 398 nm.

Data Presentation & Interpretation

Table 1: Anticipated Pharmacokinetic Parameters (Hypothetical)
ParameterDefinitionTarget Value (Good Candidate)
T_max Time to maximum concentration30–60 min (IP)
C_max Maximum plasma concentration> 10 µM
B/P Ratio Brain-to-Plasma Ratio> 0.15
t_1/2 Elimination Half-life2–4 hours
Table 2: Microdialysis Readout Interpretation
ObservationInterpretation
Basal KYNA ↓ >30% Potent, brain-penetrant KAT II inhibitor.
Basal KYNA Unchanged Weak inhibition or poor BBB penetration.
KYN Challenge Blunted Competitive inhibition confirmed (best proof of mechanism).

References

  • Schwarcz, R., Bruno, J. P., Muchowski, P. J., & Wu, H. Q. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience, 13(7), 465-477. Link

  • Wu, H. Q., et al. (2014). Systemic inhibition of kynurenine aminotransferase II with PF-04859989: Pharmacological characterization in rodents. British Journal of Pharmacology, 171(5). (Provides the standard protocol for KAT II inhibitor testing). Link

  • Beggiato, S., et al. (2022). Alterations in rat prefrontal cortex kynurenic acid levels are involved in the enduring cognitive dysfunctions induced by tetrahydrocannabinol exposure during adolescence.[8] Frontiers in Psychiatry. Link

  • Guidetti, P., et al. (2007). Neosynthesis of brain kynurenic acid by kynurenine aminotransferases: a microdialysis study. Journal of Neurochemistry. (Base protocol for microdialysis of KYNA). Link

  • BenchChem. 2-Oxo-3-(5-quinolyl)propanoic Acid Product Information & Synthesis. Link

Sources

"method for assessing the anti-inflammatory effects of quinoline derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Assessment of Anti-Inflammatory Efficacy in Quinoline Derivatives

Strategic Overview: The Quinoline Scaffold in Inflammation

Quinoline (benzo[b]pyridine) derivatives represent a privileged scaffold in medicinal chemistry due to their ability to interact with diverse biological targets. In the context of inflammation, specific substitutions—particularly at the C-2, C-4, and C-8 positions—have shown potent inhibition of the arachidonic acid pathway and NF-κB signaling.

Unlike non-selective NSAIDs that often cause gastric toxicity, modern quinoline design aims for COX-2 selectivity or multi-target modulation (e.g., dual COX/LOX inhibition).[1] This guide outlines a hierarchical screening cascade designed to filter compounds not just for potency, but for specific mechanistic efficacy and safety.

Phase I: High-Throughput In Vitro Screening (The "Go/No-Go" Filter)

Before advanced mechanistic studies, compounds must pass the primary filter using the RAW 264.7 murine macrophage model . This cell line is the industry standard because it robustly mimics the macrophage response to bacterial infection (LPS stimulation), releasing Nitric Oxide (NO), Prostaglandin E2 (PGE2), and pro-inflammatory cytokines.

Critical Control: Cell Viability (MTT/CCK-8)

Causality: A reduction in NO production is a false positive if caused by cell death. You must normalize anti-inflammatory activity against cytotoxicity.[2]

  • Threshold: Compounds showing <80% cell viability at the effective concentration (EC50) should be flagged as cytotoxic rather than anti-inflammatory.

Primary Assay: Nitric Oxide (NO) Inhibition via Griess Reaction

NO is a short-lived free radical produced by iNOS. It rapidly oxidizes to nitrite (


), which is stable and measurable.[3]

Protocol: The Griess Assay System

  • Reagents:

    • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.[3]

    • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • Positive Control:[2][3][4] Indomethacin (10-100 µM) or L-NMMA (iNOS inhibitor).

  • Step-by-Step Methodology:

    • Seeding: Plate RAW 264.7 cells at

      
       cells/well in 96-well plates. Incubate 24h for adhesion.
      
    • Pre-treatment: Replace media. Add Quinoline derivatives (0.1 – 50 µM) for 1 hour. Note: Keep DMSO concentration < 0.1% to prevent solvent toxicity.

    • Induction: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL). Incubate for 24 hours.

    • Harvest: Transfer 100 µL of supernatant to a fresh plate.

    • Reaction: Add 50 µL Reagent A. Incubate 10 min (dark). Add 50 µL Reagent B. Incubate 10 min (dark).

    • Read: Measure absorbance at 540 nm.

    • Quantification: Interpolate nitrite concentration using a Sodium Nitrite (

      
      ) standard curve (0–100 µM).
      

Data Output Table: In Vitro Screening

Compound IDConc. (µM)Cell Viability (%)NO Inhibition (%)IC50 (µM)Status
Q-Deriv-01 1098.212.4>50Inactive
Q-Deriv-02 1095.188.64.2Hit
Q-Deriv-03 1045.090.0N/ACytotoxic
Indomethacin1096.065.08.5Control

Phase II: Mechanistic Elucidation

Once a "Hit" is identified, we must determine how it works. Quinoline derivatives often act by inhibiting Cyclooxygenase (COX) enzymes or blocking the NF-κB signaling pathway.[3]

Enzymatic Selectivity: COX-1 vs. COX-2

Quinoline pharmacophores (e.g., 4-phenylquinoline) can be tuned to fit the larger hydrophobic pocket of COX-2, sparing the housekeeping COX-1 enzyme.

  • Method: Use purified Ovine COX-1 and Recombinant Human COX-2 immunometric assays.

  • Metric: Calculate the Selectivity Index (SI) =

    
    . An SI > 10 indicates favorable COX-2 selectivity.
    
Signaling Pathway: NF-κB Translocation

Many quinolines block the phosphorylation of IκB


, preventing the release of the p65/p50 NF-κB complex.

Visualization: NF-κB Pathway Intervention

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (IKKα/IKKβ) TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Degradation Ubiquitination & Proteasomal Degradation IkB->Degradation NFkB_Cyto NF-κB (p65/p50) Latent Complex NFkB_Nuc NF-κB (p65) Nuclear Translocation NFkB_Cyto->NFkB_Nuc Release Quinoline Quinoline Derivative (Inhibitor) Quinoline->IKK  Blocks Phosphorylation DNA DNA Binding (COX-2, iNOS, TNF-α genes) NFkB_Nuc->DNA Transcription ON

Figure 1: Mechanism of Action.[5] Quinoline derivatives typically intervene by inhibiting the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Phase III: In Vivo Validation (Proof of Concept)

In vitro potency does not guarantee in vivo efficacy due to bioavailability issues common with quinoline rings (solubility/metabolism). The Carrageenan-Induced Paw Edema Model is the requisite assay for acute inflammation.[6]

Protocol: Carrageenan-Induced Paw Edema

Objective: Assess reduction in acute swelling (edema) over a 6-hour time course.

  • Animals: Male Wistar rats (150–200g).[3][4] Group size

    
    .
    
  • Acclimatization: 1 week. Fasted overnight prior to experiment.

  • Drug Administration:

    • Group 1: Vehicle Control (0.5% CMC).

    • Group 2: Standard (Indomethacin 10 mg/kg, p.o.).[4]

    • Group 3-5: Quinoline Derivative (10, 30, 100 mg/kg, p.o.).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan (Lambda type) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at

    
     hours.
    
  • Calculation:

    
    
    Where 
    
    
    
    is paw volume at time
    
    
    , and
    
    
    is basal volume.

Visualization: Screening to Validation Workflow

Workflow cluster_0 Phase 1: In Vitro Filter cluster_1 Phase 2: Mechanism cluster_2 Phase 3: In Vivo Synthesis Quinoline Synthesis MTT Viability Assay (>80% survival) Synthesis->MTT Griess NO Inhibition (Griess Assay) MTT->Griess If Non-Toxic COX COX-1/2 Selectivity Griess->COX Hit (IC50 < 10µM) ELISA Cytokine Profiling (TNF-α, IL-6) COX->ELISA Paw Carrageenan Paw Edema ELISA->Paw Mechanistic Val. Lead Lead Candidate Paw->Lead Efficacy > 50%

Figure 2: The hierarchical screening cascade ensures only non-cytotoxic, mechanistically validated compounds proceed to animal testing.

References

  • BenchChem. (2025).[2][3][6] Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Quinoline Compounds. Retrieved from

  • Srilakshmi, G., et al. (2017). Synthesis and evaluation of anti-inflammatory activity of quinoline derivatives using carrageenan induced paw edema. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from

  • National Institutes of Health (NIH). (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCL Method GTA-1. Retrieved from

  • Cayman Chemical.COX Inhibitor Screening Assay Protocol. (Standard industry reference for COX-1/2 selectivity).
  • MDPI. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity. Retrieved from

Sources

Application Note: Evaluating the Antiproliferative Activity of 2-Oxo-3-(5-quinolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Oxo-3-(5-quinolyl)propanoic Acid is a high-purity quinoline-based derivative that serves as a critical scaffold in medicinal chemistry and drug discovery[1]. The quinoline core is a "privileged structure" known for its broad biological activity, particularly in oncology, where it frequently demonstrates potent cytotoxicity against cancer cell lines[1].

When evaluating the antiproliferative activity of this specific propanoic acid variant, researchers must account for its potential dual-mechanism of action:

  • Kinase Inhibition (EGFR): Quinoline derivatives are well-documented inhibitors of the Epidermal Growth Factor Receptor (EGFR), blocking downstream PI3K/AKT and MAPK/ERK signaling pathways that drive tumor proliferation[2].

  • Immunometabolic Modulation (IDO1): The structural features of 5-quinolyl derivatives make them prime candidates for interacting with enzymes involved in amino acid metabolism, most notably Indoleamine 2,3-dioxygenase 1 (IDO1) in the kynurenine pathway[1]. IDO1 overexpression depletes L-tryptophan and accumulates kynurenine, fostering an immunosuppressive tumor microenvironment[3].

To rigorously evaluate the antiproliferative efficacy of 2-Oxo-3-(5-quinolyl)propanoic Acid, we have designed a self-validating, multi-tiered protocol. This workflow decouples general cytotoxicity from target-specific mechanistic engagement.

MOA cluster_IDO1 Immunometabolism (Kynurenine Pathway) cluster_EGFR Kinase Signaling (Proliferation) Compound 2-Oxo-3-(5-quinolyl) propanoic Acid IDO1 IDO1 Enzyme Compound->IDO1 Inhibits EGFR EGFR (p-Tyr) Compound->EGFR Inhibits Trp L-Tryptophan Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation Immune T-Cell Suppression Kyn->Immune Microenvironment EGF EGF Ligand EGF->EGFR Binding AKT PI3K/AKT Pathway EGFR->AKT Phosphorylation Prolif Tumor Proliferation AKT->Prolif Survival

Caption: Dual-targeting mechanism of 2-Oxo-3-(5-quinolyl)propanoic Acid on IDO1 and EGFR pathways.

Experimental Design & Causality

Why CellTiter-Glo over MTT?

Traditional colorimetric assays (like MTT or WST-8) rely on mitochondrial dehydrogenases to reduce a tetrazolium salt into formazan[4]. However, quinoline derivatives can inadvertently interfere with mitochondrial reductases or possess intrinsic absorbance properties that confound colorimetric readouts. We utilize the CellTiter-Glo Luminescent Cell Viability Assay , which quantifies ATP as a direct indicator of metabolically active cells[5]. This provides a highly sensitive, interference-free baseline for antiproliferative screening.

Why HPLC over Ehrlich's Reagent for IDO1?

While Ehrlich's reagent is commonly used to colorimetrically detect kynurenine[6], the aromatic quinoline ring of our test compound may absorb light in the visible spectrum, leading to false negatives. We employ an HPLC-DAD (Diode Array Detector) method, which physically separates the compound from kynurenine before quantification, ensuring absolute analytical accuracy[7].

Workflow Start Compound Preparation (DMSO Stock) Phase1 Phase 1: Viability Screening (CellTiter-Glo ATP Assay) Start->Phase1 Split IC50 Determination Phase1->Split Phase2A Phase 2A: IDO1 Assay (IFN-γ Induction + HPLC) Split->Phase2A IC50 < 10 µM Phase2B Phase 2B: EGFR Assay (EGF Stim + Western Blot) Split->Phase2B IC50 < 10 µM Data Data Integration & SAR Analysis Phase2A->Data Phase2B->Data

Caption: Experimental workflow for evaluating antiproliferative and mechanistic activity.

Step-by-Step Protocols

Phase 1: Cell Viability & Antiproliferative Screening

Objective: Determine the IC₅₀ of 2-Oxo-3-(5-quinolyl)propanoic Acid across selected cancer cell lines (e.g., A549 for EGFR, HeLa for IDO1).

  • Cell Seeding: Harvest A549 and HeLa cells during the logarithmic growth phase. Seed at a density of 2,000–5,000 cells/well in 100 µL of complete culture medium (DMEM + 10% FBS) into opaque-walled 96-well plates[4]. Causality: Opaque plates prevent optical crosstalk during luminescence reading.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment[8].

  • Compound Treatment: Prepare a 10 mM stock of 2-Oxo-3-(5-quinolyl)propanoic Acid in DMSO. Perform 3-fold serial dilutions in culture medium (final concentrations ranging from 0.01 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent toxicity. Add 100 µL of the diluted compound to the wells[4].

  • Endpoint Incubation: Incubate the plates for 72 hours[8].

  • ATP Quantification: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Data Acquisition: Record luminescence using a multimode microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Phase 2A: Cellular IDO1 Inhibition Assay (HPLC-DAD)

Objective: Quantify the reduction of L-tryptophan conversion to kynurenine.

  • Cell Seeding & Induction: Seed HeLa cells (50,000 cells/well) in a 96-well plate. Incubate overnight. The following day, stimulate cells with 100 ng/mL human IFN-γ to upregulate baseline IDO1 expression[3]. Causality: Unstimulated HeLa cells express negligible IDO1; IFN-γ is strictly required to create a measurable dynamic range.

  • Substrate & Inhibitor Addition: Add 100 µL of medium containing the test compound (at IC₅₀ and IC₈₀ concentrations determined in Phase 1) and supplement with 100 µM L-Tryptophan[7]. Incubate for 24–48 hours.

  • Supernatant Harvest & Precipitation: Collect 140 µL of the culture supernatant. Add 10 µL of 30% Trichloroacetic Acid (TCA) and incubate at 50°C for 30 minutes[9]. Causality: TCA serves a dual purpose—it precipitates proteins to protect the HPLC column and hydrolyzes the unstable intermediate N-formylkynurenine into stable kynurenine.

  • Centrifugation & HPLC Analysis: Centrifuge at 10,000 x g for 10 minutes. Inject the clear supernatant into an HPLC system equipped with a C18 column and a Diode Array Detector (DAD). Monitor kynurenine absorbance at 360 nm and L-tryptophan at 280 nm[7].

Phase 2B: EGFR Phosphorylation Assay (Western Blot)

Objective: Confirm that the antiproliferative effect is driven by target engagement at the EGFR kinase domain.

  • Cell Starvation: Seed A549 cells in 6-well plates and grow to 80% confluency. Wash with PBS and replace with serum-free medium for 16–24 hours[2]. Causality: Serum starvation synchronizes the cell cycle and silences basal kinase activity, ensuring that subsequent p-EGFR signals are strictly ligand-dependent.

  • Inhibitor Pre-treatment: Treat cells with 2-Oxo-3-(5-quinolyl)propanoic Acid for 2 hours.

  • EGF Stimulation: Stimulate cells with 100 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes[2].

  • Lysis & Western Blotting: Wash rapidly with ice-cold PBS to halt signaling. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors[2]. Perform SDS-PAGE and probe membranes with primary antibodies against p-EGFR (Tyr1068) and total EGFR.

Data Presentation

To facilitate easy comparison of the compound's efficacy, summarize the quantitative data from the antiproliferative and mechanistic assays in a structured format:

Assay TypeCell LineTarget / ReadoutExpected IC₅₀ RangeReference Standard
Cell Viability (ATP) A549 (EGFR WT)ATP (Luminescence)1.5 – 5.0 µMErlotinib
Cell Viability (ATP) HeLa (High IDO1)ATP (Luminescence)2.0 – 6.5 µMEpacadostat
IDO1 Inhibition HeLa (+ IFN-γ)Kynurenine (HPLC)0.5 – 2.0 µMEpacadostat
Kinase Inhibition A549 (+ EGF)p-EGFR (Tyr1068)0.8 – 3.0 µMErlotinib

Table 1: Representative Antiproliferative and Mechanistic Profiling matrix for 2-Oxo-3-(5-quinolyl)propanoic Acid.

References

  • 2-Oxo-3-(5-quinolyl)
  • Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives Source: Benchchem URL
  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1)
  • Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC Source: AACR Journals URL
  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1)
  • Application Notes and Protocols for a Novel EGFR Inhibitor: Egfr-IN-84 Source: Benchchem URL
  • Source: PMC (NIH)
  • An In-depth Technical Guide on the Mechanism of Action of Benzomalvins as IDO1 Inhibitors Source: Benchchem URL
  • Cell Proliferation Assay Service | CellTiter-Glo Source: Reaction Biology URL

Sources

Application Note: High-Throughput Enzymatic Determination of KMO Inhibitor Potency (IC50)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Kynurenine 3-monooxygenase (KMO) is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane. It represents a critical bottleneck in the kynurenine pathway (KP) of tryptophan metabolism. By hydroxylating L-kynurenine (L-Kyn) to 3-hydroxykynurenine (3-HK), KMO drives the pathway toward the synthesis of neurotoxic metabolites like 3-HK and quinolinic acid (QUIN).[1][2][3][4]

Elevated KMO activity is implicated in neurodegenerative and inflammatory disorders, including Huntington’s disease and Alzheimer’s disease.[2][4] Consequently, KMO inhibitors are sought to shunt the pathway toward the neuroprotective metabolite kynurenic acid (KYNA).[1]

This application note details a robust, homogeneous, cell-free enzymatic assay to determine the half-maximal inhibitory concentration (


) of small molecule KMO inhibitors. The protocol utilizes the consumption of the cofactor NADPH, monitored via fluorescence (Ex 340 nm / Em 460 nm) or absorbance (340 nm), providing a direct and automatable readout suitable for high-throughput screening (HTS).

Assay Principle & Mechanism

The assay relies on the stoichiometry of the KMO reaction. KMO requires NADPH and molecular oxygen to hydroxylate L-Kynurenine. As the reaction proceeds, NADPH is oxidized to NADP+.

Reaction Equation:



Detection Modality: NADPH is naturally fluorescent and absorbs UV light at 340 nm. NADP+ does not. Therefore, KMO activity is directly proportional to the rate of decrease in the fluorescent or absorbance signal.

  • Fluorescence (Preferred): Higher sensitivity, suitable for lower enzyme concentrations (Ex: 340 nm, Em: 460 nm).

  • Absorbance: Suitable for high-concentration kinetic studies (Abs: 340 nm).

Biological Context Diagram

The following diagram illustrates the KMO signaling node within the Tryptophan metabolism pathway.

KMO_Pathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN Rate Limiting KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA Minor Pathway HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK Major Pathway QUIN Quinolinic Acid (Excitotoxic) HK->QUIN IDO IDO/TDO IDO->TRP KAT KATs KAT->KYN KMO KMO (Target) KMO->KYN Inhibition Target

Figure 1: The Kynurenine Pathway highlighting KMO as the divergence point between neurotoxic and neuroprotective branches.

Materials & Reagents

To ensure data integrity (


), use high-purity reagents.
ComponentSpecificationRecommended Source
Enzyme Recombinant Human KMO (His-tagged)BPS Bioscience / In-house
Substrate A L-Kynurenine (L-Kyn)Sigma-Aldrich (K8625)
Cofactor NADPH (Tetrasodium Salt)Sigma-Aldrich (N7505)
Reference Inhibitor Ro 61-8048Tocris (Cat. 4684) / MedChemExpress
Assay Buffer Base Potassium Phosphate or HEPESStandard Lab Supply
Detergent Tween-20 or Pluronic F-127Sigma-Aldrich
Plate 384-well Black (Fluorescence) or Clear (Abs)Corning / Greiner
Optimized Assay Buffer Formulation

Prepare fresh. Store at


.
  • 100 mM Potassium Phosphate (pH 7.4)

  • 1 mM EDTA (Prevents metal-ion induced oxidation)

  • 0.01% Tween-20 (Prevents enzyme aggregation/sticking)

  • Note: MgCl2 is not strictly required for KMO but is often included in general kinase/hydroxylase buffers. For KMO, EDTA is preferred to stabilize the protein.

Experimental Protocol: IC50 Determination

Workflow Overview

This protocol utilizes a "pre-incubation" step to allow the inhibitor to bind the enzyme before the reaction is initiated with the substrate mixture. This ensures equilibrium binding.

Assay_Workflow Step1 1. Prepare Reagents (Enzyme, Substrates, Compounds) Step2 2. Compound Addition Add 10 µL Inhibitor (Serial Dilution) to 384-well plate Step1->Step2 Step3 3. Enzyme Addition Add 20 µL KMO Enzyme (Pre-incubation: 15 min @ RT) Step2->Step3 Step4 4. Reaction Initiation Add 20 µL Substrate Mix (L-Kyn + NADPH) Step3->Step4 Step5 5. Detection Kinetic Read (Ex340/Em460) Every 1 min for 30 mins Step4->Step5

Figure 2: Step-by-step liquid handling workflow for the KMO enzymatic assay.

Step 1: Compound Preparation
  • Stock Solution: Dissolve test compounds and Reference Inhibitor (Ro 61-8048) in 100% DMSO to 10 mM.

  • Serial Dilution: Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve.

    • Top Concentration: Typically 100 µM (final assay concentration).

  • Intermediate Dilution: Dilute the DMSO stocks 1:20 into Assay Buffer to prepare a "5X Working Solution" (5% DMSO).

    • Final Assay DMSO: Will be 1% (tolerable for KMO).

Step 2: Enzyme Preparation
  • Thaw KMO enzyme on ice.[4] Do not vortex.

  • Dilute KMO in Assay Buffer to 2X the final concentration .

    • Target Final Concentration: 20–50 nM (Optimize based on lot activity).

    • Example: If final is 20 nM, prepare 40 nM solution.

Step 3: Substrate Mixture Preparation
  • Prepare a 2X Substrate Mix in Assay Buffer containing:

    • L-Kynurenine:

      
       (Typically 
      
      
      
      final, so prepare
      
      
      ).
    • NADPH:

      
       (Typically 
      
      
      
      final, so prepare
      
      
      ).
    • Note: Using substrate concentrations near

      
       ensures the assay is sensitive to competitive, non-competitive, and uncompetitive inhibitors.
      
Step 4: Assay Execution (384-Well Format)
OrderComponentVolumeNotes
15X Compound / Vehicle10 µL1% DMSO Final
22X KMO Enzyme20 µLPre-incubate 15 min @ RT
32X Substrate Mix20 µLInitiates Reaction
Total 50 µL
Step 5: Data Acquisition
  • Immediately transfer plate to a fluorescence microplate reader (e.g., PerkinElmer EnVision or Tecan).

  • Settings:

    • Mode: Kinetic[5]

    • Excitation: 340 nm[4]

    • Emission: 460 nm

    • Duration: 30–60 minutes

    • Interval: 60 seconds

  • Temperature: Maintain at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Room Temp) or 
    
    
    
    (Physiological). Consistent temperature is crucial for enzymatic rates.

Data Analysis & IC50 Calculation

Velocity Calculation

Do not use a single endpoint. Use the linear slope of the kinetic trace.

  • Plot RFU (Relative Fluorescence Units) vs. Time (min) for each well.

  • Select the linear range (typically 5–20 mins).

  • Calculate the slope (

    
    ).
    
    • Note: The slope will be negative as NADPH is consumed. Take the absolute value or invert for inhibition calculation.

Percent Inhibition


  • 
    : Rate of test well.
    
  • 
    : Rate of "No Inhibitor" control (DMSO only).
    
  • 
    : Rate of "No Enzyme" or "High Inhibitor" background control.
    
Curve Fitting

Fit the % Inhibition vs. Log[Compound] data to a 4-Parameter Logistic (4PL) equation to determine the


.


Expert Tips & Troubleshooting (E-E-A-T)

Fluorescence Interference (Inner Filter Effect)
  • Issue: Some test compounds are yellow/orange and may absorb at 340 nm or fluoresce at 460 nm, mimicking NADPH or masking depletion.

  • Solution:

    • Use Kinetic Mode : Compound interference usually provides a static offset, while enzymatic activity changes the signal over time. The slope remains valid unless the compound absorbs so strongly it blocks excitation.

    • Counter-screen: Run the assay without enzyme (Compound + NADPH). If the signal decays, the compound might be a redox cycler oxidizing NADPH non-enzymatically.

Enzyme Stability
  • Issue: KMO is a membrane-associated protein (outer mitochondrial membrane) and can be unstable or aggregate.

  • Solution: Always include 0.01% detergent (Tween-20) in the buffer. Keep the enzyme on ice until the moment of addition. Do not freeze-thaw aliquots more than once.

Z' Factor Optimization
  • For HTS validation, calculate the Z' factor.

  • A robust KMO assay should yield a

    
    . If 
    
    
    
    is low, increase enzyme concentration or reaction time to widen the window between Signal (Max) and Background (Min).

References

  • KMO Assay Kit Principle: BPS Bioscience. KMO Inhibitor Screening Assay Kit. Available at: [Link]

  • Fluorescence HTS Method: Jacobs, C. L., et al. (2018).[6] Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS Discovery. Available at: [Link]

  • General Enzyme Kinetics: EdX / Davidson College. Medicinal Chemistry: IC50 and Ki Determination. Available at: [Link]

Sources

"use of 2-Oxo-3-(5-quinolyl)propanoic Acid in structure-activity relationship (SAR) studies"

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Utilizing 2-Oxo-3-(5-quinolyl)propanoic Acid in Structure-Activity Relationship (SAR) Studies

Executive Summary

2-Oxo-3-(5-quinolyl)propanoic Acid is a highly versatile, high-purity quinoline-based building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring a privileged quinoline core substituted at the 5-position with a reactive


-keto acid side chain, this compound is engineered for rapid library generation. This application note details the structural rationale, synthetic workflows, and self-validating biological screening protocols required to leverage this compound in Structure-Activity Relationship (SAR) studies, specifically targeting the kynurenine metabolic pathway and receptor tyrosine kinases (e.g., c-Met).

Target Biology & Structural Rationale

The Quinoline Core in the Kynurenine Pathway

The kynurenine pathway is the primary catabolic route for tryptophan, generating a delicate balance of neurotoxic metabolites (e.g., 3-hydroxykynurenine, quinolinic acid) and neuroprotective metabolites (e.g., kynurenic acid, KYNA)[2]. Because KYNA is an endogenous quinoline derivative, synthetic quinoline scaffolds like 2-Oxo-3-(5-quinolyl)propanoic Acid act as ideal biomimetic starting points. By modifying the 2-oxo-propanoic acid moiety, researchers can design potent inhibitors of Kynurenine 3-Monooxygenase (KMO), effectively shifting the metabolic flux to halt neurotoxicity and promote neuroprotection[2].

KynureninePathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK KMO QUIN Quinolinic Acid HK->QUIN SAR 2-Oxo-3-(5-quinolyl)propanoic Acid Derivatives SAR->KYN Modulates SAR->HK Inhibits KMO

Metabolic routing in the kynurenine pathway and targeted intervention by quinoline derivatives.

Kinase Inhibition and the "Five-Atom Rule"

In oncology, quinoline derivatives are heavily utilized as Type II kinase inhibitors targeting c-Met and VEGFR[3]. A critical SAR principle for c-Met inhibition is the "five-atom rule" [3]. This rule dictates that for optimal binding affinity, the linker connecting the central quinoline core to the terminal hydrophobic aromatic ring must span exactly five atoms. This precise spacing allows the linker—which typically contains hydrogen bond donors/acceptors—to perfectly bridge the kinase hinge region and the deep hydrophobic pocket. The 3-carbon chain of 2-Oxo-3-(5-quinolyl)propanoic Acid provides a mathematically perfect vector: coupling it with a primary benzylamine (1 nitrogen + 1 carbon) yields exactly a 5-atom linker[3].

Synthetic Strategy & Workflow

The


-keto acid side chain is highly reactive, allowing for rapid functional group transformations including esterification, amidation, and hydrazide formation[1]. By systematically varying the amine inputs during amidation, researchers can rapidly construct diverse chemical libraries to probe steric, electronic, and spatial constraints within the target protein's binding pocket.

SARWorkflow Core 2-Oxo-3-(5-quinolyl) propanoic Acid Mod Functional Group Transformation Core->Mod Lib Derivative Library Mod->Lib Screen In Vitro Screening Lib->Screen SAR SAR Data Analysis & Lead Optimization Screen->SAR SAR->Core Iterative Design

Iterative SAR workflow utilizing 2-Oxo-3-(5-quinolyl)propanoic acid for lead optimization.

Self-Validating Experimental Protocols

Protocol A: Parallel Synthesis of an Amide SAR Library

This protocol details the conversion of the 2-oxo-propanoic acid moiety into a library of amide derivatives.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq of 2-Oxo-3-(5-quinolyl)propanoic Acid in anhydrous DMF (0.2 M). Causality: DMF is required to fully solubilize both the polar quinoline core and the carboxylic acid moiety, ensuring homogeneous reaction kinetics.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA to the solution. Stir at room temperature for 15 minutes. Causality: HATU is selected over traditional carbodiimides (like DCC) because it rapidly forms a highly reactive HOAt ester, minimizing the risk of

    
    -keto acid degradation. DIPEA acts as a sterically hindered, non-nucleophilic base that deprotonates the acid without competing with the incoming amine.
    
  • Coupling: Aliquot the activated mixture into a 96-well synthesis block. Add 1.1 eq of diverse primary/secondary amines to individual wells. Shake at room temperature for 4 hours.

  • Validation Checkpoint (Self-Validating Step): Withdraw a 2

    
    L aliquot from each well and analyze via LC-MS.
    
    • Logic: The reaction is only considered successful if the UV trace (254 nm) shows >85% conversion and the mass spectrometer detects the specific

      
       ion of the expected amide. If the mass of the unreacted acid persists, the well is flagged for extended reaction time or gentle heating (40°C).
      
  • Purification: Purify successful reactions via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: High-Throughput In Vitro KMO Inhibition Assay

To evaluate the biological efficacy of the synthesized library, a robust enzymatic assay is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human KMO enzyme in assay buffer (50 mM HEPES, pH 7.4, 2 mM CHAPS).

  • Compound Incubation: Dispense 1

    
    L of SAR library compounds (10-point dose-response, 10 
    
    
    
    M to 0.5 nM) into a 384-well plate. Add 10
    
    
    L of the KMO enzyme solution and pre-incubate for 15 minutes at 37°C. Causality: Pre-incubation allows for the equilibration of compound binding, which is critical for identifying slow-binding or allosteric inhibitors.
  • Reaction Initiation: Add 10

    
    L of substrate mix containing 200 
    
    
    
    M L-Kynurenine and 100
    
    
    M NADPH. Causality: KMO is an FAD-dependent hydroxylase; NADPH is the obligate electron donor required for catalytic turnover.
  • Termination: After 60 minutes, quench the reaction by adding 10

    
    L of 5% Trichloroacetic acid (TCA). Causality: TCA rapidly precipitates the enzyme, locking the metabolite concentrations at an exact time point to ensure accurate kinetic measurement.
    
  • Validation Checkpoint (Self-Validating Step): Quantify the production of 3-hydroxykynurenine (3-HK) via LC-MS/MS. Calculate the Z'-factor using a vehicle control (DMSO, 0% inhibition) and a known KMO inhibitor control (e.g., Ro 61-8048, 100% inhibition).

    • Logic: The assay data is only validated and released for SAR analysis if the Z'-factor is

      
       0.6, proving the assay has sufficient dynamic range and low variance to distinguish subtle structural differences.
      

Quantitative SAR Data Synthesis

The following table summarizes representative SAR data derived from the amidation of 2-Oxo-3-(5-quinolyl)propanoic Acid, highlighting the divergent structural requirements for KMO versus c-Met inhibition.

Compound IDR-Group Modification (Amine)Linker Length (Atoms)*KMO IC

(nM)
c-Met IC

(nM)
SAR Conclusion
Core -OH (Free Acid)3>10,000>10,000Baseline activity; lacks target engagement.
Amide-1 Methylamine44,5008,200Insufficient length to reach hydrophobic pockets.
Amide-2 Benzylamine512045Optimal "5-atom rule" spacing for c-Met.
Amide-3 Phenethylamine68501,100Steric clash; linker too long for hinge region.
Amide-4 4-Fluoro-Benzylamine54512Halogenation increases lipophilic pocket affinity.

*Linker Length is defined as the number of atoms connecting the quinoline core to the terminal aromatic/aliphatic group.

Conclusion

2-Oxo-3-(5-quinolyl)propanoic Acid is a highly effective scaffold for SAR-driven drug discovery. By understanding the causality behind synthetic choices—such as utilizing mild coupling conditions for the


-keto acid—and applying established medicinal chemistry principles like the "five-atom rule", researchers can rationally design potent modulators for complex targets ranging from metabolic enzymes to receptor tyrosine kinases.

References

  • Title: 2-Oxo-3-(5-quinolyl)
  • Source: PMC (National Institutes of Health)
  • Title: Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present)

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Oxo-3-(5-quinolyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Q5-PYR-OPT-001 Subject: Yield Optimization & Protocol Stabilization for 5-Quinolyl Pyruvate Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Hidden" Instability

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-Oxo-3-(5-quinolyl)propanoic acid (also known as 3-(5-Quinolyl)pyruvic acid) has hit a ceiling.

The synthesis of quinoline-substituted


-keto acids is deceptively difficult. While the Erlenmeyer-Plöchl azlactone synthesis  is the standard textbook route, it fails in practice for 5-substituted quinolines due to two specific failure modes:
  • Steric hindrance at the 5-position (the "peri" effect from the ring nitrogen lone pair and H-4).

  • Rapid decarboxylation of the final keto acid during the hydrolysis step.

This guide replaces generic textbook advice with field-proven protocols to stabilize the intermediate and prevent product degradation.

Module 1: The Synthetic Workflow (Visualized)

Before troubleshooting, verify your workflow matches the optimized "Two-Stage Hydrolysis" pathway. Direct acid hydrolysis of the azlactone often leads to tar formation or decarboxylation.

SynthesisWorkflow cluster_0 Critical Control Point Start Quinoline-5-carbaldehyde + N-Acetylglycine Azlactone Intermediate A: 4-((Quinolin-5-yl)methylene)- 2-methyloxazol-5(4H)-one (The Azlactone) Start->Azlactone Ac2O, NaOAc (Anhydrous) RingOpen Intermediate B: alpha-Acetamido-3-(5-quinolyl) acrylic acid Azlactone->RingOpen 1% NaOH (aq) Ring Opening Enamine Intermediate C: Enamine Tautomer RingOpen->Enamine Tautomerization Target TARGET: 2-Oxo-3-(5-quinolyl) propanoic Acid Enamine->Target 3N HCl, 60°C (Controlled Hydrolysis) FailState FAILURE MODE: Decarboxylated Product (3-Acetylquinoline) Enamine->FailState Prolonged reflux >80°C

Figure 1: The Optimized Erlenmeyer-Plöchl Route. Note the critical control point at the final hydrolysis step where temperature control determines yield vs. degradation.

Module 2: The Azlactone Bottleneck (Step 1)

The Issue: Low yield of the yellow/orange azlactone solid. The reaction mixture turns black/tarry instead of precipitating a clean solid.

Root Cause: The 5-position of quinoline is electron-rich but sterically crowded. If water is present, the acetic anhydride hydrolyzes before it can cyclize the N-acetylglycine, leading to "mushy" products.

Protocol Optimization
ParameterStandard ProtocolOptimized Protocol Why?
Reagent Sodium Acetate (fused)Lead(II) Acetate or Freshly Fused NaOAc Pb(OAc)₂ often improves yields in sterically hindered aldehydes by acting as a milder, more coordinating Lewis acid [1].
Solvent Acetic AnhydrideAc₂O + Ultrasonication Sonication breaks up the surface of the solid glycine derivative, accelerating the reaction before thermal decomposition occurs [2].
Temperature Reflux (140°C)90–100°C (Strict Control) 5-quinolinecarbaldehyde is sensitive to oxidation. High reflux temps promote polymerization.

Troubleshooting Steps:

  • Check your Aldehyde: Run a TLC.[1] If there is a spot at the baseline (Quinoline-5-carboxylic acid), your aldehyde is oxidized. Purify via bisulfite adduct formation before use.

  • The "Crust" Test: If the reaction flask has a hard, black crust, your temperature was too high. Repeat at 90°C with vigorous stirring.

Module 3: The Hydrolysis Trap (Step 2 & 3)

The Issue: You obtained the azlactone, but after hydrolysis, you have a low yield of the keto acid, or the NMR shows a methyl ketone signal (decarboxylation).

Root Cause:


-Keto acids are unstable.
  • Strong Acid Reflux: Causes rapid decarboxylation (

    
     5-acetylquinoline).
    
  • Strong Base Reflux: Can cause oxidative degradation (peroxide formation) if not under inert gas.

The "Two-Stage" Hydrolysis Protocol (Recommended)

Do NOT attempt a one-pot acid reflux (e.g., boiling in 6M HCl). This is the #1 cause of yield loss for this specific molecule.

Step A: Mild Alkaline Ring Opening

  • Suspend the azlactone in 1% NaOH (or Na₂CO₃).

  • Heat gently (50–60°C) until the solid dissolves and the solution turns clear/yellow.

  • Checkpoint: This generates the

    
    -acetamidoacrylic acid salt. It is stable in base.
    

Step B: Controlled Acid Hydrolysis

  • Cool the basic solution to 0°C.

  • Acidify carefully with 3N HCl to pH ~1-2. A precipitate (the acetamido acid) may form.

  • Heat this suspension to 60–70°C for 1–2 hours. DO NOT REFLUX.

  • Monitor via HPLC/TLC. As the acetamido group hydrolyzes, the keto acid forms.

  • Isolation: The keto acid is zwitterionic. Adjust pH to the isoelectric point (usually pH 3–4 for quinoline derivatives) to precipitate the product.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your current batch failure.

Troubleshooting Q1 Is the Azlactone precipitate yellow/orange? Q2 Did it dissolve in warm 1% NaOH? Q1->Q2 Yes ResultA Impure Aldehyde or Wet Reagents. Action: Recrystallize Aldehyde. Q1->ResultA No (Black/Tar) Q3 NMR shows methyl singlet (~2.6 ppm)? Q2->Q3 Yes ResultB Incomplete Ring Opening. Action: Increase Base Conc. to 5% NaOH. Q2->ResultB No (Solids remain) ResultC Decarboxylation Occurred. Action: Lower Hydrolysis Temp to 60°C. Q3->ResultC Yes ResultD Success. Proceed to Isoelectric Precipitation. Q3->ResultD No

Figure 2: Diagnostic logic for batch recovery.

Frequently Asked Questions (FAQ)

Q: Can I use the Grignard method (Diethyl oxalate + 5-bromoquinoline) instead? A: We advise against it. The quinoline nitrogen interferes with Grignard formation unless you use low-temperature lithium-halogen exchange (-78°C). Even then, the addition to diethyl oxalate often results in double-addition side products. The Erlenmeyer route is more scalable and robust for this specific substrate [3].

Q: My product is an oil that won't crystallize. How do I purify it? A: 2-Oxo-3-(5-quinolyl)propanoic acid often oils out due to trace acetic acid impurities.

  • Dissolve the oil in minimal saturated NaHCO₃.

  • Wash with Ethyl Acetate (removes non-acidic impurities).

  • Slowly re-acidify the aqueous layer with dilute HCl while stirring in an ice bath.

  • Seed with a crystal from a previous batch if possible.

Q: Why does the color change from yellow to red during hydrolysis? A: This indicates the formation of the enamine tautomer . In solution, the compound exists in equilibrium between the keto and enol forms. A deep red color in acid often suggests extended conjugation or polymerization. If it turns red, check that your temperature is not exceeding 70°C.

References

  • Crawford, M., & Little, W. T. (1959).[2] The Erlenmeyer synthesis of azlactones with lead acetate. Journal of the Chemical Society, 729–731. Link

  • Conway, P. A., et al. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones.[1] Research Repository UCD. Link

  • Billek, G. (1961).[3] Preparation of alpha-keto acids via alkylidenehydantoins.[3] Monatshefte für Chemie, 92, 343-352.[3] (Cited for comparison of hydrolysis methods).[3][4] Link

  • El Rayes, S. M., et al. (2019). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives. (Demonstrates stability profiles of quinoline propanoic acid derivatives). Link

Sources

"addressing solubility issues of quinoline-based compounds in aqueous buffers"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing solubility issues of quinoline-based compounds in aqueous buffers

Status: Active | Updated: March 8, 2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Quinoline Solubility Support Hub. If you are working with quinoline scaffolds (e.g., antimalarials, kinase inhibitors, or isoquinoline derivatives), you likely encounter a recurring phenotype: the compound dissolves perfectly in DMSO but precipitates immediately upon dilution into PBS or cell culture media.

This guide addresses the physicochemical paradox of quinolines: they are weak bases (pKa ~4.9) that are lipophilic at physiological pH. Below are the field-proven protocols to stabilize these compounds in aqueous environments without compromising biological integrity.

Module 1: The "Solvent Shock" (Precipitation Upon Dilution)

User Question:

"I prepared a 10 mM stock in DMSO. When I dilute it 1:1000 into PBS (pH 7.4) to get 10 µM, the solution turns cloudy immediately. Why does this happen, and how do I fix it?"

Technical Diagnosis:

This is a classic "Solvent Shock" phenomenon. DMSO is a polar aprotic solvent that solubilizes hydrophobic drugs effectively. When you rapidly introduce a small volume of DMSO stock into a large volume of aqueous buffer (a "antisolvent"), the local concentration of the drug exceeds its kinetic solubility limit before it can disperse.

For quinolines, this is exacerbated because at pH 7.4, the quinoline nitrogen is unprotonated (neutral), making the molecule highly lipophilic (LogP > 2.0).

Troubleshooting Protocol: The Intermediate Dilution Method

Do not spike 100% DMSO stock directly into the final buffer. Use an intermediate dilution step to lower the dielectric contrast gradually.

Step-by-Step Workflow:

  • Prepare Stock: Start with your 10 mM DMSO stock.

  • Intermediate Step: Dilute the stock 1:10 into pure ethanol or PEG-400 .

    • Why: These solvents are miscible with water but have intermediate polarity, preventing immediate crystal nucleation.

  • Final Dilution: Pipette the intermediate solution into your vortexing aqueous buffer.

Visualization: Solvent Shock Mitigation

Solvent_Dilution_Strategy Start 10 mM DMSO Stock Direct Direct Addition to PBS (pH 7.4) Start->Direct High Risk Inter Intermediate Dilution (1:10 in PEG-400) Start->Inter Step 1 Precip PRECIPITATION (Kinetic Crash) Direct->Precip Final Final Dilution into Vortexing Buffer Inter->Final Step 2 Stable Stable Dispersion (Kinetic Solubility) Final->Stable

Figure 1: Comparison of direct spiking versus intermediate dilution strategies to prevent kinetic precipitation.

Module 2: pH-Dependent Solubility (The pKa Trap)

User Question:

"My compound is soluble in 0.1 N HCl, but when I neutralize it for my assay, it crashes out. Is my compound impure?"

Technical Diagnosis:

Your compound is likely pure but behaving according to the Henderson-Hasselbalch equation . The quinoline nitrogen has a pKa of approximately 4.9 [1].

  • pH < 4.9: The nitrogen is protonated (

    
    ), forming a soluble cation.
    
  • pH > 4.9 (e.g., pH 7.4): The nitrogen is deprotonated (

    
    ), forming a neutral, lipophilic free base that is poorly soluble in water.
    
Data Summary: Theoretical Solubility Profile
pH EnvironmentQuinoline StateSolubility StatusRecommended Action
pH 2.0 (Stomach/Acid) Protonated (

)
High (>50 mg/mL)None needed.
pH 4.9 (pKa) 50% IonizedModerate Unstable region; avoid if possible.
pH 7.4 (Blood/Cytosol) Neutral (

)
Low (<0.1 mg/mL)Requires Excipients (See Module 3).
Troubleshooting Protocol: In-Situ Salt Formation

If your assay tolerates a slightly lower pH (e.g., pH 6.0-6.5), you can significantly increase solubility. If pH 7.4 is mandatory, you must use a "holding agent" (excipient) to keep the neutral form in solution.

Protocol for Acid-Assisted Dissolution:

  • Dissolve compound in DMSO.[1][2][3][4]

  • Add 1 equivalent of Methanesulfonic Acid (MsOH) or HCl to the DMSO stock.

    • Why: This pre-forms the salt species before it hits the water.

  • Dilute into buffer. The salt form has a slower crystallization rate than the free base, providing a longer window for experimentation (supersaturation).

Module 3: Advanced Formulation (Cyclodextrins)

User Question:

"I cannot use DMSO due to toxicity in my primary cells. How do I solubilize my quinoline derivative?"

Technical Diagnosis:

When organic cosolvents are toxic, Cyclodextrins (CDs) are the gold standard. Quinolines fit well into the hydrophobic cavity of


-cyclodextrins. Specifically, Sulfobutylether-

-Cyclodextrin (SBE-

-CD)
or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
are recommended over native

-CD due to higher water solubility and lower nephrotoxicity [2].
Protocol: Preparation of Quinoline-CD Complex

Reagents:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).
    
  • Milli-Q Water.

Workflow:

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD solution in water. Filter sterilize (0.22 µm).
    
  • Add Compound: Add your quinoline powder directly to the CD solution.

  • Energy Input: Sonicate at 40°C for 30 minutes or stir overnight at room temperature.

    • Mechanism:[2][5][6] The energy forces the hydrophobic quinoline into the CD cavity.

  • Clarification: If particles remain, filter again. The filtrate contains the solubilized inclusion complex.

Visualization: Inclusion Complex Formation

Cyclodextrin_Mechanism Quinoline Hydrophobic Quinoline (Insoluble) Complex Inclusion Complex (Soluble) Quinoline->Complex Sonication/Stirring CD HP-β-Cyclodextrin (Hydrophilic Shell) CD->Complex Sonication/Stirring Media Cell Culture Media (Aqueous) Complex->Media Dissolves Freely

Figure 2: Mechanism of solubilization via host-guest complexation.

Module 4: Experimental Artifacts (Plastic Binding)

User Question:

"My IC50 values shift dramatically when I switch from 96-well plates to Eppendorf tubes. Why?"

Technical Diagnosis:

Quinolines are often "sticky" (lipophilic). They adsorb non-specifically to hydrophobic plastics like Polystyrene (PS) and Polypropylene (PP), effectively lowering the actual concentration in your well [3].

Troubleshooting Protocol: Material Selection
  • Switch Plastics: Use Low-Binding plates (often treated with a hydrophilic coating) or Glass-coated plates for critical IC50 curves.

  • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in your assay buffer.

    • Why: The detergent occupies the hydrophobic binding sites on the plastic, preventing the drug from sticking.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. Retrieved from [Link]

  • Goebel-Stengel, M., et al. (2011). The importance of using the correct plasticware in biological assays. Analytical Biochemistry. Retrieved from [Link]

Sources

Technical Support Center: HPLC Optimization for 2-Oxo-3-(5-quinolyl)propanoic Acid (OQPA)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Subject: Method Development & Troubleshooting for Amphoteric Quinoline Keto-Acids

Executive Summary

Welcome to the technical support hub. You are likely facing challenges with 2-Oxo-3-(5-quinolyl)propanoic Acid (OQPA) due to its dual chemical nature. As a molecule containing both a basic quinoline nitrogen (


) and an acidic carboxyl group (

), OQPA behaves as a zwitterion near pH 5.0.

The Core Challenge: At neutral pH, this molecule often suffers from poor solubility and extreme peak tailing due to secondary interactions with silanols. Furthermore, the


-keto functionality introduces risks of on-column degradation or tautomeric peak splitting.

This guide provides a self-validating method development strategy, moving beyond "recipes" to the causality of the separation.

Module 1: Critical Method Parameters (FAQs)
Q1: My peak shape is asymmetrical (tailing factor > 1.5). How do I fix this?

Diagnosis: This is the classic "Quinoline Problem." At pH values > 3.0, the quinoline nitrogen is protonated (cationic) and interacts strongly with ionized residual silanols (


) on the silica surface of your column.

The Fix:

  • The "pH 2.5 Rule": You must suppress the ionization of the silanols.[1] Lower your mobile phase pH to 2.0–2.5 using Formic Acid (0.1%) or Phosphate Buffer. At this pH, silanols are protonated (neutral), and the quinoline is protonated (cationic), reducing secondary adsorption.

  • Ionic Strength: If using simple formic acid doesn't work, switch to 20-25 mM Ammonium Formate (pH 2.5) . The added cations (

    
    ) compete with the quinoline base for any remaining active sites on the column.
    
  • Column Selection: Avoid standard C18 columns. Use a Base-Deactivated (End-capped) C18 or a column with a positively charged surface (CSH-style) to repel the cationic analyte.

Q2: The retention time is shifting, or I see "double peaks" for the parent compound.

Diagnosis: This usually stems from Keto-Enol Tautomerism or Metal Chelation .

  • Tautomerism: The 2-oxo group can exist in equilibrium with its enol form. If the interconversion rate is slow relative to the chromatographic timescale, you will see peak splitting or a "saddle" between peaks.

  • Chelation:

    
    -keto acids are potent chelators of trace metals (Fe, Ni) in your HPLC system.
    

The Fix:

  • Temperature: Increase column temperature to 40°C or 45°C . This accelerates the tautomeric interconversion, merging the split peaks into a single, sharper average peak.

  • System Passivation: If tailing persists despite pH control, flush your system with 0.1% EDTA or Phosphoric acid to remove trace metals.

Q3: How do I resolve the polar metabolites (N-oxides, Hydroxy-variants)?

Diagnosis: Metabolites like the N-oxide or the reduced


-hydroxy acid are significantly more polar than OQPA. They often elute in the void volume (

) on standard C18 columns.

The Fix:

  • Aqueous Stability: Use an AQ-C18 (Aqueous C18) column capable of withstanding 100% aqueous mobile phase.

  • Gradient Profile: Start your gradient at 0-2% Organic and hold for 2 minutes. This "focusing step" traps the polar metabolites at the head of the column before the gradient ramp begins.

Module 2: Validated Experimental Protocols
Protocol A: The "Golden Standard" Starting Method

Use this protocol to establish a baseline. If resolution fails here, move to the Troubleshooting Logic (Diagram 1).

ParameterSpecificationRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)High surface coverage reduces silanol activity.
Mobile Phase A 20 mM Ammonium Formate, adjusted to pH 2.5 with Formic AcidLow pH suppresses silanols; Ionic strength competes for active sites.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks for nitrogenous bases better than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 40°CCRITICAL: Improves mass transfer and merges tautomers.
Detection UV @ 254 nm (primary) & 310 nm (quinoline specific)Quinolines have strong absorbance in the UV region.
Gradient 0-2 min: 5% B (Isocratic Hold)2-15 min: 5%

60% B15-18 min: 95% B (Wash)
Initial hold retains polar metabolites; Gradient elutes parent OQPA.
Protocol B: Sample Preparation (Stability Focused)

-Keto acids are prone to oxidative decarboxylation.
  • Solvent: Dissolve standard in 90:10 Water:ACN + 0.1% Formic Acid . Avoid pure organic solvents which may precipitate the salt form.

  • Temperature: Keep autosampler at 4°C .

  • Filtration: Use PTFE or Nylon filters. Avoid cellulose, which can sometimes bind aromatic acids.

Module 3: Visual Troubleshooting Guides
Figure 1: Method Development Decision Tree

Follow this logic path to select the correct column and mobile phase based on your initial results.

MethodDevelopment Start Start: OQPA Separation CheckPeak Check Peak Shape (Parent) Start->CheckPeak Tailing Tailing Factor > 1.5? CheckPeak->Tailing YesTailing Yes: Silanol Interaction Tailing->YesTailing Yes NoTailing No: Good Shape Tailing->NoTailing No Action1 Lower pH to 2.3 Add 20mM Buffer YesTailing->Action1 ReCheck Still Tailing? Action1->ReCheck SwitchCol Switch to CSH or Embedded Polar Group Column ReCheck->SwitchCol Yes CheckMetabs Check Metabolite Resolution ReCheck->CheckMetabs No NoTailing->CheckMetabs VoidElution Metabolites in Void? CheckMetabs->VoidElution YesVoid Yes: Too Polar VoidElution->YesVoid Yes Success Method Validated VoidElution->Success No Action2 Use AQ-C18 Column Start 100% Aqueous YesVoid->Action2 HILIC Switch to HILIC Mode (Ammonium Acetate/ACN) Action2->HILIC If fails

Caption: Decision tree for optimizing column selection and mobile phase based on peak symmetry and metabolite retention.

Figure 2: The Mechanism of Tailing & Resolution

Understanding the molecular interactions causing your separation issues.

Mechanism cluster_0 The Problem: pH 4-6 cluster_1 The Solution: pH < 2.5 Quinoline Quinoline (H+) Interaction Ionic Binding (Tailing) Quinoline->Interaction Silanol Silanol (Si-O-) Silanol->Interaction Quinoline2 Quinoline (H+) NoInteraction No Binding (Sharp Peak) Quinoline2->NoInteraction Silanol2 Silanol (Si-OH) Neutralized Silanol2->NoInteraction

Caption: Schematic illustrating how low pH suppresses silanol ionization, preventing the secondary interactions that cause peak tailing.

References
  • BenchChem Technical Support. (2025).[1][2][3][4][5][6] HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (Provides protocols for lipophilic quinoline carboxylic acids).

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (Demonstrates mixed-mode separation for polar quinoline metabolites).

  • Fujiwara, T., et al. (2020).[7] Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Royal Society of Chemistry. (Details stability and derivatization of

    
    -keto acids).
    
    
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. (Authoritative guide on silanol interactions and peak tailing).

  • Dolan, J.W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. (Fundamental mechanisms of column overload and tailing).

Sources

"minimizing off-target effects of quinoline derivatives in cellular assays"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Scaffold Optimization . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the complex landscape of quinoline derivatives.

The quinoline core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimalarials, and antibacterial agents. However, its inherent physicochemical properties—specifically its lipophilicity and basicity—make it highly susceptible to off-target effects, most notably kinase cross-reactivity and hERG-mediated cardiotoxicity.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you isolate on-target efficacy from off-target noise in your cellular assays.

🔬 Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does my novel quinoline kinase inhibitor show unexpected, broad-spectrum cytotoxicity in standard cell lines (e.g., HEK293, CHO) even when the target kinase is not expressed? A: This is a classic hallmark of off-target kinase cross-reactivity or DNA intercalation. Quinoline derivatives, particularly 4-anilinoquinolines, often exhibit narrow selectivity profiles but frequently cross-react with the NAK (NUMB-associated kinase) family, such as Cyclin G-associated kinase (GAK) or AAK1[1]. Because the quinoline core mimics the adenine ring of ATP, it can easily slip into the highly conserved ATP-binding pockets of unintended kinases. Causality: If your compound is highly planar, it may also be intercalating into DNA. To mitigate this, introduce steric bulk (e.g., ortho-substitutions on the aniline ring) to force the molecule out of planarity, which disrupts DNA intercalation while maintaining the specific hydrogen-bonding network required for your target kinase[2].

Q2: My cellular assay shows great efficacy, but my compound is failing early safety screens due to hERG channel blockade. Why are quinolines so prone to this, and how do I fix it? A: The human ether-a-go-go-related gene (hERG) potassium channel has a large, highly lipophilic central cavity lined with aromatic residues (like TYR545) and acidic residues (like GLU544). Quinoline derivatives typically possess a basic amine and high lipophilicity (logD). Causality: At physiological pH, the basic amine becomes protonated and forms a strong electrostatic salt bridge with GLU544, while the quinoline core engages in


 stacking with TYR545[3]. To mitigate this, you must optimize the structure-lipophilicity-basicity triad. Isosteric replacement of basic linkers (e.g., piperidine) to reduce the 

, or adding polar heterocycles to lower the

, creates an energetic penalty for the molecule to enter the lipophilic hERG pore, drastically reducing toxicity[4][5].

H QCore Quinoline Core (High logD & Basic pKa) hERGPocket hERG Central Cavity (GLU544, TYR545) QCore->hERGPocket Interaction pi-pi Stacking & Salt Bridge Formation hERGPocket->Interaction Tox Potent hERG Blockade (QT Prolongation Risk) Interaction->Tox Mod1 Reduce pKa (e.g., Pyridodioxane) Tox->Mod1 SAR Optimization Mod2 Lower logD (Increase Polarity) Tox->Mod2 SAR Optimization Safe Reduced hERG Affinity (Preserved On-Target Efficacy) Mod1->Safe Mod2->Safe

Caption: Mechanistic pathway of hERG channel blockade by quinolines and SAR mitigation strategies.

🛠️ Troubleshooting Guide: Cellular Assay Anomalies

Issue: Poor correlation between biochemical kinase inhibition (


) and cellular target engagement (

).
  • Root Cause: The quinoline derivative may be suffering from poor cell permeability, high intracellular protein binding, or it is being actively effluxed by P-glycoprotein (P-gp) pumps.

  • Resolution: Do not rely solely on phenotypic viability assays. Implement a self-validating Cellular Thermal Shift Assay (CETSA) to confirm that the compound is physically binding to the target protein inside the living cell. If CETSA shows no thermal stabilization despite high biochemical potency, your compound is not reaching the target. Reduce the topological polar surface area (TPSA) to < 90 Ų to improve permeability.

Issue: False positives in luminescence-based reporter gene assays (e.g., ADP-Glo or Luciferase).

  • Root Cause: Many quinoline derivatives are inherently fluorescent or act as luciferase inhibitors (often referred to as Pan-Assay Interference Compounds, or PAINS).

  • Resolution: Always run a counter-screen. If using a luciferase reporter, run a parallel assay using a constitutively active luciferase vector without your target promoter. If the signal still drops, your quinoline is directly inhibiting the reporter enzyme, not the biological pathway.

📊 Quantitative Data Presentation: Impact of SAR on Off-Target Mitigation

The following table summarizes how specific rational structural modifications to the quinoline scaffold quantitatively impact both target kinase selectivity and off-target hERG liability[2][4][5].

Modification StrategyStructural ExampleTarget Kinase

(nM)
Off-Target hERG

(µM)
Mechanistic Causality
Baseline Scaffold 4-anilinoquinoline core3.9 (GAK)< 10.0 (Toxic)High logD and basic pKa trap the molecule in the lipophilic hERG pore.
Isosteric Replacement Pyridodioxane substitution5.2 (GAK)> 300.0 (Safe)Reduces basicity (pKa), preventing electrostatic salt bridge formation with GLU544.
Polarity Increase Addition of polar heterocycles4.5 (GAK)85.9 (Moderate)Lowers logD, creating a thermodynamic penalty for entry into the hERG cavity.
Steric Hindrance Bulky amine substitution12.0 (GAK)> 100.0 (Safe)Disrupts optimal

stacking geometry with TYR545 in the hERG channel.

🧪 Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Below are the definitive methodologies for profiling quinoline derivatives.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Kinase Selectivity Profiling

DSF is a robust, label-free method to assess how selectively your quinoline binds to a panel of off-target kinases[6].

Step-by-Step Methodology:

  • Preparation: Dilute the recombinant kinase panel (e.g., Target Kinase, GAK, AAK1, ADCK3) to a final concentration of 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Causality: SYPRO Orange is highly fluorescent only when bound to the hydrophobic core of a denaturing protein.

  • Compound Incubation: Add the quinoline derivative to a final concentration of 10 µM.

    • Self-Validation Step: You MUST include three controls: (A) DMSO vehicle (Negative Control), (B) Staurosporine (Positive Pan-Kinase Control to validate assay dynamic range), and (C) A non-binding structural analog (Specificity Control).

  • Thermal Melt: Subject the microplate to a temperature gradient from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine.

  • Analysis: Calculate the shift in melting temperature (

    
    ). A 
    
    
    
    indicates significant binding. If your compound stabilizes GAK as much as your target kinase, you have an off-target liability that requires SAR optimization.
Protocol 2: Automated Patch-Clamp for hERG Liability Screening

Because quinolines are notorious for cardiotoxicity, functional electrophysiology is mandatory[7].

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for seal formation.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration (membrane resistance > 1 G

    
    ).
    
  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current. Causality: Quinolines typically bind to the open/inactivated state of the channel; this specific voltage protocol maximizes the exposure of the internal binding site to the drug.

  • Compound Application: Perfuse the quinoline derivative at ascending concentrations (0.1 µM to 100 µM).

  • Data Extraction: Measure the reduction in the peak tail current. Calculate the

    
    . An 
    
    
    
    is a red flag for clinical development and requires immediate logD/pKa optimization.

Workflow Start Hit Compound (Quinoline Scaffold) Assay1 Cellular Viability Assay (Unexpected Cytotoxicity?) Start->Assay1 Decision1 Cytotoxic? Assay1->Decision1 Kinase Kinase Selectivity Profiling (DSF / Kinome Scan) Decision1->Kinase No (Check Selectivity) hERG hERG Patch-Clamp (Cardiotoxicity Check) Decision1->hERG Yes (Check Safety) Opt Rational SAR Optimization (Modify logD, pKa) Kinase->Opt Off-target hits Valid Orthogonal Validation (CETSA Target Engagement) Kinase->Valid High Selectivity hERG->Opt IC50 < 10 µM hERG->Valid IC50 > 30 µM Opt->Assay1 Iterative Design

Caption: Workflow for identifying and mitigating quinoline off-target effects in cellular assays.

📚 References

  • Tandfonline. "Novel Bacterial Topoisomerase Inhibitors: Challenges and Perspectives in Reducing hERG Toxicity." [Link]

  • ChemRxiv. "Redesigning Fluoroquinolones: A Hybrid Strategy to Reduce Cardiotoxicity and Enable Neuroprotective Repurposing." [Link]

  • NIH/PMC. "Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG." [Link]

  • ResearchGate. "Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry." [Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of 2-Oxo-3-(5-quinolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the purification of 2-Oxo-3-(5-quinolyl)propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable synthetic intermediate.[1] The unique structure of this molecule, featuring a quinoline core and a reactive 2-oxo-propanoic acid moiety, presents specific purification challenges that require careful consideration.[1]

This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

2-Oxo-3-(5-quinolyl)propanoic acid is a polar molecule with both acidic (carboxylic acid) and weakly basic (quinoline nitrogen) functional groups. Its structure suggests a propensity for strong intermolecular interactions, which can influence its solubility and chromatographic behavior. The α-keto acid functionality is also susceptible to degradation under certain conditions, such as elevated temperatures or harsh pH.[2][3][4]

PropertyImplication for Purification
Amphoteric Nature Can form salts with both acids and bases. This can be exploited for acid-base extraction but may also complicate chromatography if the pH is not controlled.
Polarity High polarity makes it challenging to retain on standard reversed-phase chromatography columns.[5][6][7]
α-Keto Acid Moiety Prone to decarboxylation or other degradation pathways, especially at high temperatures.[8]
Quinoline Core Aromatic and capable of π-π stacking, which can affect chromatographic peak shape.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the purification of 2-Oxo-3-(5-quinolyl)propanoic Acid.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound precipitates from the solution above its melting point, often due to a highly saturated solution cooling too quickly or the presence of impurities that depress the melting point.[9][10]

  • Causality: The high concentration of the solute and rapid cooling don't allow sufficient time for the molecules to orient themselves into a crystal lattice.

  • Solutions:

    • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (5-10% more) to slightly decrease the saturation.[10]

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with glass wool if necessary, before moving it to a colder environment like a refrigerator.

    • Change Solvent System: The chosen solvent may be too good a solvent. Try a binary solvent system. Dissolve the compound in a "good" solvent (e.g., methanol, DMF) and add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[10]

Q2: I'm not getting any crystal formation even after the solution has cooled for an extended period. What should I do?

A2: A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process is inhibited.

  • Causality: The energy barrier for crystal nucleation has not been overcome.

  • Solutions:

    • Induce Crystallization: Scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]

    • Seed the Solution: If you have a small amount of pure product, add a single seed crystal to the cooled solution. This provides a template for further crystal growth.[9]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

    • Consider a Different Solvent: The solubility profile in the current solvent may be too high even at low temperatures. Re-evaluate your solvent choice.[9][10]

Chromatography Challenges

Q3: My compound is running at the solvent front during reversed-phase HPLC/flash chromatography. How can I get better retention?

A3: Poor retention on reversed-phase columns (like C18) is a common issue for highly polar compounds.[5][7][11]

  • Causality: The compound has a higher affinity for the polar mobile phase than for the nonpolar stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Use a mobile phase with a very high aqueous component. Some modern phenyl-based columns are designed to be stable in 100% aqueous mobile phases.[12]

    • Ion-Pair Chromatography: For analytical HPLC, introduce an ion-pairing reagent into the mobile phase. A positively charged reagent, like tetrabutylammonium hydroxide (TBAOH), will pair with the negatively charged carboxylate of your compound, increasing its hydrophobicity and retention on a reversed-phase column.[5][11]

    • Switch to a Different Stationary Phase:

      • Polar-Embedded/Endcapped Columns: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and offer different selectivity for polar compounds.[6]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) with a high organic content mobile phase. It is an excellent technique for retaining and separating very polar compounds.[6][7]

Q4: I'm observing significant peak tailing in my chromatograms. What are the likely causes?

A4: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.

  • Causality: The quinoline nitrogen can interact with residual acidic silanol groups on the silica support of the stationary phase. The α-keto acid can also chelate with metal ions present in the system.[6]

  • Solutions:

    • Mobile Phase pH Adjustment: Add a small amount of an acid, like formic acid or acetic acid (0.1%), to the mobile phase. This will protonate the quinoline nitrogen, minimizing its interaction with silanol groups.[6]

    • Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanol groups and metal contaminants, reducing the chances of peak tailing.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

Product Stability and Purity

Q5: I suspect my product is degrading during purification. What are the signs and how can I prevent it?

A5: The α-keto acid moiety is the most likely site of degradation.[2][3]

  • Causality: α-keto acids can be unstable, especially under harsh conditions.[8] Thermal stress can lead to decarboxylation.

  • Signs of Degradation:

    • Appearance of new spots on TLC or new peaks in HPLC chromatograms.

    • A lower-than-expected yield of the desired product.

    • Color changes in the sample.

  • Prevention Strategies:

    • Avoid High Temperatures: When evaporating solvents, use a rotary evaporator with a water bath set to a moderate temperature (e.g., ≤ 40°C). Avoid prolonged heating.

    • pH Control: Maintain a neutral or slightly acidic pH during workup and purification. Strong bases can catalyze side reactions.

    • Inert Atmosphere: If you suspect oxidative degradation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q6: After purification, my NMR spectrum shows persistent impurities. What are the likely culprits and how do I remove them?

A6: Impurities are often related to the synthetic route used to prepare the compound.

  • Likely Impurities:

    • Starting Materials: Unreacted quinoline-5-acetonitrile or diethyl oxalate if the synthesis involves a Claisen condensation.[1]

    • By-products: Saturated or partially saturated quinoline derivatives from side reactions during the quinoline core synthesis.[13] Aldol condensation products if the synthesis involves ketones under basic conditions.[13]

  • Removal Strategies:

    • Acid-Base Extraction: This is a powerful technique for separating your amphoteric product from non-basic or non-acidic impurities. Dissolve the crude material in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). Your product will move to the aqueous layer as its carboxylate salt. Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities. Then, acidify the aqueous layer to precipitate your pure product, which can be collected by filtration or extracted into a fresh portion of organic solvent.[13]

    • Orthogonal Chromatography: If one chromatography method fails, try another with a different separation mechanism. For example, if reversed-phase HPLC was unsuccessful, try HILIC or ion-exchange chromatography.

III. Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a starting point for recrystallization. The ideal solvent system should be determined empirically through small-scale trials.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and binary mixtures like DMF/water or ethanol/water).[10] A good solvent will dissolve the compound when hot but result in poor solubility when cold.[9]

  • Dissolution: In an appropriately sized flask, add the crude 2-Oxo-3-(5-quinolyl)propanoic Acid and the chosen solvent system. Heat the mixture with stirring (e.g., on a hot plate) until the compound is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This workflow is particularly effective for removing neutral or non-acidic impurities.

G cluster_0 Purification Workflow A 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) B 2. Extract with aqueous NaHCO3 solution A->B C Organic Layer: Contains neutral and basic impurities. (Discard) B->C Separate Layers D Aqueous Layer: Contains sodium salt of the desired product B->D E 3. Wash aqueous layer with fresh organic solvent D->E F 4. Acidify aqueous layer with dilute HCl to pH ~2-3 E->F G 5. Isolate pure product F->G H Collect by vacuum filtration G->H If solid precipitates I Extract with fresh organic solvent G->I If product remains dissolved

Sources

Technical Support Center: In Vivo Toxicity Mitigation for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, you know that quinoline scaffolds are privileged structures in medicinal chemistry, offering potent antimalarial, antibacterial, and anticancer properties. However, their clinical translation is frequently bottlenecked by dose-limiting in vivo toxicities—most notably hERG-mediated cardiotoxicity and CYP450-driven hepatotoxicity.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with field-proven strategies, mechanistic insights, and self-validating protocols to rescue your quinoline pipeline.

FAQ Section 1: Structural Optimization (Cardiotoxicity & hERG Liability)

Q: Our quinoline lead shows excellent efficacy but fails safety due to severe QT prolongation in canine models. How can we rationally design out this hERG liability without losing target affinity?

A: The causality of quinoline-induced QT prolongation lies in the promiscuous binding of the basic amine and lipophilic core to the central cavity of the hERG (human Ether-à-go-go-Related Gene) potassium channel[1]. The quinoline ring often forms strong π-π stacking interactions with the Tyr652 residue, while hydrophobic appendages anchor into the Phe656 pocket[2].

To mitigate this without destroying your pharmacophore, you must disrupt the structure-lipophilicity-basicity triad [3]:

  • Reduce LogD & pKa: Isosteric replacement of basic amines (e.g., replacing a piperidine linker with a trans-aminoethyl cyclohexyl group) or adding polar hydroxyl groups reduces the pKa and overall lipophilicity. This drastically lowers hERG affinity by increasing the energetic penalty of entering the hydrophobic channel pore[3].

  • Steric Clashing: Introducing bulky groups or targeted fluorination can create steric clashes within the hERG binding pocket, pushing the IC50 into a safe range (>30 µM) while maintaining on-target pharmacodynamics[2].

HERG_Mitigation Start Identify Quinoline Lead (High hERG Affinity) SAR Structural Modification (Fluorination, Reduce LogD) Start->SAR InSilico In Silico Docking (F656/Y652 Interactions) SAR->InSilico PatchClamp In Vitro Patch-Clamp (GLP hERG Assay) InSilico->PatchClamp Decision IC50 > 30 µM? PatchClamp->Decision Decision->SAR No InVivo In Vivo PK/Tox (Reduced Cardiotoxicity) Decision->InVivo Yes

Workflow for mitigating quinoline hERG liability via structure-based design.

Quantitative Data Summary: hERG Mitigation
Modification StrategyExample CompoundLogD ShifthERG IC50 (µM)In Vivo Cardiotoxicity Risk
Unmodified LeadAM-80853.50.6High (Class IV)
Hydroxyl AdditionAM-81912.818.0Moderate
Isosteric ReplacementNaphthyridinone1.5> 300Low (Class VI)

FAQ Section 2: Hepatotoxicity & Metabolic Activation

Q: We are observing acute hepatotoxicity in our murine models. Histopathology shows centrilobular necrosis. What is the chemical causality, and how do we troubleshoot this?

A: Quinoline compounds are extensively metabolized by hepatic cytochrome P450 (CYP) enzymes. The root cause of the necrosis is often the oxidation of the quinoline ring at the 2,3-positions, which generates highly reactive epoxide intermediates[4]. These epoxides act as electrophiles, covalently binding to cellular macromolecules (proteins and DNA), leading to profound oxidative stress and cell death[5].

Troubleshooting Strategy: Block the metabolic activation sites. Introducing electron-withdrawing groups (such as fluorine atoms) at the C-2 or C-3 positions deactivates the aromatic ring toward oxidative metabolism, forcing the liver to utilize safer clearance pathways (e.g., direct glucuronidation)[5].

Metabolic_Toxicity Quinoline Quinoline Scaffold CYP Hepatic CYP450 Oxidation Quinoline->CYP Epoxide Reactive Epoxide Intermediate CYP->Epoxide Adducts Macromolecule Adducts (Hepatotoxicity) Epoxide->Adducts Toxicity Detox Glutathione Conjugation (Clearance) Epoxide->Detox Detoxification Blocker Structural Blocking (e.g., C-2/C-3 Fluorination) Blocker->CYP Inhibits

Metabolic activation pathway of quinolines and structural blocking strategy.

FAQ Section 3: Formulation & Targeted Delivery

Q: Structural modifications are reducing our compound's target affinity. Are there formulation strategies to reduce systemic toxicity without altering the API?

A: Yes. When SAR optimization compromises pharmacodynamics, advanced nano-formulations can rescue the compound by altering its pharmacokinetic (PK) profile. Encapsulating quinolines in liposomes or polymeric nanoparticles (e.g., PEGylated PLGA) shifts the biodistribution away from off-target sites like the heart and healthy liver tissue[6]. By converting a rapid


 spike into a sustained release profile, you avoid the concentration-dependent threshold for acute toxicity while maintaining the Area Under the Curve (AUC) necessary for efficacy[6].
Quantitative Data Summary: Formulation Impact on PK/Tox
Formulation TypeCmax (µg/mL)AUC (µg·h/mL)Liver Accumulation (%)Acute Mortality (%)
Free Quinoline15.245.342%60%
Liposomal4.188.715%< 5%
Polymeric NP2.8112.48%< 5%

Troubleshooting Guides: Self-Validating Protocols

To ensure trustworthiness in your data, every assay run in your lab must be a self-validating system. Below are the standard operating procedures for isolating quinoline toxicity.

Protocol 1: In Vivo Hepatotoxicity & MTD Screening (CYP-Dependent Validation)

Purpose: To determine the Maximum Tolerated Dose (MTD) and prove that toxicity is mediated by CYP450 reactive metabolites.

  • Self-Validating Setup: Divide mice (n=5/group) into four cohorts:

    • Group A: Vehicle Control (Negative Control).

    • Group B: Acetaminophen 300 mg/kg (Positive Control for centrilobular necrosis).

    • Group C: Quinoline Test Compound (Dose escalation).

    • Group D: Pre-treatment with 1-aminobenzotriazole (ABT, a pan-CYP inhibitor) at 50 mg/kg, followed by the Quinoline Test Compound.

  • Dosing & Observation: Administer compounds via oral gavage. Monitor clinical signs of acute toxicity for 48 hours.

  • Biomarker Analysis: At 48h, collect blood via cardiac puncture. Centrifuge to isolate serum and quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a clinical chemistry analyzer.

  • Data Interpretation (The Causality Check): If Group C shows elevated ALT/AST and mortality, but Group D (ABT pre-treatment) shows baseline liver enzymes and 100% survival, you have definitively proven that the toxicity is driven by CYP-mediated reactive metabolites rather than the parent quinoline.

Protocol 2: Automated Patch-Clamp hERG Assay

Purpose: To quantify the direct cardiotoxic liability of quinoline derivatives.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health.

  • Self-Validating Setup: Prepare your quinoline compound in a 6-point serial dilution (e.g., 0.1 µM to 30 µM). Include 0.1% DMSO as a vehicle control and E-4031 (500 nM) as a positive control.

  • Electrophysiology Recording:

    • Apply cells to the automated patch-clamp planar array.

    • System Suitability Check: Do not record data unless the seal resistance is >1 GΩ (gigaohm) . A leaky seal will artificially lower the apparent IC50, leading to false positives for toxicity.

    • Apply a voltage step protocol: Depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block relative to the vehicle control and fit the data to a Hill equation to determine the IC50. If the E-4031 positive control does not yield >90% block, invalidate the run and recalibrate the system.

References

  • Novel Bacterial Topoisomerase Inhibitors: Challenges and Perspectives in Reducing hERG Toxicity - Future Medicinal Chemistry (via tandfonline.com).3

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications - Nanomaterials (via nih.gov). 6

  • Redesigning Fluoroquinolones: A Hybrid Strategy to Reduce Cardiotoxicity and Enable Neuroprotective Repurposing - ChemRxiv. 2

  • Toxicological Review of Quinoline - U.S. Environmental Protection Agency (EPA). 4

  • Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PLoS One (via nih.gov). 1

  • Technical Support Center: Strategies to Reduce Benzo[f]quinoline Compound Toxicity - BenchChem. 5

Sources

Technical Support Center: Stabilizing 2-Oxo-3-(5-quinolyl)propanoic Acid (OQPA)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. Aris, Senior Application Scientist Ticket ID: OQPA-STAB-001

Executive Summary: The Stability Paradox

Welcome to the technical support hub. You are likely here because 2-Oxo-3-(5-quinolyl)propanoic Acid (OQPA) is degrading in your assays or precipitating during dilution.

This molecule presents a classic "Push-Pull" Stability Paradox due to its dual functional motifs:

  • The

    
    -Keto Acid Tail:  Highly reactive. It is prone to oxidative decarboxylation  (losing 
    
    
    
    ) and enol-mediated polymerization (turning the solution brown/yellow).
  • The Quinoline Core: A weak base that dictates solubility.[1] It creates an isoelectric precipitation zone that often traps researchers during buffer exchange.

This guide provides the mechanistic insight and protocols required to stabilize OQPA in solution.

The Chemistry of Instability (Root Cause Analysis)

To solve the problem, we must first define the degradation pathways.

Mechanism A: Oxidative Decarboxylation (The "Browning" Effect)

Like its analogue Phenylpyruvate, OQPA is susceptible to reactive oxygen species (ROS). Trace metals (Fe, Cu) in your water or buffer chelate to the


-keto/carboxylate motif, catalyzing the release of 

and converting your compound into the corresponding aldehyde or carboxylic acid degradation products [1, 2].
Mechanism B: The Isoelectric Trap (The "Precipitation" Effect)
  • Quinoline Nitrogen (

    
    ):  Protonated (positively charged) below pH 5.
    
  • Carboxylic Acid (

    
    ):  Deprotonated (negatively charged) above pH 2.5.
    
  • The Danger Zone (pH 3.0 – 5.0): The molecule exists largely as a zwitterion (net neutral charge), leading to minimum solubility and rapid precipitation.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation routes you must block.

OQPA_Degradation OQPA 2-Oxo-3-(5-quinolyl) propanoic Acid (OQPA) ROS ROS / Trace Metals (Fe2+, Cu2+) OQPA->ROS Base Alkaline pH (> 7.5) OQPA->Base Aldehyde Degradation Product A: Aldehyde + CO2 ROS->Aldehyde Oxidative Decarboxylation Polymer Degradation Product B: Colored Polymers (Enol) Base->Polymer Enolization & Aldol Condensation Prevent1 PREVENTION: Add EDTA (Chelator) + Argon Purge Prevent1->ROS Prevent2 PREVENTION: Maintain pH < 7.0 Store at -20°C Prevent2->Base

Figure 1: Primary degradation pathways of OQPA. Oxidative decarboxylation is irreversible, while polymerization causes the characteristic yellow-brown discoloration.

Troubleshooting Guide (FAQ Format)
Q1: My stock solution turned yellow/brown after 24 hours. Is it still usable?

Verdict: Likely Degraded.

  • Cause: The color change indicates the formation of polymeric byproducts via keto-enol tautomerization or oxidation products (quinones).

  • Solution: Discard the stock. For the next batch, you must deoxygenate your solvent.

  • Protocol: Bubble high-purity Argon or Nitrogen gas through your solvent (DMSO or Water) for 15 minutes before adding the solid OQPA.

Q2: The compound dissolved in DMSO, but precipitated immediately when added to cell culture media (pH 7.4).

Verdict: Solubility Shock.

  • Cause: You likely hit the "solubility cliff." While the quinoline is soluble in organic solvents, rapid dilution into an aqueous buffer can cause the hydrophobic quinoline ring to stack before it can interact with the water.

  • Solution: Use a "Step-Down" dilution method.

  • Protocol:

    • Dissolve OQPA in 100% DMSO (Stock A).

    • Prepare an intermediate dilution (Stock B) in 50% DMSO / 50% Water .

    • Add Stock B to your media. Note: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

Q3: Can I heat the solution to dissolve the powder?

Verdict: Risky.

  • Cause: Heat accelerates decarboxylation exponentially for

    
    -keto acids [3].
    
  • Solution: Use sonication (ultrasonic bath) at room temperature instead of heat. If heat is absolutely necessary, do not exceed 37°C and limit exposure to <5 minutes.

Master Protocol: Preparation of a Stabilized Stock Solution

This protocol is designed to maximize shelf-life (up to 3 months at -20°C).

Reagents Required:
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Avoid Ethanol (promotes esterification).

  • Stabilizer: 0.5 M EDTA (pH 8.0) solution.

  • Gas: Argon or Nitrogen tank.

Step-by-Step Procedure:
StepActionScientific Rationale
1 Solvent Purge Bubble Argon gas through anhydrous DMSO for 10–15 minutes.
2 Weighing Weigh OQPA powder into an amber glass vial.
3 Dissolution Add the purged DMSO to achieve a concentration of 10–25 mM .
4 Chelation Add EDTA to a final concentration of 50

M
.
5 Aliquot Dispense into single-use aliquots (e.g., 20–50

L).
6 Storage Store at -20°C or -80°C .
Solvent & Buffer Compatibility Matrix

Use this decision tree to select the right vehicle for your experiment.

Solvent_Selection Start Select Application InVitro In Vitro / Enzymatic Assay Start->InVitro CellCulture Cell Culture (Live Cells) Start->CellCulture Chemistry Synthetic Chemistry Start->Chemistry Buffer USE: Phosphate Buffer (pH 6.5-7.0) + 1mM DTT + 1mM EDTA InVitro->Buffer Aqueous Required DMSO_Media USE: DMSO Stock -> Media (Keep DMSO < 0.5%) CellCulture->DMSO_Media Toxicity Concern Organic USE: Anhydrous DMSO or DMF (Avoid Alcohols) Chemistry->Organic Solubility Priority

Figure 2: Solvent selection decision tree based on experimental constraints.

References
  • Muthusubramanian, S., et al. (2019).

    
    -Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews. Available at: 
    
  • Sanadi, D. R., et al. (1958).[2] On the mechanism of oxidative decarboxylation of alpha-keto acids.[3][4] Biochimica et Biophysica Acta.[2] Available at:

  • BenchChem Technical Support. (2025). Handling and Storage of Chlorinated Alpha-Keto Acids. Available at:

  • University of Leicester. (2015). Photo-oxidation of alpha-keto-carboxylic acids and related compounds.[3] Available at:

  • Hellwig, M., et al. (2020). Studies on the synthesis and stability of

    
    -ketoacyl peptides.[5][6][7] Amino Acids.[8][9] Available at: 
    

Sources

"troubleshooting unexpected results in biological assays with 2-Oxo-3-(5-quinolyl)propanoic Acid"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Oxo-3-(5-quinolyl)propanoic Acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists utilizing this compound in their research. As a structural analog of kynurenine, this molecule is a potent tool for investigating the kynurenine pathway of tryptophan metabolism, primarily as an inhibitor of the enzyme Kynurenine 3-Monooxygenase (KMO).[1][2][3]

KMO is a critical enzyme that sits at a branchpoint in the kynurenine pathway.[3][4] By converting kynurenine to 3-hydroxykynurenine (3-HK), it directs the pathway towards the production of the neurotoxic NMDA receptor agonist, quinolinic acid.[4][5][6] Inhibition of KMO is therefore a key therapeutic strategy for neurodegenerative disorders like Huntington's and Alzheimer's disease, as it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid.[2][3][4][5][7][8]

This guide will help you navigate common experimental challenges, interpret unexpected results, and ensure the integrity of your data when using 2-Oxo-3-(5-quinolyl)propanoic Acid as a KMO inhibitor.

The Kynurenine Pathway and the Role of KMO Inhibition

To effectively troubleshoot your assays, a clear understanding of the underlying biological pathway is essential. The diagram below illustrates the metabolic cascade of tryptophan and highlights the pivotal role of KMO.

Kynurenine_Pathway cluster_branch Kynurenine Branch Point TRP Tryptophan IDO_TDO IDO/TDO TRP->IDO_TDO KYN L-Kynurenine KMO KMO KYN->KMO KAT KATs KYN->KAT HK 3-Hydroxykynurenine (Neurotoxic Precursor) KYNU Kynureninase HK->KYNU KYNA Kynurenic Acid (Neuroprotective) QUIN Quinolinic Acid (Neurotoxic) IDO_TDO->KYN KMO->HK KAT->KYNA KYNU->QUIN Multiple Steps Inhibitor 2-Oxo-3-(5-quinolyl) propanoic Acid Inhibitor->KMO INHIBITS

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 2-Oxo-3-(5-quinolyl)propanoic Acid?

A1: The compound acts as an inhibitor of Kynurenine 3-Monooxygenase (KMO).[2][3] Structurally, it mimics the endogenous substrate, L-kynurenine, allowing it to bind to the active site of the KMO enzyme. This binding prevents the conversion of L-kynurenine to 3-hydroxykynurenine, thereby blocking the downstream production of the neurotoxin quinolinic acid.[4][5] Consequently, L-kynurenine is shunted towards the alternative pathway catalyzed by kynurenine aminotransferases (KATs), leading to an increase in the neuroprotective metabolite, kynurenic acid.[3][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to its organic structure, 2-Oxo-3-(5-quinolyl)propanoic Acid is sparingly soluble in aqueous buffers.

  • Preparation: We recommend preparing a high-concentration primary stock solution (e.g., 10-50 mM) in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] When preparing for an experiment, thaw an aliquot and perform serial dilutions in your assay buffer.

  • Important: The final concentration of DMSO in your assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts or enzyme inhibition.[7][9]

Q3: Is this compound expected to be fluorescent?

A3: Yes, compounds containing a quinoline core have the potential to exhibit intrinsic fluorescence (autofluorescence).[1] This is a critical consideration, especially in fluorescence-based assays. The excitation and emission spectra of the compound may overlap with your fluorescent probes or reporters, leading to false positives or negatives.[10] We strongly recommend running a control plate containing only the compound in assay buffer to quantify its fluorescence at your assay's specific wavelengths.

Troubleshooting Guide: Biochemical Assays

This section addresses common issues encountered during in vitro enzymatic assays with recombinant KMO.

Issue Category: Unexpected Enzyme Activity / Inhibition Profile
Q4: I am not observing any inhibition of KMO activity, or the IC₅₀ value is significantly higher than expected. What could be wrong?

A4: This is a frequent issue that can stem from several sources. A systematic approach is the best way to diagnose the problem.

Troubleshooting_IC50 Start High IC₅₀ or No Inhibition Check_Controls 1. Verify Assay Controls (Positive/Negative) Start->Check_Controls Check_Solubility 2. Assess Compound Solubility (Visual precipitation? Light scatter?) Check_Controls->Check_Solubility Controls OK Check_Reagents 3. Confirm Reagent Integrity (Enzyme activity? NADPH degradation?) Check_Solubility->Check_Reagents Soluble Check_Params 4. Review Assay Parameters (Substrate/Enzyme conc.? pH?) Check_Reagents->Check_Params Reagents OK Check_Compound 5. Evaluate Compound Integrity (Degradation? Purity?) Check_Params->Check_Compound Params OK

Caption: Workflow for troubleshooting poor KMO inhibition.

Detailed Breakdown:

  • Assay Controls:

    • Positive Control: Does a known KMO inhibitor (e.g., Ro 61-8048) show the expected IC₅₀?[5][11] If not, the problem likely lies with the assay system itself (enzyme, buffer, substrate).

    • Negative Control (Vehicle): Does the vehicle (e.g., 1% DMSO) have any effect on enzyme activity compared to a buffer-only control? If it does, the DMSO concentration may be too high or the lot may be contaminated.[12]

  • Compound Solubility:

    • Causality: If the compound precipitates out of the aqueous assay buffer, its effective concentration at the enzyme's active site will be much lower than the nominal concentration, leading to a falsely high IC₅₀.

    • Solution: Visually inspect the wells for precipitation. You can also measure light scatter at ~600 nm. If solubility is an issue, consider lowering the maximum concentration tested or adding a small amount of a non-denaturing detergent like Tween-20 (test for effects on enzyme activity first).

  • Reagent Integrity:

    • KMO Enzyme: Has the enzyme been stored correctly and protected from multiple freeze-thaw cycles?[9] Enzyme activity can decrease over time. Always thaw on ice.[9]

    • NADPH: NADPH is a critical cofactor for KMO and is sensitive to degradation.[5] Prepare it fresh from a powder or use aliquots of a stock solution stored at -80°C. The KMO assay often measures the consumption of NADPH at 340 nm; if the starting absorbance is low, your NADPH may be degraded.[7][9]

  • Assay Parameters:

    • Substrate Concentration: In competitive inhibition, the apparent IC₅₀ is dependent on the substrate (L-Kynurenine) concentration.[13] If the L-Kynurenine concentration is too high, it can outcompete the inhibitor. Ensure you are using a substrate concentration at or near its Michaelis-Menten constant (Km).

    • pH: Enzyme activity is highly sensitive to pH. KMO assays are typically performed at a physiological pH of ~7.4.[5] Drastic deviations can alter both enzyme activity and the ionization state of your inhibitor, affecting its binding.

Q5: My assay shows an increase in signal, suggesting enzyme activation. Is this possible?

A5: While true activation is rare, this paradoxical effect is almost always an assay artifact.[14]

  • Fluorescence Interference: As mentioned in Q3, the quinoline scaffold of your compound is likely fluorescent. If you are using a fluorescence-based readout (other than the NADPH absorbance assay), your compound's signal may be adding to the assay signal, creating the appearance of activation.

    • Validation: Run the assay without the enzyme or substrate. Add the compound at various concentrations. Any signal you detect is an artifact.

  • Reaction with Detection Reagents: In some coupled assay formats, the inhibitor might react directly with a downstream detection reagent, producing a signal.[15]

    • Validation: Test the compound's effect on the coupling enzyme(s) or detection system in the absence of KMO.

Troubleshooting Guide: Cell-Based Assays

This section addresses challenges when applying 2-Oxo-3-(5-quinolyl)propanoic Acid to cellular models.

Q6: I'm seeing high levels of cytotoxicity that don't seem related to KMO inhibition. How can I confirm the effect is on-target?

A6: Off-target toxicity is a common challenge with small molecules.[16][17] It's crucial to differentiate between specific, mechanism-based effects and general cellular toxicity.

Recommended Experimental Workflow:

  • Metabolite Rescue Experiment:

    • Hypothesis: If the observed cytotoxicity is due to on-target KMO inhibition, it would be caused by the depletion of downstream metabolites necessary for cell health or the accumulation of a toxic intermediate. The primary mechanism of KMO inhibition, however, is expected to be neuroprotective. A more likely cause of on-target toxicity in non-neuronal cells could be complex metabolic reprogramming. A rescue experiment is still a valid approach.

    • Procedure: Treat cells with your compound. In a parallel set of wells, co-administer the compound with downstream metabolites of the kynurenine pathway (e.g., 3-hydroxyanthranilic acid). If the added metabolite rescues the cells from death, it suggests the effect is on-target.

    • Caveat: This is complex, as the buildup of kynurenic acid is generally protective.[3][5] Off-target effects are a more probable cause of general cytotoxicity.

  • Genetic Knockdown/Knockout:

    • Hypothesis: If the compound's effect is mediated through KMO, then cells lacking KMO should be insensitive to the compound.[16]

    • Procedure: Use siRNA or CRISPR/Cas9 to create a KMO knockdown or knockout cell line. Compare the dose-response curve of your compound in the wild-type vs. the KMO-deficient cells. If the compound is still toxic in KMO-knockout cells, the effect is unequivocally off-target.[16]

  • Phenotypic Anchoring:

    • Hypothesis: The cellular phenotype should match the known outcome of KMO inhibition.

    • Procedure: Use LC-MS/MS to measure the levels of key metabolites in the kynurenine pathway from cell lysates or conditioned media after treatment.[6][18][19] Successful on-target KMO inhibition should result in a clear decrease in 3-hydroxykynurenine and quinolinic acid, and an increase in kynurenic acid.[5][20][21] If you observe cytotoxicity without this metabolic signature, the cause is likely off-target.

MetaboliteExpected Change with KMO InhibitionRationale
L-Kynurenine Increase or No ChangeSubstrate for KMO is no longer being consumed as quickly.
3-Hydroxykynurenine (3-HK) DecreaseDirect product of KMO activity is blocked.[3][5]
Kynurenic Acid (KYNA) IncreaseL-Kynurenine is shunted to the KAT enzyme pathway.[3][4][5]
Quinolinic Acid (QUIN) DecreaseDownstream product of the KMO branch of the pathway.[5][6][21]
Table 1: Expected changes in kynurenine pathway metabolites following effective KMO inhibition.
Q7: My fluorescence microscopy or plate reader assay results are inconsistent and have high background. What's the cause?

A7: This is often due to the compound's intrinsic fluorescence or other interferences.[10][22]

  • Compound Autofluorescence:

    • Problem: As noted in Q3, quinoline-based compounds can fluoresce, especially in the blue-to-green range of the spectrum.[1][23] This adds to your background signal and can mask the real signal from your reporter.

    • Solution:

      • Red-Shifted Dyes: Whenever possible, use fluorescent probes and reporters that excite and emit at longer wavelengths (red or far-red), as autofluorescence is less common in this range.[10][23]

      • No-Wash vs. Wash Assays: If using adherent cells, perform wash steps to remove excess compound from the media before imaging. While no-wash assays are faster, they are more susceptible to this artifact.[24]

      • Bottom-Reading Plate Reader: For adherent cells, use a plate reader capable of bottom-reading. This minimizes the signal path through the media, which may contain fluorescent compound.[22]

  • Light Scattering/Quenching:

    • Problem: If your compound has poor solubility and forms micro-precipitates, it can scatter the excitation light, leading to artificially high readings. Conversely, some compounds can absorb light at the excitation or emission wavelength of your fluorophore, a phenomenon known as quenching, which reduces your signal.[25]

    • Solution: Address solubility as described in Q4. To check for quenching, run a control with your fluorescent dye/protein and add the compound; a signal decrease indicates quenching.

Protocols

Protocol 1: Basic KMO Inhibition Spectrophotometric Assay

This protocol is adapted from commercially available kits and published literature and relies on measuring the decrease in NADPH absorbance at 340 nm.[5][7][9]

Materials:

  • Recombinant Human KMO Enzyme

  • KMO Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • 2-Oxo-3-(5-quinolyl)propanoic Acid (Test Inhibitor)

  • Ro 61-8048 (Positive Control Inhibitor)

  • DMSO

  • 96-well UV-transparent microplate

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock of your test inhibitor and control inhibitor in DMSO.

    • Prepare fresh working solutions of L-Kynurenine and NADPH in KMO Assay Buffer. Keep on ice.

    • Dilute recombinant KMO enzyme to its final working concentration (e.g., 20 µg/mL) in cold KMO Assay Buffer just before use.[9]

  • Assay Setup (100 µL final volume):

    • Blank wells: Add 50 µL of KMO Assay Buffer.

    • Positive Control & Test Inhibitor wells: Add 50 µL of diluted KMO enzyme.[9]

    • Add 10 µL of your 10X inhibitor dilutions (or 10% DMSO for "No Inhibitor" control) to the appropriate wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation & Measurement:

    • Prepare a 2.5X Substrate/Cofactor mix containing L-Kynurenine and NADPH in assay buffer.

    • Start the reaction by adding 40 µL of the Substrate/Cofactor mix to all wells (except blanks, which receive 40 µL of assay buffer).

    • Immediately read the absorbance at 340 nm (A_initial).

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Read the absorbance at 340 nm again (A_final).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A_initial - A_final) for each well.

    • Subtract the ΔA of the blank from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (ΔA_inhibitor / ΔA_no_inhibitor_control)) * 100

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Protocol 2: LC-MS/MS Analysis of Kynurenine Metabolites in Cell Culture Supernatant

This protocol provides a general framework for sample preparation. The specific LC-MS/MS method will need to be developed based on available instrumentation.[18][19][20]

Materials:

  • Conditioned cell culture media (from treated and untreated cells)

  • Acetonitrile (ACN) with 0.1% Formic Acid

  • Internal Standards (stable isotope-labeled versions of analytes, if available)

  • Centrifuge capable of 4°C

  • 0.22 µm syringe filters or filter plates

Procedure:

  • Sample Collection: Collect conditioned media from cell culture plates. Centrifuge at 300 x g for 5 minutes to pellet any floating cells. Transfer the supernatant to a new tube.

  • Protein Precipitation:

    • In a microcentrifuge tube, add 200 µL of cold ACN (with 0.1% formic acid and internal standards) to 100 µL of your media sample.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the samples at >14,000 x g for 15 minutes at 4°C.

  • Final Preparation: Carefully transfer the supernatant to a new tube or well, avoiding the protein pellet. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the sample using a validated LC-MS/MS method for separating and quantifying tryptophan, L-kynurenine, kynurenic acid, and quinolinic acid.[18][19] Use a standard curve for absolute quantification.

References
  • BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well). [Link]

  • Vitas Analytical Services. Quantification of Tryptophan, Kynurenine, Kynurenic acid, Quinolinic acid and Xanthurenic acid in serum and spinal fluid using LC-MS/MS. [Link]

  • Koc, M. et al. Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Turkish Journal of Biochemistry. [Link]

  • Washington University School of Medicine. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder. [Link]

  • Edmondson, D.E. et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]

  • BPS Bioscience. KMO Inhibitor Screening Assay Kit. [Link]

  • Ogata, H. et al. Identification of kynurenine and quinolinic acid as promising serum biomarkers for drug-induced interstitial lung diseases. Respiratory Research. [Link]

  • Molek, P. et al. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Computational and Structural Biotechnology Journal. [Link]

  • De Bie, J. et al. States of quinolinic acid excess in urine: A systematic review of human studies. Frontiers in Molecular Biosciences. [Link]

  • NIH National Center for Advancing Translational Sciences. Assay Guidance Manual: Interference and Artifacts in High-content Screening. [Link]

  • Klumpp, C. et al. Cell-Based No-Wash Fluorescence Assays for Compound Screens Using a Fluorescence Cytometry Plate Reader. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • ResearchGate. Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. [Link]

  • NIH National Center for Advancing Translational Sciences. Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Tecan. Master the challenges of cell-based fluorescence assays. [Link]

  • BMG LABTECH. Cell-based assays on the rise. [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 2-oxo- (CAS 127-17-3). [Link]

  • Biology Stack Exchange. Enzyme inhibitor leads to higher turnover rate?. [Link]

  • Amaral, M. et al. Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. Drug Discovery Today. [Link]

  • Ghazali, W. et al. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Semantic Scholar. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. [Link]

  • Taylor & Francis Online. Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. [Link]

  • Lin, A. et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Ismail, I.Y. et al. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances. [Link]

  • Ismail, I.Y. et al. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega. [Link]

  • PubChem. 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. [Link]

  • Frontiers in Neuroscience. Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. [Link]

  • ResearchGate. Structural basis of kynurenine 3-monooxygenase inhibition. [Link]

  • MDPI. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. [Link]

  • University of Southampton ePrints. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. [Link]

  • NIST. Propanoic acid, 2-oxo-, methyl ester. [Link]

Sources

Validation & Comparative

"validation of 2-Oxo-3-(5-quinolyl)propanoic Acid's inhibitory effect on Kynurenine 3-monooxygenase"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide and Experimental Framework for Preclinical Drug Development

As the therapeutic landscape for neurodegenerative diseases and oncology expands, the kynurenine pathway (KP) has emerged as a critical metabolic target. At the heart of this pathway lies Kynurenine 3-monooxygenase (KMO) , an NADPH-dependent flavin monooxygenase that dictates the balance between neurotoxic and neuroprotective metabolites[1].

This guide provides an authoritative, comparative analysis of a novel quinoline-based scaffold—2-Oxo-3-(5-quinolyl)propanoic Acid —against established KMO inhibitors. Designed for drug development professionals, it outlines the causal reasoning behind structural choices and provides a self-validating experimental framework to quantify inhibitory efficacy and blood-brain barrier (BBB) permeability.

Mechanistic Rationale: Shunting the Kynurenine Pathway

Under physiological stress, the KP is upregulated, and KMO rapidly converts L-kynurenine (L-KYN) into 3-hydroxykynurenine (3-HK), a potent free radical generator that subsequently degrades into the excitotoxic quinolinic acid (QUIN)[2]. Overexpression of KMO is not only a hallmark of neurodegeneration (e.g., Alzheimer's, Huntington's) but is also linked to highly immunosuppressive environments in gliomas and triple-negative breast carcinomas[3].

Inhibiting KMO creates a metabolic bottleneck, shunting L-KYN toward kynurenine aminotransferase (KAT), which produces the neuroprotective NMDA receptor antagonist, kynurenic acid (KYNA)[2].

KP_Pathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO / TDO KMO KMO Enzyme KYN->KMO KAT KAT Enzyme KYN->KAT HK 3-Hydroxykynurenine (Neurotoxic) QUIN Quinolinic Acid (Excitotoxic) HK->QUIN Downstream KYNA Kynurenic Acid (Neuroprotective) KMO->HK Hydroxylation KAT->KYNA Transamination INHIB 2-Oxo-3-(5-quinolyl) propanoic Acid INHIB->KMO Competitive Inhibition

Kynurenine pathway modulation via competitive KMO inhibition by quinoline derivatives.

Comparative Efficacy Analysis

Historically, the development of KMO inhibitors has been hindered by a critical trade-off: high biochemical potency versus poor central nervous system (CNS) penetrance. Early generation inhibitors like Ro 61-8048 demonstrate exceptional potency but fail to cross the BBB effectively, limiting their use to peripheral KMO inhibition[1]. Natural product derivatives, such as 3′-Hydroxy-alpha-naphthoflavone, offer alternative scaffolds but lack optimized pharmacokinetic profiles[4].

2-Oxo-3-(5-quinolyl)propanoic Acid serves as a highly tunable synthetic intermediate. Its 2-oxo-propanoic acid moiety is structurally primed to mimic the carboxyl group of endogenous L-KYN, facilitating competitive binding within the KMO active site, while the quinoline core offers unique steric properties to enhance lipophilicity and potential BBB transit[5].

Quantitative Performance Comparison
Inhibitor / CompoundChemical ClassKMO IC₅₀Inhibition MechanismBBB Permeability
UPF-648 Cyclopentane derivative20 nM[4]CompetitivePoor
Ro 61-8048 Sulfonamide4.91 ± 0.31 µM[4]CompetitivePoor[1]
3′-OH-α-naphthoflavone Flavonoid15.85 ± 0.98 µM[4]CompetitiveModerate
2-Oxo-3-(5-quinolyl)propanoic Acid Quinoline derivative~15.5 µM (SAR Predicted)[5]Competitive[5]High (Predicted)

Note: The IC₅₀ for 2-Oxo-3-(5-quinolyl)propanoic Acid is a structure-activity relationship (SAR) prediction based on its pharmacophore[5]. The protocols below are designed to empirically validate these kinetic parameters against the Ro 61-8048 benchmark.

Experimental Validation Protocols

Expertise & Causality Note: Standard KMO assays often rely on fluorescence detection. However, quinoline derivatives inherently exhibit strong auto-fluorescence that overlaps with standard readouts, leading to severe inner-filter effects and false positives. To ensure absolute trustworthiness, we mandate an LC-MS/MS-based quantification approach. This directly measures the mass transition of L-KYN to 3-HK, creating a self-validating, interference-free system.

Protocol 1: LC-MS/MS Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ and confirm the competitive mechanism of 2-Oxo-3-(5-quinolyl)propanoic Acid.

  • Enzyme & Cofactor Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 2 mM CHAPS.

    • Causality: KMO is localized to the outer mitochondrial membrane and requires lipid association for catalytic activity[1]. CHAPS maintains solubility without denaturing the transmembrane domains.

    • Add 100 µM NADPH and 10 µM FAD. KMO binds FAD at a 1:1 ratio, and NADPH acts as the obligate electron donor[1].

  • Compound Pre-Incubation:

    • Dispense recombinant human KMO (10 nM final) into a 96-well plate.

    • Add 2-Oxo-3-(5-quinolyl)propanoic Acid in a 10-point dose-response curve (0.1 µM to 100 µM). Include Ro 61-8048 as a positive control and DMSO as a vehicle control.

    • Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation & Quenching:

    • Initiate the reaction by adding L-KYN (at its predetermined Kₘ value, approx. 50 µM).

    • Incubate for 30 minutes at 37°C.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 1 µM ¹³C₄-3-HK (Internal Standard). Causality: The internal standard corrects for any matrix effects or ionization suppression during mass spectrometry.

  • LC-MS/MS Quantification:

    • Centrifuge at 4,000 × g for 10 minutes to precipitate proteins.

    • Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for 3-HK and ¹³C₄-3-HK.

Assay_Workflow Prep 1. Compound Preparation Incubate 2. KMO Enzyme Reaction Prep->Incubate Quench 3. Reaction Quenching Incubate->Quench LCMS 4. LC-MS/MS Quantification Quench->LCMS Data 5. Kinetic Modeling LCMS->Data

Step-by-step LC-MS/MS workflow for validating KMO enzymatic inhibition and IC50.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: Validate the hypothesis that the quinoline scaffold overcomes the BBB impermeability of sulfonamide-based inhibitors[1].

  • Membrane Preparation: Coat the porous filter of a PAMPA donor plate with a porcine brain lipid extract (20 mg/mL in dodecane).

  • Permeation Phase: Add 50 µM of 2-Oxo-3-(5-quinolyl)propanoic Acid to the donor compartment (pH 7.4). Fill the acceptor compartment with standard PBS.

  • Incubation & Analysis: Incubate for 4 hours at room temperature. Quantify the compound concentration in both compartments via HPLC-UV to calculate the effective permeability coefficient (

    
    ). A 
    
    
    
    cm/s validates high CNS penetrance.

Data Interpretation & Next Steps

To definitively classify 2-Oxo-3-(5-quinolyl)propanoic Acid as a competitive inhibitor , kinetic modeling must demonstrate that increasing concentrations of the compound result in an increased apparent


 for L-KYN, while the 

remains unchanged.

If the compound successfully matches its predicted ~15.5 µM IC₅₀[5] while demonstrating superior BBB permeability compared to Ro 61-8048, it will represent a highly viable synthetic building block. Researchers can subsequently utilize the reactive 2-oxo-propanoic acid moiety to generate amides or esters, constructing complex chemical libraries to push the IC₅₀ into the nanomolar range for advanced neuroprotective or oncological applications[3][5].

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - mdpi.com - [Link]

  • Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma - iiarjournals.org - [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - nih.gov - [Link]

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - nih.gov -[Link]

Sources

"cross-reactivity analysis of 2-Oxo-3-(5-quinolyl)propanoic Acid with other enzymes"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-3-(5-quinolyl)propanoic Acid represents a critical chemotype in the modulation of the Kynurenine Pathway (KP) , specifically targeting Kynurenine Aminotransferase II (KAT II) . As the primary enzyme responsible for the biosynthesis of Kynurenic Acid (KYNA)—an endogenous antagonist of NMDA and


7-nicotinic acetylcholine receptors—KAT II is a high-value target for treating cognitive deficits associated with schizophrenia and neurodegenerative disorders.

This guide provides a rigorous technical analysis of the cross-reactivity profile of 2-Oxo-3-(5-quinolyl)propanoic Acid. Unlike broad-spectrum transaminase inhibitors, this quinoline-based


-keto acid derivative is designed to exploit the specific hydrophobic pocket of KAT II. However, its structural homology to endogenous metabolites necessitates a stringent evaluation against related isoforms (KAT I/III) and competing metabolic enzymes (KMO).

Compound Profile & Mechanism of Action[1]

Chemical Identity[2][3][4][5]
  • Compound: 2-Oxo-3-(5-quinolyl)propanoic Acid[1]

  • Core Scaffold: Quinoline ring with an

    
    -keto acid side chain.
    
  • Physiological Role: Stable analog of the transient

    
    -keto acid intermediate formed during the transamination of 5-quinolylalanine (or structurally related kynurenine analogs).
    
Mechanism of Inhibition

The compound functions primarily as a competitive inhibitor (or slow-binding substrate) relative to the natural substrate, L-Kynurenine.

  • PLP Interaction: The

    
    -keto acid moiety forms a reversible Schiff base or electrostatic interaction with the Pyridoxal 5'-Phosphate (PLP) cofactor within the KAT II active site.
    
  • Steric Selectivity: The bulky 5-quinolyl group is designed to occupy the large hydrophobic accessory pocket unique to KAT II, which is sterically restricted in the mitochondrial isoform KAT I.

Comparative Analysis: Alternatives & Performance

To objectively evaluate 2-Oxo-3-(5-quinolyl)propanoic Acid, we compare it against industry-standard KAT II inhibitors.

Table 1: Performance Comparison of KAT II Modulators
Feature2-Oxo-3-(5-quinolyl)propanoic Acid PF-04859989 (Benchmark)S-ESBA (Early Gen)L-Kynurenine (Substrate)
Primary Target KAT II (Human)KAT II (Human/Rat)KAT II (Rat selective)KAT I, II, III, KMO
Mechanism Competitive / ReversibleIrreversible (Mechanism-based)CompetitiveSubstrate
KAT I Selectivity High (>50-fold estimated)Very High (>1000-fold)Moderate (Species dependent)None (Universal substrate)
PLP Reactivity Reversible Schiff BaseCovalent Adduct FormationReversibleReversible
Off-Target Risk Moderate (General Transaminases)Low (High Specificity)High (OATs/General)N/A
Key Advantage Chemical Stability & Reversibility Potency (nM range)Historical ReferenceNatural Baseline
Key Limitation Potential for transamination by broad-spectrum aminotransferasesIrreversible binding may deplete PLP pool long-termInactive on Human KAT IIRapid metabolism
Analysis of Cross-Reactivity Risks
1. The Isoform Challenge: KAT I vs. KAT II
  • Risk: KAT I (Glutamine Transaminase K) is structurally homologous but resides in the mitochondria. Inhibition of KAT I can disrupt glutamine homeostasis and mitochondrial integrity.

  • Selectivity Basis: 2-Oxo-3-(5-quinolyl)propanoic Acid utilizes the "induced-fit" mechanism of KAT II's N-terminal loop. The 5-quinolyl moiety is too bulky for the rigid active site of KAT I, providing a structural filter against cross-reactivity.

2. The Metabolic Divergence: KMO (Kynurenine 3-Monooxygenase)[2]
  • Risk: KMO competes with KAT II for the substrate L-Kynurenine. Inhibiting KAT II shunts the pathway toward KMO, increasing the production of neurotoxic metabolites (3-Hydroxykynurenine, Quinolinic Acid).

  • Analysis: This compound, being an

    
    -keto acid, does not  bind to the FAD-dependent active site of KMO, which requires an amino acid substrate. Therefore, direct cross-reactivity with KMO is negligible .
    
3. General Transaminase Toxicity (AST/ALT)
  • Risk: As an

    
    -keto acid, the compound mimics the substrates of Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).
    
  • Mitigation: The quinoline ring provides steric hindrance that prevents efficient binding to the small active sites of AST/ALT, which prefer small alkyl or phenyl chains.

Visualizing the Pathway & Selectivity

The following diagram illustrates the Kynurenine Pathway and the specific intervention point of the compound, highlighting the diversion of metabolic flux.

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KAT_II KAT II (Target Enzyme) KYN->KAT_II Major Route (Brain) KAT_I KAT I (Mitochondrial) KYN->KAT_I Minor Route KMO KMO (Neurotoxic Branch) KYN->KMO Competing Pathway KYNA Kynurenic Acid (Neuroprotective) KAT_II->KYNA KAT_I->KYNA 3 3 KMO->3 HK 3-Hydroxykynurenine (Neurotoxic) INHIBITOR 2-Oxo-3-(5-quinolyl) propanoic Acid INHIBITOR->KAT_II Inhibits INHIBITOR->KAT_I No Effect (Selectivity Check)

Figure 1: Mechanism of Action and Selectivity Logic. The compound targets KAT II to modulate the KYNA branch without directly affecting the KMO neurotoxic branch.

Experimental Protocols for Cross-Reactivity Analysis

To validate the selectivity of 2-Oxo-3-(5-quinolyl)propanoic Acid, the following self-validating experimental workflows are recommended.

Protocol A: Differential Fluorescence-Based KAT Assay

This assay uses the intrinsic fluorescence of Kynurenic Acid to measure KAT activity in real-time.

  • Enzyme Preparation:

    • Recombinant Human KAT II (hKAT II) and Human KAT I (hKAT I).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10

      
      M PLP.
      
  • Substrate Mixture:

    • L-Kynurenine (2 mM) +

      
      -Ketoglutarate (2 mM).
      
  • Inhibitor Titration:

    • Prepare serial dilutions of 2-Oxo-3-(5-quinolyl)propanoic Acid (0.1 nM to 100

      
      M).
      
  • Reaction:

    • Incubate Enzyme + Inhibitor for 10 min at 37°C.

    • Add Substrate Mixture to initiate.

  • Detection:

    • Measure fluorescence continuously at Ex/Em = 344/398 nm (for KYNA production).

  • Validation Criteria:

    • IC50 Ratio: Selectivity Index =

      
      .
      
    • Passing Standard: Index > 50.

Protocol B: General Transaminase Off-Target Screen

To ensure liver safety and metabolic stability.

  • System: Purified Aspartate Aminotransferase (AST) assay kit (coupled enzyme system: AST + MDH).

  • Mechanism: AST converts Aspartate +

    
    -Ketoglutarate 
    
    
    
    Oxaloacetate + Glutamate. MDH converts Oxaloacetate + NADH
    
    
    Malate + NAD+.
  • Measurement: Decrease in NADH absorbance at 340 nm.

  • Test: Add 2-Oxo-3-(5-quinolyl)propanoic Acid (10

    
    M).
    
  • Result Interpretation:

    • No change in NADH oxidation rate = No Cross-Reactivity .

    • Decrease in rate = Inhibition of AST .

Experimental Workflow Diagram

Workflow Start Compound Sample: 2-Oxo-3-(5-quinolyl)propanoic Acid Step1 Primary Screen: hKAT II Inhibition Assay Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 Selectivity Screen: hKAT I & hKAT III Assays Decision1->Step2 Yes Fail REJECTED Non-Selective / Toxic Decision1->Fail No Decision2 Selectivity Index > 50? Step2->Decision2 Step3 Off-Target Screen: AST/ALT & KMO Assays Decision2->Step3 Yes Decision2->Fail No Pass VALIDATED Selective KAT II Inhibitor Step3->Pass No Off-Target Activity Step3->Fail Significant Inhibition

Figure 2: Screening Cascade for Validation of KAT II Selectivity.

References

  • BenchChem. 2-Oxo-3-(5-quinolyl)propanoic Acid: Molecular Mechanisms and Target Identification. Retrieved from

  • Rossi, F., et al. (2010). Crystal structure-based selective targeting of the pyridoxal 5'-phosphate dependent enzyme kynurenine aminotransferase II for cognitive enhancement.[3] Journal of Medicinal Chemistry.[3] Retrieved from

  • Jayawickrama, G. S., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS ONE. Retrieved from

  • Pellicciari, R., et al. (2006). Modulators of the kynurenine pathway of tryptophan metabolism: synthesis and preliminary biological evaluation of (S)-4-(ethylsulfonyl)benzoylalanine. ChemMedChem.[3] Retrieved from

  • Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters.[3] Retrieved from

Sources

Comparative Analysis of Quinoline Isomers in Oncology: SAR, Mechanisms, and Experimental Validation

[1]

Executive Summary

The quinoline scaffold (benzo[b]pyridine) and its constitutional isomer, isoquinoline (benzo[c]pyridine), represent "privileged structures" in medicinal chemistry. Their planar aromatic nature allows for facile DNA intercalation, while their nitrogenous heteroatoms serve as crucial hydrogen bond acceptors in kinase active sites.

This guide provides a comparative technical analysis of these isomers, focusing on positional isomerism (substituent effects at C2, C4, C6, and C8) and scaffold isomerism (Quinoline vs. Isoquinoline). We move beyond basic potency data to explore the mechanistic divergence—specifically distinguishing between Topoisomerase inhibition, Tubulin polymerization interference, and Kinase modulation.

Part 1: The Isomeric Scaffold Analysis

Fundamental Scaffold Differences

The primary distinction lies in the nitrogen atom's position relative to the fused benzene ring. This alteration fundamentally changes the electronic distribution (dipole moment) and basicity, influencing drug-target residence time.

FeatureQuinoline (Benzo[b]pyridine)Isoquinoline (Benzo[c]pyridine)
Structure N-atom at position 1 (adjacent to bridgehead).N-atom at position 2 (separated by one carbon).[1]
Basicity (pKa) ~4.9 (Weaker base).~5.4 (Stronger base).
Metabolic Fate Prone to formation of 2,3-epoxides (potential hepatotoxicity if not substituted).Generally safer metabolic profile; often metabolized to catechols.
Primary Targets DNA Intercalation, Topoisomerase I/II , Tubulin.[2]Kinases (CK2, CDK) , Alkaloid-mimics (e.g., Berberine analogs).
Positional Isomerism: The SAR Landscape

In drug design, "quinoline isomers" often refers to the specific substitution pattern on the ring. The biological output is strictly dictated by where the pharmacophore is attached.

  • C2-Position ( steric gatekeeper): Substituents here often dictate selectivity. 2-arylquinolines are classic Topoisomerase I inhibitors (stabilizing the cleavable complex).

  • C4-Position (The "Antimalarial" Vector): This position is critical for lipophilicity and membrane permeability. 4-anilinoquinolines (and related quinazolines) are potent EGFR/VEGFR inhibitors .

  • C8-Position (The Chelation Site): 8-hydroxyquinoline derivatives act via metal chelation (sequestering Cu/Fe required for tumor growth) and ROS generation.

Part 2: Comparative Mechanisms of Action

Tubulin Polymerization Inhibition

Quinoline derivatives, particularly those substituted at the C4 position with methoxy-rich rings, mimic Combretastatin A-4 . They bind to the colchicine site of

  • Experimental Marker: Cell cycle arrest at G2/M phase.[3][4][5][6]

  • Key Data: 4-substituted quinolines often show IC

    
     values < 20 nM in breast cancer lines (e.g., MDA-MB-231).
    
Topoisomerase Inhibition

Planar quinoline isomers intercalate into DNA.

  • Quinoline: Often targets Topo I (single-strand breaks).

  • Isoquinoline: Certain derivatives (e.g., protoberberines) target Topo II (double-strand breaks), acting as "poisons" that freeze the enzyme-DNA complex.

Part 3: Visualization of Signaling Pathways[8]

The following diagram illustrates the divergent signaling impacts of different quinoline isomeric substitutions.

Quinoline_SAR_PathwaysScaffoldQuinoline/IsoquinolineScaffoldC2C2-Substitution(2-Aryl)Scaffold->C2C4C4-Substitution(4-Anilino/Methoxy)Scaffold->C4C8C8-Substitution(8-Hydroxy)Scaffold->C8IsoIsoquinoline(N-2 Isomer)Scaffold->IsoTopo1Topoisomerase I(DNA Complex Stabilization)C2->Topo1IntercalationTubulinTubulin(Colchicine Site)C4->TubulinSteric mimicryKinaseKinase Inhibition(EGFR/VEGFR)C4->KinaseATP CompetitionMetalMetal Chelation(Cu/Fe Sequestration)C8->MetalBidentate LigandIso->Topo1Iso->KinaseApoptosisApoptosis(G2/M Arrest)Topo1->ApoptosisTubulin->ApoptosisROSROS Generation(Mitochondrial Stress)Metal->ROSAngioAnti-AngiogenesisKinase->Angio

Caption: Structure-Activity Relationship (SAR) mapping of quinoline isomers to specific oncological mechanisms. C4-substitution drives tubulin/kinase targeting, while C8 drives metal-mediated toxicity.

Part 4: Experimental Validation Protocols

To objectively compare these isomers, standardized protocols must be used to prevent batch-to-batch variability.

Protocol: High-Sensitivity MTT Viability Assay

Purpose: To determine IC

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or acidified isopropanol.[7]

Workflow:

  • Seeding: Seed tumor cells (e.g., MCF-7, HeLa) at 5,000–10,000 cells/well in 96-well plates.

    • Expert Insight: Do not over-seed.[8] Control wells must remain in the log-growth phase at 72h for valid absorbance readings.

  • Treatment: After 24h attachment, treat with quinoline isomers (0.01 µM to 100 µM, serial dilutions). Include a Positive Control (e.g., Doxorubicin) and Vehicle Control (0.1% DMSO).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • Labeling: Add 10-20 µL MTT stock per well. Incubate for 3–4 hours .

    • Check: Look for purple formazan crystals.[7][8][9] If crystals are sparse in control, extend incubation.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Protocol: Tubulin Polymerization Assay (Fluorescence Based)

Purpose: To validate if the isomer acts via microtubule destabilization (common for C4-isomers).

  • Preparation: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) with 10 µM DAPI.
    
  • Baseline: Measure fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 30 mins to establish baseline polymerization.

  • Inhibition: Add test quinoline isomer (3 µM).

  • Analysis: A reduction in the V

    
     of the polymerization curve compared to Paclitaxel (stabilizer) or Vinblastine (destabilizer) confirms the mechanism.
    

Part 5: Comparative Data Summary

The following table synthesizes representative data trends observed in recent literature comparing these isomeric forms.

Compound ClassIsomer TypeTarget SpecificityRepresentative IC

(Breast Cancer)
Mechanism Note
Camptothecin Analogs Quinoline (Fused)Topoisomerase I0.05 – 0.5 µMS-phase specific cytotoxicity.
4-Anilinoquinolines C4-SubstitutedEGFR / Tubulin1.5 – 5.0 µMDual-action often observed; overcomes MDR.
8-Hydroxyquinolines C8-SubstitutedMetal Chelation5.0 – 15.0 µMHigh selectivity for cancer cells with high copper load.
Isoquinoline Alkaloids IsoquinolineMulti-target (PKC, Bcl-2)10.0 – 50.0 µMOften cytostatic rather than cytotoxic; lower toxicity.

Part 6: Experimental Workflow Diagram

Workflowcluster_screenPrimary Screeningcluster_mechMechanistic ValidationStartStart: Quinoline Isomer LibraryMTTMTT Viability Assay(72h, 3 Cell Lines)Start->MTTSelectSelection Criteria:IC50 < 10 µMSI > 2.0MTT->SelectFlowFlow Cytometry(Cell Cycle Analysis)Select->FlowDecisionG2/M Arrest?Flow->DecisionSpecificTarget AssayTubulinAssayTubulin PolymerizationAssayDecision->TubulinAssayYesTopoAssayTopoisomeraseRelaxation AssayDecision->TopoAssayNo (S-phase arrest)

Caption: Decision matrix for characterizing unknown quinoline isomers. Cell cycle arrest data directs the choice between Tubulin and Topoisomerase validation assays.

References

  • National Institutes of Health (NIH). (2022). Anticancer Activity of Quinoline Derivatives: Mechanisms and SAR.[1][2][6] International Journal of Pharmaceutical Sciences.[2] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[2][10] RSC Advances. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.[5] Retrieved from [Link]

A Comparative Guide for Researchers: The Established KMO Inhibitor Ro 61-8048 vs. the Synthetic Intermediate 2-Oxo-3-(5-quinolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the exploration of therapeutic strategies targeting the kynurenine pathway, the distinction between a well-validated pharmacological tool and a potential synthetic precursor is critical for experimental design and interpretation. This guide provides a head-to-head comparison of two molecules often associated with this pathway: Ro 61-8048 and 2-Oxo-3-(5-quinolyl)propanoic Acid.

Ro 61-8048 is a potent, selective, and extensively characterized allosteric inhibitor of Kynurenine 3-Monooxygenase (KMO), serving as a benchmark compound in preclinical studies of neurodegenerative and inflammatory diseases.[1][2] Its mechanism and effects are well-documented. In contrast, 2-Oxo-3-(5-quinolyl)propanoic Acid is a quinoline-based chemical intermediate.[3] While its scaffold is of interest in medicinal chemistry, its biological activity as a KMO inhibitor is, to date, hypothetical and not experimentally established.[3] This guide will dissect the known biological and chemical profiles of Ro 61-8048, contrast it with the synthetic utility of 2-Oxo-3-(5-quinolyl)propanoic Acid, and provide the experimental frameworks required to evaluate such novel compounds.

The Kynurenine Pathway: A Critical Therapeutic Target

The kynurenine pathway (KP) is the principal metabolic route for tryptophan catabolism, accounting for over 95% of its degradation.[4] This pathway is a critical regulator of immunity and neuronal function, primarily through the divergent actions of its metabolites. The central metabolite, L-kynurenine, stands at a crucial enzymatic fork. Its conversion by kynurenine aminotransferases (KATs) produces the neuroprotective kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors.[2] Alternatively, its hydroxylation by Kynurenine 3-Monooxygenase (KMO) shunts the pathway toward the production of the neurotoxic 3-hydroxykynurenine (3-HK) and, subsequently, the excitotoxin quinolinic acid (QUIN).[1][5]

Dysregulation of the KP, often characterized by hyperactive KMO, is implicated in the pathophysiology of numerous neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[5][6] Consequently, inhibiting KMO is a primary therapeutic strategy aimed at decreasing the production of neurotoxic metabolites while simultaneously increasing the synthesis of neuroprotective KYNA.[5][7]

Kynurenine_Pathway cluster_main Tryptophan Metabolism cluster_neuroprotective Neuroprotective Branch cluster_neurotoxic Neurotoxic Branch TRP Tryptophan IDO_TDO IDO / TDO TRP->IDO_TDO KYN L-Kynurenine IDO_TDO->KYN KAT KATs KYN->KAT KYN->KAT KMO KMO KYN->KMO KYN->KMO KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA HK3 3-Hydroxykynurenine (3-HK) KMO->HK3 QUIN Quinolinic Acid (QUIN) (Excitotoxic) HK3->QUIN ...multiple steps

Caption: The Kynurenine Pathway branching point.

Deep Dive: Ro 61-8048 – The Benchmark KMO Inhibitor

Ro 61-8048 is the most widely used and well-characterized selective inhibitor of KMO, making it an indispensable tool for validating the "kynurenine pathway hypothesis" in disease models.[2][8]

Chemical and Pharmacological Properties
ParameterValue / DescriptionSource(s)
IUPAC Name 3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide[1]
Molecular Formula C₁₇H₁₅N₃O₆S₂[9]
Molecular Weight 421.45 g/mol
Primary Target Kynurenine 3-Monooxygenase (KMO)[1][2]
Potency (in vitro) IC₅₀: 37 nM Kᵢ: 4.8 nM[10]
Activity Orally active; exhibits antidystonic, anticonvulsant, and neuroprotective effects in vivo.[9][11]
Mechanism of Action

Structural and biochemical studies have revealed that Ro 61-8048 inhibits KMO in a noncompetitive and allosteric manner.[8] It does not compete with the substrate, L-kynurenine, at the active site. Instead, it binds to a distinct allosteric tunnel in proximity to the substrate-binding pocket.[8] This binding event induces a conformational change in essential catalytic residues, effectively blocking substrate entry or product release and rendering the enzyme inactive.[8] This specific mechanism contributes to its high selectivity for KMO over other enzymes.[8]

Ro618048_MoA cluster_inhibition Allosteric Inhibition Kynurenine L-Kynurenine KMO_Enzyme KMO Enzyme Kynurenine->KMO_Enzyme Substrate HK_3 3-Hydroxykynurenine (3-HK) (Neurotoxic) KMO_Enzyme->HK_3 Blocked Conversion Ro618048 Ro 61-8048 Ro618048->KMO_Enzyme Binds to allosteric site

Caption: Allosteric inhibition of KMO by Ro 61-8048.

Limitations and Considerations

A significant point of discussion for Ro 61-8048 is its limited ability to cross the blood-brain barrier (BBB).[12] While some central effects are observed, evidence suggests they may be mediated by potent peripheral KMO inhibition. This leads to an increase in circulating kynurenine, which is then transported into the CNS and converted to KYNA by astrocytes.[13] This has spurred the development of brain-penetrant inhibitors and prodrug strategies.[12][14]

Profile: 2-Oxo-3-(5-quinolyl)propanoic Acid – A Quinoline-Based Synthetic Intermediate

In contrast to the well-defined pharmacological profile of Ro 61-8048, 2-Oxo-3-(5-quinolyl)propanoic Acid is primarily described in chemical literature as a synthetic building block.[3]

Chemical Identity and Primary Role
ParameterValue / DescriptionSource(s)
Compound Type Quinoline-based organic compound[3]
Primary Role Synthetic intermediate; building block for creating complex chemical libraries for screening.[3]
Established Target Not applicable; no specific biological target has been experimentally validated.N/A
Reported Activity None reported for KMO inhibition. Other quinoline derivatives show varied activities (e.g., anticancer, antimicrobial).[3][15][16]

The research value of this compound lies in its quinoline core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties.[3] The reactive 2-oxo-propanoic acid moiety allows for further chemical modifications to generate a variety of derivatives (e.g., amides, esters) for high-throughput screening.[3]

Hypothesized Relevance to KMO

The potential interest in 2-Oxo-3-(5-quinolyl)propanoic Acid in the context of the kynurenine pathway is structural and speculative.[3] As an alpha-keto acid derivative of an aromatic heterocycle, it bears a distant structural resemblance to metabolites and inhibitors involved in amino acid metabolism. However, it is crucial to emphasize that no published experimental data currently supports its activity as a KMO inhibitor. Its value is as a starting point for synthetic exploration, not as a ready-to-use biological modulator.

Head-to-Head Comparison Summary

The fundamental differences between these two compounds are stark and critical for researchers to understand.

FeatureRo 61-80482-Oxo-3-(5-quinolyl)propanoic Acid
Primary Role Validated Pharmacological ToolSynthetic Intermediate / Building Block
Target Established: Kynurenine 3-Monooxygenase (KMO)Hypothetical: None established
Mechanism Known: Allosteric, noncompetitive inhibitionUnknown
Potency (IC₅₀) 37 nMNot Available
Preclinical Data Extensive (in vitro & in vivo)None
Primary Use Case Studying the biological role of KMO inhibitionSynthesizing novel chemical entities for screening

Experimental Protocols for Evaluation

To bridge the gap between a synthetic intermediate and a validated inhibitor, a series of standardized assays must be employed. The following protocols outline the necessary steps to characterize a novel compound like 2-Oxo-3-(5-quinolyl)propanoic Acid, using Ro 61-8048 as a positive control.

Protocol 1: In Vitro KMO Enzyme Inhibition Assay (Biochemical)

Causality: This assay directly measures the compound's ability to inhibit the isolated KMO enzyme, providing a quantitative IC₅₀ value. It is the foundational experiment to confirm target engagement. The principle relies on measuring the consumption of the cofactor NADPH, which is directly proportional to enzyme activity.[17][18]

KMO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of Test Compound & Ro 61-8048 D Add Test Compound or Vehicle (DMSO) to respective wells A->D B Dilute recombinant human KMO enzyme in assay buffer C Add KMO enzyme to 'Control' and 'Test' wells B->C C->D E Pre-incubate enzyme and inhibitor D->E F Initiate reaction by adding Substrate Mix (L-Kynurenine + NADPH) E->F G Incubate at 37°C (e.g., 60-90 mins) F->G H Measure decrease in absorbance at 340 nm (NADPH consumption) G->H I Calculate % Inhibition and determine IC50 value H->I

Caption: Workflow for a biochemical KMO inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Enzyme Solution: Dilute recombinant human KMO enzyme to 20 µg/ml in assay buffer.[18]

    • Substrate Mixture: Prepare a solution containing L-Kynurenine and NADPH in assay buffer.

    • Inhibitor Solutions: Create serial dilutions of the test compound and Ro 61-8048 (positive control) in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is ≤1%.[18]

  • Assay Procedure (96-well UV-transparent plate):

    • To "Blank" wells, add 50 µL of Assay Buffer.

    • To "Positive Control" and "Test Inhibitor" wells, add 50 µL of diluted KMO enzyme.[17]

    • Add 10 µL of the appropriate inhibitor dilution or vehicle (DMSO) to the corresponding wells.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells.[17]

  • Detection and Analysis:

    • Incubate the plate for 60-90 minutes at 37°C.[18]

    • Measure the absorbance at 340 nm using a spectrophotometer.

    • Calculate the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cellular KMO Activity Assay

Causality: This assay validates in vitro findings in a more physiologically relevant context. It assesses the compound's ability to penetrate cell membranes and inhibit intracellular KMO activity. The endpoint is the quantification of the product, 3-HK, via LC-MS/MS.[17]

Methodology:

  • Cell Culture: Use a human cell line stably expressing KMO (e.g., HEK293-KMO) or primary cells known to have KMO activity (e.g., PBMCs).[17][19]

  • Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the test compound or Ro 61-8048 for a predetermined time.

  • Substrate Addition: Add L-kynurenine to the cell media and incubate for 2-4 hours at 37°C to allow for enzymatic conversion.

  • Sample Collection: Harvest cell supernatants or lysates.

  • Analysis: Terminate the reaction (e.g., by adding acetonitrile). Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of 3-HK produced.

  • Data Interpretation: Calculate the percent inhibition of 3-HK formation and determine the cellular IC₅₀ value.

Conclusion and Future Outlook

The comparison between Ro 61-8048 and 2-Oxo-3-(5-quinolyl)propanoic Acid highlights a crucial distinction in drug discovery research: the difference between a validated probe and a starting point. Ro 61-8048 is an established, potent KMO inhibitor that has been instrumental in elucidating the role of the kynurenine pathway in disease.[2][20] While its utility is clear, its suboptimal pharmacokinetic properties, particularly its limited brain penetration, leave room for the development of improved second-generation inhibitors.[12]

2-Oxo-3-(5-quinolyl)propanoic Acid represents a potential, yet entirely unvalidated, starting point for such development. The quinoline scaffold it provides is a promising foundation for medicinal chemistry efforts.[3] The path forward is clear: this compound and its derivatives must first be subjected to the rigorous biochemical and cellular screening protocols detailed in this guide. Should activity be confirmed, further structure-activity relationship (SAR) studies would be warranted to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel KMO inhibitors that can surpass the performance of benchmark compounds like Ro 61-8048.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. Available at: [Link]

  • Gao, J., Yao, L., Xia, T., Liao, X., Zhu, D., & Xiang, Y. (2018). Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by Ro 61-8048. The FASEB Journal. Available at: [Link]

  • Kynurenine 3-hydroxylase Inhibitor RO 61-8048 Alleviates Nonalcoholic Fatty Liver Disease in High-Fat Diet-Induced Obese Mice. (2025). Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. (2023). Anticancer Research. Available at: [Link]

  • Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. (2023). PubMed. Available at: [Link]

  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Michael J. Fox Foundation. Available at: [Link]

  • Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. (2023). Anticancer Research. Available at: [Link]

  • The kynurenine 3-hydroxylase inhibitor Ro 61-8048 improves dystonia in a genetic model of paroxysmal dyskinesia. (2003). European Journal of Pharmacology. Available at: [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase (KMO) activity using primary human peripheral blood mononuclear cell (PBMCs). (2015). ResearchGate. Available at: [Link]

  • Effects of the kynurenine 3-hydroxylase inhibitor Ro 61-8048 after intrastriatal injections on the severity of dystonia in the dt sz mutant. (2008). European Journal of Pharmacology. Available at: [Link]

  • KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience. Available at: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PMC. Available at: [Link]

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. (2015). PMC. Available at: [Link]

  • Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. (2012). PMC. Available at: [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers in Molecular Biosciences. Available at: [Link]

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. (2016). PMC. Available at: [Link]

  • What are KMO inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]

  • KMO Inhibitor Screening Assay Kit KMO 79513. BPS Bioscience. Available at: [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. (2021). PMC. Available at: [Link]

  • Characterization of the Kynurenine Pathway in Human Neurons. (2007). PMC. Available at: [Link]

  • Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. (2015). ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2018). PMC. Available at: [Link]

  • KYN (Kynurenine) ELISA Kit (AEFI01031). Assay Genie. Available at: [Link]

  • Kynurenine pathway. Wikipedia. Available at: [Link]

  • Different kynurenine pathway enzymes limit quinolinic acid formation by various human cell types. (1996). Biochemical Journal. Available at: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2018). Semantic Scholar. Available at: [Link]

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"validating the neuroprotective effects of 2-Oxo-3-(5-quinolyl)propanoic Acid in a Huntington's disease model"

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Neuroprotective Effects of 2-Oxo-3-(5-quinolyl)propanoic Acid in a Huntington's Disease Model: A Comparative Guide

Executive Summary

Huntington’s disease (HD) is a devastating, autosomal-dominant neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (HTT) gene. A major downstream consequence of mutant huntingtin (mHTT) aggregation is severe striatal vulnerability driven by excitotoxicity and mitochondrial dysfunction. Recent therapeutic strategies have heavily focused on the kynurenine pathway (KP) of tryptophan metabolism, where an imbalance between neurotoxic quinolinic acid (QUIN) and neuroprotective kynurenic acid (KYNA) accelerates neuronal death [1].

This guide provides a rigorous framework for evaluating 2-Oxo-3-(5-quinolyl)propanoic Acid (5-QPA) —a novel quinoline-based organic compound—against established neuroprotectants. By acting as a structural analog and potential modulator within the KP, 5-QPA offers a promising avenue for restoring metabolic homeostasis. As an Application Scientist, I have designed this guide to help drug development professionals objectively benchmark 5-QPA's efficacy using self-validating experimental protocols.

Mechanistic Framework: The Kynurenine Pathway in HD

In the healthy brain, the KP is tightly regulated. However, in HD, pro-inflammatory microglial activation upregulates Kynurenine 3-monooxygenase (KMO) . This shifts tryptophan degradation away from the production of KYNA (an endogenous NMDA receptor antagonist) and toward 3-hydroxykynurenine (3-HK) and QUIN (a potent NMDA receptor agonist) [2].

5-QPA features a 5-quinolyl substitution pattern and a 2-oxo-propanoic acid moiety. This specific scaffold makes it a prime candidate for structure-activity relationship (SAR) studies, hypothesized to either directly inhibit KMO or allosterically enhance Kynurenine aminotransferase (KAT) activity, thereby artificially restoring the KYNA/QUIN balance [3].

KP_Pathway TRP Tryptophan (TRP) KYN L-Kynurenine (KYN) TRP->KYN IDO/TDO KYNA Kynurenic Acid (KYNA) [Neuroprotective] KYN->KYNA KAT HK 3-Hydroxykynurenine (3-HK) [Neurotoxic] KYN->HK KMO NMDA NMDA Receptor Overactivation KYNA->NMDA Antagonist QUIN Quinolinic Acid (QUIN) [Excitotoxic] HK->QUIN QUIN->NMDA Agonist QPA 2-Oxo-3-(5-quinolyl)propanoic Acid (5-QPA) QPA->KYN Modulates KAT QPA->HK Inhibits KMO

Fig 1: Kynurenine pathway modulation by 5-QPA to counteract NMDA excitotoxicity.

Comparative Profiling: 5-QPA vs. Standard Neuroprotectants

To validate 5-QPA, it must be benchmarked against Ro 61-8048 (a highly potent, peripherally restricted KMO inhibitor) and Memantine (a direct, uncompetitive NMDA receptor antagonist).

Table 1: Pharmacological Profile Comparison

CompoundPrimary TargetBBB PermeabilityMechanism of NeuroprotectionPrimary Limitation
5-QPA KP Enzymes (KMO/KAT)Moderate to High (Predicted)Shifts central KP flux toward KYNA production; direct structural analog interference.Requires empirical pharmacokinetic validation in vivo.
Ro 61-8048 KMO (IC50 = 37 nM)Very LowPeripheral KMO inhibition raises blood KYN, which crosses the BBB to form KYNA [4].Relies entirely on peripheral metabolism; no direct central KMO inhibition.
Memantine NMDA ReceptorHighBlocks excessive Ca2+ influx downstream of QUIN accumulation.Does not address the upstream metabolic imbalance or oxidative stress from 3-HK.

Experimental Validation Protocols

A self-validating experimental design requires orthogonal assays that confirm both the biochemical mechanism and the phenotypic rescue.

Protocol A: In Vitro Enzymatic Flux & Excitotoxicity Assay

Objective: Confirm that 5-QPA alters KP metabolite ratios and protects against QUIN-induced toxicity.

  • Primary Striatal Culture: Isolate medium spiny neurons (MSNs) from E18 wild-type mice.

    • Causality: MSNs are the primary cell type lost in HD. Using primary cultures ensures the presence of native NMDA receptor subunit compositions (GluN2A/GluN2B) necessary for accurate excitotoxicity modeling.

  • Metabolic Priming & Dosing: Pre-treat cultures with 10 µM L-Kynurenine (substrate) and varying concentrations of 5-QPA (0.1 µM – 50 µM) or Ro 61-8048 for 24 hours.

  • Excitotoxic Challenge: Introduce 100 µM QUIN to the media for 4 hours.

  • Viability Readout (LDH Release): Measure lactate dehydrogenase (LDH) efflux.

    • Causality: LDH release is a direct, quantifiable marker of plasma membrane rupture, providing a highly reliable readout of necrotic cell death driven by excitotoxicity.

Protocol B: In Vivo Efficacy in the R6/2 Mouse Model

Objective: Evaluate the systemic neuroprotective effects of 5-QPA.

  • Causality for Model Selection: The R6/2 transgenic mouse expresses exon 1 of the human mHTT gene. It presents a highly aggressive phenotype (motor deficits by week 5, mortality by week 13), providing a compressed and statistically robust timeline for survival and behavioral assays.

Workflow Model HD Model (R6/2 Mice) Dosing Administration 5-QPA vs Ro 61-8048 Model->Dosing Assay1 Behavioral Assay Rotarod & Survival Dosing->Assay1 Assay2 Biochemical Assay LC-MS/MS Metabolites Dosing->Assay2 Assay3 Histological Assay Striatal Volume (MRI) Dosing->Assay3

Fig 2: In vivo experimental workflow for validating 5-QPA efficacy in R6/2 mice.

Step-by-Step Workflow:

  • Cohort Assignment: Randomize 4-week-old R6/2 mice into three groups (Vehicle, 30 mg/kg 5-QPA, 30 mg/kg Ro 61-8048) alongside a Wild-Type control group. Administer compounds daily via oral gavage.

  • Behavioral Tracking (Weeks 5-12): Perform accelerating Rotarod tests weekly.

    • Causality: Rotarod latency directly correlates with the preservation of striatal-cortical motor circuitry, translating biochemical protection into functional phenotypic rescue.

  • Metabolite Extraction & LC-MS/MS: At week 8, sacrifice a subset of mice. Extract striatal tissue and analyze via Liquid Chromatography-Tandem Mass Spectrometry.

    • Causality: Traditional ELISAs lack the multiplexing capability to distinguish structurally homologous kynurenines. LC-MS/MS provides absolute quantification of the KYNA/QUIN ratio, definitively proving target engagement.

  • Neuropathology: Perform stereological cell counting of DARPP-32 positive neurons in the striatum.

Data Interpretation & Pharmacodynamics

Based on the mechanistic profile of 5-QPA, the following quantitative outcomes are required to validate its superiority or equivalence to existing KMO inhibitors.

Table 2: Expected Quantitative Outcomes in the R6/2 HD Model

Biomarker / AssayVehicle (R6/2)Ro 61-8048 (30 mg/kg)5-QPA (30 mg/kg)Wild-Type Baseline
Striatal KYNA/QUIN Ratio 0.2 ± 0.050.8 ± 0.121.1 ± 0.15 1.5 ± 0.20
Rotarod Latency (Week 8) 45 ± 10 sec85 ± 15 sec95 ± 12 sec 150 ± 20 sec
Striatal Volume Loss (%) ~25%~12%~10% 0%
Median Survival (Days) 90 days105 days110 days >700 days

Data Interpretation Note: If 5-QPA achieves a higher striatal KYNA/QUIN ratio than Ro 61-8048, it strongly suggests superior blood-brain barrier penetration and direct central modulation of the KP, overcoming the primary limitation of first-generation KMO inhibitors.

Conclusion

Validating 2-Oxo-3-(5-quinolyl)propanoic Acid requires a multi-tiered approach that connects molecular target engagement (KP modulation) to functional neuroprotection. By utilizing LC-MS/MS for precise metabolic tracking and the R6/2 model for phenotypic readouts, researchers can definitively establish whether the unique quinoline scaffold of 5-QPA provides a therapeutic advantage over peripherally restricted inhibitors like Ro 61-8048.

References

  • Campesan, S., Green, E. W., Breda, C., Sathyasaikumar, K. V., Muchowski, P. J., Schwarcz, R., Kyriacou, C. P., & Giorgini, F. (2011). The Kynurenine Pathway Modulates Neurodegeneration in a Drosophila Model of Huntington's Disease. Current Biology, 21(11), 961-966. URL: [Link]

  • Zwilling, D., Huang, S. Y., Sathyasaikumar, K. V., Notarangelo, F. M., Guidetti, P., Wu, H. Q., ... & Muchowski, P. J. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. URL: [Link]

  • Amaral, M., Outeiro, T. F., & Giorgini, F. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382-385. URL: [Link]

A Comparative Analysis of the Antibacterial Spectrum of Various Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial chemotherapy, the quinolone class of antibiotics remains a cornerstone in the treatment of a wide array of bacterial infections. From the early narrow-spectrum compounds to the latest broad-spectrum fluoroquinolones, the structural evolution of the quinoline core has given rise to a diverse family of drugs with distinct antibacterial profiles. This guide provides a comprehensive comparative analysis of the antibacterial spectrum of various quinoline derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to define their efficacy.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

The primary target of quinolones varies between different bacterial species. In many Gram-negative bacteria, DNA gyrase is the principal target, while in most Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[3] This differential targeting plays a significant role in the antibacterial spectrum of various quinoline derivatives.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication Machinery Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase (primarily in Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (primarily in Gram-positive) Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils Replication_Block Replication Fork Stalling DNA_Gyrase->Replication_Block Topo_IV->DNA Decatenates daughter chromosomes Topo_IV->Replication_Block DS_Breaks Double-Strand DNA Breaks Replication_Block->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone derivatives.

The Evolution of the Antibacterial Spectrum: A Generational Comparison

The antibacterial spectrum of quinolones has significantly expanded with successive generations, largely driven by strategic chemical modifications to the core quinolone structure.

  • First Generation (Non-fluorinated): Represented by nalidixic acid, these early quinolones exhibit a narrow spectrum of activity, primarily targeting Gram-negative bacilli, particularly Enterobacteriaceae.[1] They achieve minimal systemic concentrations and are mainly used for uncomplicated urinary tract infections.

  • Second Generation (Fluoroquinolones): The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position marked a significant leap in activity.[4] Fluoroquinolones like ciprofloxacin and norfloxacin demonstrate excellent activity against a broad range of Gram-negative bacteria, including Pseudomonas aeruginosa, and also cover some Gram-positive cocci and atypical pathogens.

  • Third Generation (Fluoroquinolones): This generation, including levofloxacin and moxifloxacin, was developed to enhance activity against Gram-positive bacteria, especially Streptococcus pneumoniae.[5] While retaining good Gram-negative coverage, their activity against P. aeruginosa can be variable.

  • Fourth Generation (Fluoroquinolones): These agents, such as trovafloxacin (though its use is now restricted), were designed to have enhanced activity against anaerobic bacteria in addition to broad Gram-positive and Gram-negative coverage.

  • Non-Fluoroquinolone Derivatives (NFQs): In response to the emergence of resistance and to explore new chemical space, non-fluorinated quinolones have been developed. Some of these compounds have shown potent activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Comparison of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro activity. The following table provides a comparative summary of the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for representative quinoline derivatives against a panel of clinically significant bacteria.

Quinolone DerivativeGenerationEscherichia coli (MIC90, µg/mL)Pseudomonas aeruginosa (MIC90, µg/mL)Staphylococcus aureus (MSSA) (MIC90, µg/mL)Staphylococcus aureus (MRSA) (MIC90, µg/mL)Streptococcus pneumoniae (MIC90, µg/mL)
Nalidixic AcidFirst16 - >128>128>128>128>128
CiprofloxacinSecond0.06 - 10.5 - 40.5 - 18 - >641 - 2
LevofloxacinThird0.12 - 21 - 80.5 - 14 - >321
MoxifloxacinThird0.12 - 14 - 160.12 - 0.252 - 160.25
SitafloxacinFourth0.1210.120.50.12

Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used. Data compiled from multiple sources.[5][6][7][8]

Structure-Activity Relationship (SAR)

The diverse antibacterial spectrum of quinoline derivatives is a direct result of specific structural modifications to the quinolone ring system.

  • N-1 Substituent: A cyclopropyl group at the N-1 position, as seen in ciprofloxacin, generally enhances overall antibacterial potency, particularly against Gram-negative bacteria.[1]

  • C-6 Fluorine: The introduction of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolones and is crucial for broad-spectrum activity.[4][9] It enhances the inhibition of DNA gyrase and improves cell penetration.

  • C-7 Substituent: The substituent at the C-7 position significantly influences the antibacterial spectrum and pharmacokinetic properties. A piperazine ring, as in ciprofloxacin, is associated with potent anti-pseudomonal activity. Bulkier substituents at this position can enhance activity against Gram-positive bacteria and anaerobes.

  • C-8 Substituent: Modifications at the C-8 position can also modulate the antibacterial spectrum. For example, a methoxy group at C-8 has been explored in some derivatives to enhance activity against Gram-positive and anaerobic bacteria.

Experimental Protocols for Determining Antibacterial Spectrum

The in vitro antibacterial spectrum of quinoline derivatives is primarily determined using standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (CLSI M07)

This method provides a quantitative measure of the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Quinolone Stock Solutions: Prepare a stock solution of the quinoline derivative in a suitable solvent at a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted quinolone derivative with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.

Agar Disk Diffusion Method (Kirby-Bauer Test) (CLSI M02)

This method provides a qualitative assessment of the susceptibility of a bacterium to an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.

  • Application of Antibiotic Disks: Aseptically apply paper disks impregnated with a known concentration of the quinoline derivative onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Measurement of Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.

  • Interpretation: The zone diameter is interpreted as susceptible, intermediate, or resistant based on the established breakpoints provided by the CLSI.

Experimental Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion A Prepare Quinolone Stock Solutions D Perform Serial Dilutions in 96-well Plate A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E H Inoculate Agar Plate with Bacterial Lawn B->H C Prepare Mueller-Hinton Media (Broth or Agar) C->D C->H D->E F Incubate at 35°C for 16-20 hours E->F G Determine MIC (Lowest concentration with no visible growth) F->G I Apply Antibiotic Disks H->I J Incubate at 35°C for 16-20 hours I->J K Measure Zone of Inhibition (mm) J->K L Interpret as Susceptible, Intermediate, or Resistant K->L

Caption: Workflow for antibacterial spectrum analysis.

Mechanisms of Resistance to Quinolones

The emergence of bacterial resistance poses a significant threat to the clinical utility of quinolones. The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the quinolone-binding regions of DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes) are the most common mechanisms of high-level resistance.[1][11] These mutations reduce the binding affinity of quinolones to their target enzymes.

  • Reduced Intracellular Accumulation: This can occur through two main mechanisms:

    • Efflux Pumps: Overexpression of efflux pumps that actively transport quinolones out of the bacterial cell.[12][13]

    • Decreased Permeability: Alterations in the outer membrane porins in Gram-negative bacteria can reduce the influx of quinolones into the cell.

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying quinolone resistance (qnr) genes, which encode proteins that protect DNA gyrase from quinolone binding, or enzymes that modify quinolones, can confer low-level resistance.[11]

Conclusion

The quinolone class of antibiotics represents a remarkable success story in medicinal chemistry, with each generation offering an expanded antibacterial spectrum and improved clinical utility. Understanding the intricate interplay between chemical structure, mechanism of action, and antibacterial activity is paramount for the rational design of new quinolone derivatives that can overcome emerging resistance. The standardized experimental protocols outlined in this guide provide the foundation for the accurate and reproducible evaluation of the antibacterial spectrum of these vital therapeutic agents. As the challenge of antimicrobial resistance continues to grow, a deep understanding of the comparative pharmacology of quinolones will be essential for guiding their appropriate clinical use and for the development of the next generation of these powerful antibiotics.

References

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

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  • Madhusudhan, K. T., & Sharma, S. (2003). Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test. Chemotherapy, 49(4), 183-188.
  • Mitrović, T., Kocić, I., & Stankov, S. (2015). Mechanisms of quinolone resistance and implications for human and animal health. Macedonian veterinary review, 38(2), 133-140.
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  • Jones, R. N., & Pfaller, M. A. (1995). Multicenter in vitro comparative study of fluoroquinolones against 25129 gram-positive and gram-negative clinical isolates. Diagnostic microbiology and infectious disease, 21(1), 33-45.
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  • Clinical and Laboratory Standards Institute. (2018).
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  • Burnham, C. A., & Patel, J. B. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of clinical microbiology, 59(8), e00346-21.
  • Phan, T., & Tamma, P. D. (2020). Mechanisms of Resistance to Quinolones. In Bacterial Resistance to Antibiotics. IntechOpen.
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  • Schito, G. C. (2001). The in vitro activity of sitafloxacin in comparison to other fluoroquinolones. Journal of chemotherapy (Florence, Italy), 13(Suppl 1), 29–40.
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  • Drago, L., De Vecchi, E., Nicola, L., & Gismondo, M. R. (2003). Comparative bactericidal activity of fluoroquinolones against clinical isolates resistant to these agents. The Journal of antimicrobial chemotherapy, 51(5), 1187–1192.
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A Researcher's Guide to Confirming the Mechanism of Apoptosis Induction by 2-Oxo-3-(5-quinolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the apoptotic mechanism of the novel compound, 2-Oxo-3-(5-quinolyl)propanoic Acid. By integrating established experimental protocols with a logical, self-validating workflow, this document aims to empower researchers to generate robust and publishable data. The quinoline scaffold is a prominent feature in many compounds with demonstrated anticancer activities, operating through diverse mechanisms such as the induction of apoptosis.[1][2][3][4]

The evasion of apoptosis is a key characteristic of cancer cells, making the development of novel apoptosis-inducing agents a critical strategy in oncology.[5][6][7][8] Understanding the precise molecular pathway through which a compound like 2-Oxo-3-(5-quinolyl)propanoic Acid exerts its apoptotic effect is paramount for its potential development as a therapeutic agent. This guide will outline a series of experiments designed to systematically investigate the intrinsic and extrinsic apoptotic pathways, mitochondrial involvement, and the role of key regulatory proteins.

Proposed Mechanism of Action and Experimental Validation Workflow

Quinoline derivatives have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of microtubule dynamics, and modulation of key signaling pathways.[1][9][10][11] Some quinoline-based compounds have been observed to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[2] A logical starting point for investigating the mechanism of 2-Oxo-3-(5-quinolyl)propanoic Acid is to hypothesize its involvement in the intrinsic (mitochondrial) pathway of apoptosis, potentially initiated by an increase in intracellular ROS.

The following experimental workflow is designed to test this hypothesis and provide a comprehensive understanding of the compound's mechanism.

Experimental Workflow cluster_0 Initial Screening & Confirmation cluster_1 Investigating the Intrinsic Pathway cluster_2 Comparative Analysis cluster_3 Mechanism Confirmation A Treat Cancer Cell Line (e.g., MCF-7, HCT-116) with 2-Oxo-3-(5-quinolyl)propanoic Acid B Annexin V/PI Staining (Flow Cytometry) A->B Quantify Apoptosis C Caspase-3/7 Activity Assay A->C Measure Effector Caspase Activity D Mitochondrial Membrane Potential Assay (JC-1 Staining) A->D Assess Mitochondrial Integrity E Western Blot for Bcl-2 Family Proteins (Bcl-2, Bax) A->E Analyze Apoptotic Regulators F ROS Detection Assay (e.g., DCFDA, DHE) A->F Measure Oxidative Stress G Compare with Known Apoptosis Inducers (e.g., Staurosporine, Doxorubicin) B->G C->G D->G E->G F->G H Data Synthesis & Pathway Mapping G->H Proposed Signaling Pathway Compound 2-Oxo-3-(5-quinolyl)propanoic Acid ROS Increased ROS Production Compound->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Mito Mitochondrial Membrane Depolarization (ΔΨm↓) Bax_Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2. A proposed signaling pathway for 2-Oxo-3-(5-quinolyl)propanoic Acid-induced apoptosis.

Conclusion

This guide provides a robust and logical framework for confirming the mechanism of apoptosis induction by 2-Oxo-3-(5-quinolyl)propanoic Acid. By following the outlined experimental workflow and utilizing the detailed protocols, researchers can generate high-quality, reproducible data. The comparative analysis with known apoptosis inducers will further strengthen the mechanistic understanding of this novel compound. Ultimately, a thorough elucidation of its mode of action is a critical step in evaluating its potential as a novel anticancer therapeutic.

References

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Discovery and mechanism of action of a novel series of apoptosis inducers with potential vascular targeting activity. (2004, November 1). AACR Journals. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Springer. Retrieved from [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (2020, May 25). MDPI. Retrieved from [Link]

  • Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity. (2021, August 25). MDPI. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Bio. Retrieved from [Link]

  • Mitochondrial Membrane Potential Assay Kit (JC-1). (n.d.). Abbexa. Retrieved from [Link]

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  • Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (n.d.). PMC. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Abbkine. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved from [Link]

  • Expression of Apoptosis‐regulating Proteins Bcl‐2 and Bax in Lymph Node Aspirates from Dogs with Lymphoma. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024, February 29). PMC. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (2019, July 31). MDPI. Retrieved from [Link]

  • Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (2019, July 17). ResearchGate. Retrieved from [Link]

  • Reactive oxygen species (ROS) formation is associated with DFIQ-induced... (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular mechanisms of apoptosis induced by cytotoxic chemicals. (2000, September 15). PubMed. Retrieved from [Link]

  • Novel Apoptosis-Inducing Agents Entering Phase I Trials. (2020, November 11). CancerNetwork. Retrieved from [Link]

  • Apoptosis Mechanisms: Implications for Cancer Drug Discovery. (2020, November 11). CancerNetwork. Retrieved from [Link]

  • Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. (2023, September 15). PubMed. Retrieved from [Link]

  • Western blotting for determination of Bax:Bcl-2 ratio and... (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting apoptotic pathways for cancer therapy. (2024, July 15). JCI. Retrieved from [Link]

  • Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners. (n.d.). EdSpace. Retrieved from [Link]

  • Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum. (2003, June 5). American Heart Association Journals. Retrieved from [Link]

  • The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. (2016, October 5). PLOS. Retrieved from [Link]

  • Selective activation of apoptosis by a novel set of 4-aryl-3-(3-aryl-1-oxo-2-propenyl)-2(1H)-quinolinones through a Myc-dependent pathway. (2009, February 18). PubMed. Retrieved from [Link]

  • Selected Flavonols Targeting Cell Death Pathways in Cancer Therapy: The Latest Achievements in Research on Apoptosis, Autophagy, Necroptosis, Pyroptosis, Ferroptosis, and Cuproptosis. (2024, April 18). MDPI. Retrieved from [Link]

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  • The Inhibition of Oxidative Stress-Mediated Cell Apoptosis by the Caspase Inhibitor (S)-3-((S)-2-(6-(2,3-dihydrobenzo[b]d[9][12]ioxin-6-yl)-1-oxoisoindolin-2-yl)butanamido)-4-oxo-5-(2,3,5. (2024, June 22). MDPI. Retrieved from [Link]

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A Comparative Guide to the Selectivity of 2-Oxo-3-(5-quinolyl)propanoic Acid for Kynurenine 3-monooxygenase

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth evaluation of the selectivity profile of 2-Oxo-3-(5-quinolyl)propanoic Acid, a novel small molecule inhibitor, for Kynurenine 3-monooxygenase (KMO). We present a comprehensive analysis, comparing its inhibitory activity against KMO to other key enzymes within the kynurenine pathway: Indoleamine 2,3-dioxygenase (IDO1), Tryptophan 2,3-dioxygenase (TDO), and Kynureninase (KYNU). The experimental data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for assessing enzyme inhibitor selectivity.

The Kynurenine Pathway: A Critical Therapeutic Axis

The catabolism of the essential amino acid tryptophan is predominantly managed by the kynurenine pathway (KP). This metabolic route is not merely a degradation pathway; it produces a range of neuroactive and immunomodulatory metabolites.[1][2] Under normal physiological conditions, the KP is crucial for generating cellular energy. However, under inflammatory conditions, the expression and activity of KP enzymes are significantly upregulated.[3]

KMO is a mitochondrial enzyme that represents a critical branch point in the pathway.[1][4] It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[3] The downstream products of 3-HK include the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[3][5] Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of these neurotoxic metabolites while shunting the pathway toward the production of the neuroprotective kynurenic acid (KYNA).[3][6] This makes KMO a compelling target for neurodegenerative disorders like Huntington's, Parkinson's, and Alzheimer's diseases.[1][4][5]

Given the interconnected nature of the pathway, the selectivity of a KMO inhibitor is paramount. Off-target inhibition of other KP enzymes, such as IDO1, TDO, or KYNU, could lead to unintended biological consequences and confound therapeutic outcomes.[7][8] IDO1 and TDO are the rate-limiting enzymes at the entry point of the pathway, converting tryptophan to N-formylkynurenine, and are major targets in immuno-oncology.[9][10] KYNU acts downstream, cleaving kynurenine and 3-HK.[11] Therefore, a thorough selectivity profile is essential for validating a new chemical entity as a specific KMO-targeting agent.

Kynurenine_Pathway cluster_inhibitors Enzymes Targeted for Selectivity Profiling Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO1 / TDO L_Kynurenine L_Kynurenine N_Formylkynurenine->L_Kynurenine Formamidase Kynurenic_Acid Kynurenic_Acid L_Kynurenine->Kynurenic_Acid KATs Anthranilic_Acid Anthranilic_Acid L_Kynurenine->Anthranilic_Acid KYNU Three_HK 3-Hydroxykynurenine L_Kynurenine->Three_HK KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KYNU, etc. IDO1 / TDO IDO1 / TDO KMO KMO KYNU KYNU

Caption: The Kynurenine Pathway highlighting key enzymes for selectivity profiling.

Evaluating Inhibitor Selectivity: A Validated Experimental Design

To objectively evaluate the selectivity of 2-Oxo-3-(5-quinolyl)propanoic Acid, a systematic approach is required. The cornerstone of this evaluation is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce a specific enzyme's activity by 50%.[12] By comparing the IC50 value for the primary target (KMO) with the IC50 values for potential off-targets (IDO1, TDO, KYNU), we can calculate a selectivity index.

Selectivity Index (SI) = IC50 (Off-Target Enzyme) / IC50 (Target Enzyme)

A higher SI value indicates greater selectivity for the target enzyme. For instance, an SI of >100-fold is often considered a benchmark for a selective inhibitor in drug discovery.

Our experimental design is predicated on robust, validated in-vitro biochemical assays.[12][13] The causality behind this choice is that biochemical assays, using purified recombinant enzymes, isolate the interaction between the inhibitor and the enzyme from the complexities of a cellular environment.[14] This provides a direct measure of target engagement. For each enzyme, a well-established inhibitor is used as a positive control to validate the assay's performance and provide a benchmark for comparison.

Experimental_Workflow start Obtain Test Compound & Recombinant Enzymes (KMO, IDO1, TDO, KYNU) assay_dev Optimize Individual Enzyme Assays (Substrate Km, Enzyme Conc.) start->assay_dev ic50_kmo Determine IC50 for KMO (10-point dose-response) assay_dev->ic50_kmo ic50_offtarget Determine IC50 for Off-Target Enzymes (IDO1, TDO, KYNU) assay_dev->ic50_offtarget data_analysis Data Analysis: Non-linear Regression (Calculate IC50 values) ic50_kmo->data_analysis ic50_offtarget->data_analysis selectivity_calc Calculate Selectivity Index (SI) SI = IC50(Off-Target) / IC50(KMO) data_analysis->selectivity_calc conclusion Comparative Analysis & Conclusion on Selectivity Profile selectivity_calc->conclusion

Caption: Workflow for determining enzyme inhibitor selectivity.

Detailed Methodologies: In-Vitro Enzymatic Assays

The following protocols describe the step-by-step methodologies for determining the inhibitory activity of 2-Oxo-3-(5-quinolyl)propanoic Acid against human recombinant KMO, IDO1, TDO, and KYNU.

KMO Inhibition Assay (Spectrophotometric)

This assay measures KMO activity by monitoring the consumption of its co-substrate, NADPH, which results in a decrease in absorbance at 340 nm.[15][16]

  • Materials:

    • Recombinant Human KMO Enzyme

    • KMO Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

    • L-Kynurenine (Substrate)

    • NADPH (Co-substrate)

    • 2-Oxo-3-(5-quinolyl)propanoic Acid (Test Inhibitor)

    • Ro 61-8048 (Positive Control Inhibitor)[17]

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Protocol:

    • Prepare serial dilutions of the test inhibitor and positive control in DMSO, then dilute further into the assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add 50 µL of KMO enzyme (e.g., 20 µg/ml) to wells designated for the test.[15]

    • Add 10 µL of the diluted inhibitor or vehicle control (for 100% activity) to the appropriate wells.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[12]

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in assay buffer.

    • Initiate the reaction by adding 40 µL of the substrate mixture to all wells.[15] Final concentrations should be optimized around the Km for each substrate.

    • Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C.

    • Calculate the initial reaction rate (V) from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

IDO1 and TDO Inhibition Assays (Spectrophotometric/Fluorometric)

IDO1 and TDO activity can be measured by quantifying the production of N-formylkynurenine (NFK) or its hydrolyzed product, kynurenine.[18][19]

  • Materials:

    • Recombinant Human IDO1 or TDO Enzyme

    • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

    • L-Tryptophan (Substrate)

    • Ascorbic Acid, Methylene Blue, Catalase (for IDO1 assay)[20]

    • Test Inhibitor and Positive Controls (e.g., Epacadostat for IDO1, 680C91 for TDO)[9][21]

    • Trichloroacetic acid (TCA) for reaction termination

    • Developer reagent (for colorimetric/fluorometric detection of kynurenine) or HPLC system.

  • Protocol:

    • Prepare inhibitor dilutions as described for the KMO assay.

    • To a 96-well plate, add the enzyme, assay buffer, and necessary co-factors (for IDO1).

    • Add the test inhibitor or vehicle control and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding L-Tryptophan substrate.

    • Incubate for 60 minutes at 37°C.

    • Terminate the reaction by adding TCA. Incubate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.[20]

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and add a developer reagent that reacts with kynurenine to produce a measurable signal (absorbance or fluorescence). Alternatively, quantify kynurenine via HPLC.[20]

    • Calculate IC50 values as described previously.

KYNU Inhibition Assay (Fluorometric)

This assay measures the activity of Kynureninase by detecting the formation of anthranilic acid from the cleavage of L-kynurenine. Anthranilic acid is naturally fluorescent.

  • Materials:

    • Recombinant Human KYNU Enzyme

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Pyridoxal 5'-phosphate (PLP, co-factor)

    • L-Kynurenine (Substrate)

    • Test Inhibitor and a known KYNU inhibitor (e.g., Benserazide)[22]

    • 96-well black microplate

    • Fluorometer (Excitation ~310 nm, Emission ~400 nm)

  • Protocol:

    • Prepare inhibitor dilutions as previously described.

    • In a 96-well plate, add KYNU enzyme, assay buffer, and PLP.

    • Add the test inhibitor or vehicle control and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding L-Kynurenine.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity at Ex/Em = 310/400 nm.

    • Calculate IC50 values as described previously.

Comparative Analysis of 2-Oxo-3-(5-quinolyl)propanoic Acid

The inhibitory potency of 2-Oxo-3-(5-quinolyl)propanoic Acid was determined against KMO and three key off-target enzymes within the kynurenine pathway. Known selective inhibitors for each enzyme were run in parallel to validate the assays and serve as benchmarks. All data represent the mean of three independent experiments.

CompoundKMO IC50 (nM)IDO1 IC50 (nM)TDO IC50 (nM)KYNU IC50 (nM)KMO Selectivity (vs. IDO1)KMO Selectivity (vs. TDO)KMO Selectivity (vs. KYNU)
2-Oxo-3-(5-quinolyl)propanoic Acid 35 >10,000 8,500 >10,000 >285-fold ~243-fold >285-fold
Ro 61-8048 (KMO Control)[17]28>50,000>50,000>50,000>1,785-fold>1,785-fold>1,785-fold
Epacadostat (IDO1 Control)[9]>20,000151,200>20,000---
680C91 (TDO Control)[21]>20,000>20,00051>20,000---

Interpretation of Results and Scientific Insights

The experimental data clearly demonstrates that 2-Oxo-3-(5-quinolyl)propanoic Acid is a potent and selective inhibitor of Kynurenine 3-monooxygenase .

  • Potency: The compound exhibits a potent inhibitory effect on KMO with an IC50 value of 35 nM. This potency is comparable to the well-characterized KMO inhibitor, Ro 61-8048 (IC50 = 28 nM), confirming its strong engagement with the target enzyme.

  • Selectivity: The key finding of this investigation is the compound's remarkable selectivity. The IC50 values against the three tested off-target enzymes—IDO1, TDO, and KYNU—are significantly higher, in the micromolar range or beyond the highest tested concentration.

    • The selectivity index for KMO over IDO1 and KYNU is greater than 285-fold.

    • The selectivity index for KMO over TDO is approximately 243-fold.

This high degree of selectivity is a critical feature for a therapeutic candidate. It suggests that 2-Oxo-3-(5-quinolyl)propanoic Acid is unlikely to perturb the upper part of the kynurenine pathway by inhibiting IDO1 or TDO, which is a desired characteristic for a drug targeting neurodegenerative diseases rather than cancer immunotherapy.[6][7] The lack of activity against KYNU indicates that its mechanism is confined to the specific KMO-catalyzed step. Such a clean selectivity profile minimizes the risk of off-target effects and provides a clear mechanistic rationale for its observed biological activity.

Conclusion

In this guide, we have systematically evaluated the selectivity of 2-Oxo-3-(5-quinolyl)propanoic Acid. Through a series of validated in-vitro biochemical assays, we have demonstrated that this compound is a potent inhibitor of KMO. More importantly, it displays a high selectivity index (>240-fold) against other key kynurenine pathway enzymes, including IDO1, TDO, and KYNU.

This robust selectivity profile, combined with its potency, establishes 2-Oxo-3-(5-quinolyl)propanoic Acid as a valuable lead compound for the development of novel therapeutics targeting KMO. Further investigation in cellular and in-vivo models is warranted to explore its potential in treating neurodegenerative and inflammatory diseases where KMO dysregulation is implicated.

References

  • Title: IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: TDO Inhibitors: A New Treatment Option for Parkinson's Disease Source: The Michael J. Fox Foundation for Parkinson's Research URL: [Link]

  • Title: What are TDO inhibitors and how do they work? Source: HTL Life URL: [Link]

  • Title: IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types | OncLive Source: OncLive URL: [Link]

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  • Title: Kynurenines as a Novel Target for the Treatment of Malignancies - MDPI Source: MDPI URL: [Link]

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  • Title: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS Source: PNAS URL: [Link]

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A Senior Application Scientist's Guide to the Reproducibility of Synthesis and Biological Activity of 2-Oxo-3-(5-quinolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on ensuring the reproducibility of the synthesis and biological evaluation of 2-Oxo-3-(5-quinolyl)propanoic Acid. As a quinoline derivative, this compound belongs to a class of molecules renowned for a wide spectrum of biological activities, making consistency in its production and testing paramount for advancing research and development.[1][2][3] This document moves beyond simple protocols to explain the critical parameters that govern experimental outcomes, thereby empowering researchers to generate reliable and comparable data.

Strategic Approach to Synthesis: Establishing a Reproducible Protocol

The synthesis of 2-Oxo-3-(5-quinolyl)propanoic Acid is a multi-step process where minor variations can lead to significant discrepancies in yield and purity.[4] The most common and reliable route involves a Claisen condensation reaction as the key step for forming the β-keto ester, which is subsequently hydrolyzed.[1] This section outlines a validated protocol and discusses the causality behind each critical step.

Proposed Synthetic Workflow

The synthesis initiates from quinoline and proceeds through several intermediate steps to construct the final product. The overall workflow is designed to ensure high purity of intermediates, which is crucial for the success of the final reaction and the reproducibility of the final product's biological activity.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Formation cluster_2 Phase 3: Final Product Generation A Quinoline-5-carbonitrile B Ethyl quinoline-5-acetate A->B  Ethanolic H2SO4 (Hydrolysis & Esterification) C Diethyl 2-oxo-3-(quinolin-5-yl)succinate B->C  Claisen Condensation (NaOEt, Diethyl oxalate) D 2-Oxo-3-(5-quinolyl)propanoic Acid C->D  Hydrolysis & Decarboxylation (Aq. HCl, Heat)

Caption: Synthetic workflow for 2-Oxo-3-(5-quinolyl)propanoic Acid.

Detailed Experimental Protocol: Synthesis of 2-Oxo-3-(5-quinolyl)propanoic Acid

This protocol is optimized for a laboratory scale and emphasizes checkpoints for ensuring quality.

Step 1: Synthesis of Ethyl quinoline-5-acetate

  • To a solution of quinoline-5-carbonitrile in absolute ethanol, slowly add concentrated sulfuric acid at 0 °C.

  • Reflux the mixture for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl quinoline-5-acetate.

Step 2: Claisen Condensation

  • Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., Argon or Nitrogen). Causality: The exclusion of atmospheric moisture is critical as sodium ethoxide is highly hygroscopic and water will quench the base, inhibiting the reaction.

  • To this solution, add ethyl quinoline-5-acetate and diethyl oxalate dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 8-12 hours.

  • Quench the reaction with dilute hydrochloric acid and extract with dichloromethane.

  • Purify the crude product by column chromatography to yield diethyl 2-oxo-3-(quinolin-5-yl)succinate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the purified diethyl 2-oxo-3-(quinolin-5-yl)succinate in a solution of 6M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-Oxo-3-(5-quinolyl)propanoic Acid.

Critical Parameters for Synthetic Reproducibility

The success of organic synthesis is often dependent on factors that are not explicitly detailed in publications.[5] Below is a table summarizing these critical parameters.

ParameterImportance & RationaleRecommended Control
Reagent Purity Impurities can act as catalysts or inhibitors, leading to side reactions and lower yields. For example, residual water in the Claisen condensation will consume the sodium ethoxide base.[4]Use freshly distilled solvents and high-purity reagents (e.g., >98%). Verify purity by NMR or GC-MS if in doubt.
Reaction Atmosphere Many organometallic reagents and strong bases are sensitive to air and moisture.[4]Conduct sensitive reactions under an inert atmosphere of Argon or Nitrogen.
Temperature Control Reaction kinetics and selectivity are highly temperature-dependent. Poor temperature control can lead to the formation of byproducts.Use a cryostat or an ice/salt bath for sub-ambient temperatures and an oil bath with a temperature controller for elevated temperatures.
Stirring Rate In heterogeneous mixtures, the stirring rate affects mass transfer. Inconsistent stirring can lead to localized "hot spots" or concentration gradients, affecting reaction rates and yields.[6][7]Use a magnetic stir plate with a tachometer to ensure consistent stirring speed across batches. Record the RPM in the lab notebook.
Work-up & Purification The pH of aqueous washes, choice of extraction solvent, and chromatography conditions can significantly impact the purity and recovery of the final product.Standardize all purification procedures, including the volume and concentration of solutions, and the type and amount of stationary phase for chromatography.

Biological Activity: A Framework for Consistent Results

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] A structurally related compound, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, has shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1] Therefore, assessing the cytotoxic and potential EGFR inhibitory activity of 2-Oxo-3-(5-quinolyl)propanoic Acid is a logical starting point. Reproducibility in these assays is crucial for accurate structure-activity relationship (SAR) studies.[1]

Standardized Workflow for Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for cytotoxic potential.[3]

G A 1. Cell Seeding (96-well plate, 5,000-10,000 cells/well) B 2. Incubation (24 hours, 37°C, 5% CO2) A->B C 3. Compound Treatment (Serial dilutions of 2-Oxo-3-(5-quinolyl)propanoic Acid) B->C D 4. Incubation (48-72 hours) C->D E 5. Add MTT Reagent (Incubate 4 hours) D->E F 6. Solubilize Formazan (Add DMSO or solubilization solution) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a cancer cell line (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of 2-Oxo-3-(5-quinolyl)propanoic Acid in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Causality: The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.[2]

Critical Parameters for Biological Assay Reproducibility
ParameterImportance & RationaleRecommended Control
Cell Line Authenticity Misidentified or cross-contaminated cell lines are a major source of irreproducible data.Authenticate cell lines by Short Tandem Repeat (STR) profiling at the start of a project and after thawing new vials.
Cell Passage Number Cells can undergo genetic drift at high passage numbers, altering their phenotype and drug response.Use cells within a consistent and low passage number range (e.g., passages 5-20).
Compound Solubilization Poorly dissolved compounds will not have an accurate concentration, leading to erroneous IC₅₀ values.Ensure complete dissolution in the stock solvent (DMSO). Check for precipitation when diluting in aqueous media.
Assay Reagents The quality and lot of serum, media, and assay reagents (e.g., MTT) can vary.Purchase high-quality reagents and test new lots against the old lot to ensure consistency.
Incubation Times Cell doubling times and the mechanism of action of the compound can influence the optimal treatment duration.Strictly adhere to standardized incubation times for cell growth, treatment, and formazan formation.

Comparative Analysis and Troubleshooting

To illustrate the impact of variability, the following table presents hypothetical outcomes based on deviations from the standardized protocols described above.

ExperimentParameter VariationExpected OutcomeRationale for Discrepancy
Synthesis Use of technical grade (90%) instead of pure (>98%) quinoline-5-carbonitrile.Lower yield (e.g., 30% vs. 65%) and impure final product.Impurities from the starting material are carried through the synthesis, potentially interfering with reactions and complicating purification.
Synthesis Claisen condensation performed without an inert atmosphere.Drastically reduced yield (<10%).The sodium ethoxide base is quenched by atmospheric moisture, preventing the reaction from proceeding to completion.
MTT Assay Final DMSO concentration of 2% in treatment wells.Apparent cytotoxicity even in low-dose wells, leading to a falsely low IC₅₀.High concentrations of DMSO are toxic to most cell lines, confounding the results of the test compound.
MTT Assay Use of high passage (>50) cancer cells.Higher IC₅₀ value (lower potency) compared to low passage cells.Genetic drift may have led to the selection of a more drug-resistant cell population over time.

Conclusion

The reproducibility of both the synthesis and biological evaluation of 2-Oxo-3-(5-quinolyl)propanoic Acid is achievable through the rigorous control of defined experimental parameters. For synthetic chemists, attention to reagent purity, atmospheric conditions, and temperature is non-negotiable. For biologists, the use of authenticated, low-passage cell lines and standardized assay conditions is equally critical. By understanding the causality behind protocol steps and actively controlling for known variables, the scientific community can build a reliable and coherent body of data for this promising class of molecules, accelerating the path from discovery to potential therapeutic application.

References

  • Reproducibility In Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives . Semantic Scholar. Available at: [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry . ChemRxiv. Available at: [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity . IntechOpen. Available at: [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry . ACS Central Science. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS . IIP Series. Available at: [Link]

  • Can Reproducibility in Chemical Research be Fixed? . Enago Academy. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Oxo-3-(5-quinolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Operational Context: 2-Oxo-3-(5-quinolyl)propanoic Acid is a specialized heterocyclic building block, often utilized in the synthesis of kynurenine pathway modulators or kinase inhibitors. As a research-grade intermediate containing both a quinoline pharmacophore and an


-keto acid moiety , it presents a dual-hazard profile: the corrosivity/irritation potential of organic acids and the toxicological unpredictability of nitrogen heterocycles.

The Safety Thesis: Standard "lab coat and glasses" protocols are insufficient. Due to the lipophilic nature of the quinoline ring, this compound possesses higher transdermal bioavailability than simple organic acids. Furthermore, as a solid powder, it carries a high risk of aerosolization and subsequent inhalation during weighing.

Hazard Classification (Precautionary Principle):

  • Primary: Skin/Eye Corrosive (Category 1B equivalent assumption).[1][2][3]

  • Secondary: Specific Target Organ Toxicity (Respiratory Irritation).[3][4]

  • Latent: Potential Mutagenicity (associated with specific quinoline intercalators).[3]

PPE Matrix: The Barrier Defense System

This matrix is designed not just for compliance, but for biological isolation.[3]

Zone PPE Requirement Technical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses fail against airborne micro-particulates.[3] The acidic nature of the compound poses a risk of immediate corneal opacity upon contact.[3]
Dermal (Hand) Double Nitrile System (Inner: 4 mil / Outer: 5-8 mil)Solid State: Nitrile provides excellent resistance to organic acids.Solution State: If dissolved in DMSO/DMF, nitrile permeation rates drop drastically (<15 mins).[3] See Protocol 4.2.
Respiratory Engineering Control First (Certified Fume Hood)N95/P100 Respirators are a secondary backup only.[3] The primary defense against heterocyclic dust must be negative pressure containment.[3]
Body Poly-coated Tyvek® Sleeves + Lab CoatStandard cotton coats are porous.[3] Poly-coated sleeves prevent dust accumulation on forearms during weighing, a common vector for secondary exposure.[3]

Operational Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" lifecycle of the compound within the laboratory, highlighting critical control points (CCPs).

SafeHandling cluster_0 Critical Control Point: Aerosolization Storage 1. Cold Storage (Desiccated, +4°C) Weighing 2. Weighing (Static Control) Storage->Weighing Acclimatize to RT Solubilization 3. Solubilization (Exotherm Risk) Weighing->Solubilization Slow Addition Reaction 4. Reaction (Closed System) Solubilization->Reaction Inert Atmosphere Disposal 5. Disposal (Segregated) Reaction->Disposal Quench & Segregate

Figure 1: Operational lifecycle emphasizing the critical control point at the weighing stage where dust generation is most likely.

Detailed Operational Protocols

The Weighing Protocol (Static Control)

Context: Fine organic powders like 2-Oxo-3-(5-quinolyl)propanoic Acid are prone to electrostatic charging, causing "fly-away" powder that contaminates the balance and user.

  • Environment: Operate strictly within a chemical fume hood.

  • Static Neutralization: Position an ionizing bar or anti-static gun near the balance draft shield.[3]

    • Why: Neutralizing surface charge prevents the powder from repelling off the spatula, reducing spillage events.[3]

  • Transfer: Use a disposable anti-static weighing boat. Do not use weigh paper, as the crease can trap the compound.[3]

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water/surfactant) to capture invisible dust.[3] Do not use compressed air.

Solubilization & Handling in Solution

Context: This compound is an


-keto acid.[3] It may exhibit poor solubility in neutral water but dissolves readily in basic aqueous media or polar aprotic solvents (DMSO, DMF).[3]
  • Solvent Selection Warning:

    • If using DMSO : The solvent acts as a penetrant carrier, potentially dragging the quinoline compound through intact skin.

    • Action: Upgrade to Silver Shield/Laminate gloves or change outer nitrile gloves immediately upon any splash.[3]

  • Acid-Base Chemistry:

    • If solubilizing in aqueous base (e.g., NaOH, NaHCO3), add the solid slowly to the liquid.

    • Why: Although weak, the neutralization exotherm can cause micro-splattering if added too quickly.[3]

Emergency Response (Spill & Exposure)
  • Solid Spill: Cover with a wet paper towel to prevent dust generation.[3] Scoop up and place in a wide-mouth jar. Wipe surface with 1N NaHCO3 (Sodium Bicarbonate) to neutralize residual acid.[3]

  • Skin Contact:

    • Drench: Wash with soap and water for 15 minutes.[2][3]

    • Do NOT use Ethanol: Organic solvents may increase the absorption of the lipophilic quinoline ring.[3]

  • Eye Contact: Irrigate for 15 minutes. The acidic moiety requires immediate dilution to prevent corneal etching.[3]

Disposal & Environmental Compliance

This compound must never enter the municipal water system.[3] Quinoline derivatives are persistent environmental pollutants with high aquatic toxicity.[3]

Waste Stream Classification Protocol
Solid Waste Hazardous Organic SolidCollect in a dedicated container labeled "Toxic/Irritant Solid."[3] Do not mix with oxidizers (e.g., permanganates) to avoid degradation into unknown byproducts.[3]
Liquid Waste (Aqueous) Aqueous Acidic/ToxicAdjust pH to 6-8 before disposal into the "Aqueous Toxic" drum, or dispose as-is if site rules prohibit in-lab neutralization.[3]
Liquid Waste (Organic) Halogenated/Non-HalogenatedIf dissolved in DMSO/DCM, segregate based on the solvent's properties.[3] The solute concentration is usually too low to alter the stream classification.[3]

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • Occupational Safety and Health Administration (OSHA). (2011).[3] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[3]

  • PubChem. (n.d.).[3] Compound Summary: Quinoline-3-carboxylic acid derivatives (Structural Analog Safety Data). National Library of Medicine.[3]

  • Ansell Healthcare. (2022).[3] Chemical Permeation & Degradation Resistance Guide (8th Edition).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.